molecular formula C5H10O3 B050549 3-Hydroxyisovaleric acid CAS No. 123743-99-7

3-Hydroxyisovaleric acid

货号: B050549
CAS 编号: 123743-99-7
分子量: 118.13 g/mol
InChI 键: AXFYFNCPONWUHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

beta-Hydroxyisovaleric acid (β-HIVA) is a key endogenous metabolite in the catabolic pathway of the branched-chain amino acid L-leucine, serving as a crucial intermediate in the biosynthesis of the myokine and nutritional supplement beta-hydroxy beta-methylbutyrate (HMB). Its primary research value lies in the study of leucine metabolism, particularly the enzymatic activity of branched-chain amino acid transaminases and dehydrogenases. Researchers utilize beta-Hydroxyisovaleric acid to investigate metabolic disorders, muscle protein synthesis regulation, and the molecular mechanisms by which HMB exerts its purported effects on reducing muscle protein breakdown and supporting muscle mass. Furthermore, elevated levels of β-HIVA in biological fluids are a characteristic biomarker for multiple carboxylase deficiency, making it a vital compound for in vitro diagnostic research and biochemical assay development. This high-purity compound is essential for cell culture studies, metabolic flux analysis, and as a standard in chromatographic quantification, providing scientists with a reliable tool to dissect critical biochemical pathways and their implications in human health and disease.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYFNCPONWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211535
Record name beta-Hydroxyisovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

625-08-1
Record name 3-Hydroxyisovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxyisovaleric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15344
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name beta-Hydroxyisovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXYISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 67 °C
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyisovaleric Acid and the Leucine Metabolism Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leucine (B10760876) metabolism pathway, with a specific focus on the formation and significance of 3-Hydroxyisovaleric acid (3-HIA). This document delves into the biochemical intricacies of leucine catabolism, associated enzymatic reactions, and the clinical relevance of metabolic intermediates. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction to Leucine Metabolism

Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic processes. Its catabolism is a multi-step process that primarily occurs in the mitochondria of various tissues, including muscle, liver, and adipose tissue. This pathway is vital for energy production, as it ultimately yields acetyl-CoA and acetoacetate, which can enter the citric acid cycle.[1]

The initial steps of catabolism are common to all three BCAAs (leucine, isoleucine, and valine), involving a transamination reaction followed by oxidative decarboxylation.[1] Subsequent steps are unique to each amino acid. In the case of leucine, a key enzymatic step is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][3]

The Role of this compound in Leucine Metabolism

This compound (3-HIA) is an organic acid that is a downstream metabolite of leucine. Under normal physiological conditions, the leucine catabolic pathway proceeds efficiently, and the production of 3-HIA is minimal. However, in instances of impaired enzymatic function, particularly a deficiency in 3-methylcrotonyl-CoA carboxylase (MCC), an alternative pathway is activated, leading to the accumulation of 3-HIA.[3]

A deficiency in MCC, which can be caused by genetic mutations or a deficiency in its cofactor, biotin (B1667282), leads to the buildup of its substrate, 3-methylcrotonyl-CoA. This excess 3-methylcrotonyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[4] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed by 3-hydroxyisovaleryl-CoA hydrolase to yield 3-HIA and free Coenzyme A.[5] Consequently, elevated levels of 3-HIA in urine and blood serve as a key biomarker for MCC deficiency and biotin deficiency.[3]

Leucine Metabolism Pathway

The catabolism of leucine involves a series of enzymatic reactions, as depicted in the pathway diagram below.

Leucine_Metabolism Leucine Leucine a_Ketoisocaproate α-Ketoisocaproate Leucine->a_Ketoisocaproate Branched-chain amino acid aminotransferase (BCAT) Isovaleryl_CoA Isovaleryl-CoA a_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDH) Three_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase (IVD) Three_Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Three_Methylcrotonyl_CoA->Three_Methylglutaconyl_CoA 3-Methylcrotonyl-CoA carboxylase (MCC) (Biotin-dependent) Three_Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Three_Methylcrotonyl_CoA->Three_Hydroxyisovaleryl_CoA Enoyl-CoA hydratase (Alternative Pathway in MCC deficiency) HMG_CoA β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) Three_Methylglutaconyl_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA lyase Acetoacetate->Acetyl_CoA Enters Citric Acid Cycle Three_HIA This compound (3-HIA) Three_Hydroxyisovaleryl_CoA->Three_HIA 3-Hydroxyisovaleryl-CoA hydrolase

Caption: Leucine Catabolism Pathway

Quantitative Data

The following tables summarize key quantitative data related to leucine metabolism and 3-HIA levels.

Metabolite Matrix Normal Range Pathological Range (MCC deficiency) Reference
This compound (3-HIA)Urine0 - 29 mmol/mol creatinine (B1669602)Significantly elevated[6][7]
This compound (3-HIA)Urine0 - 72 mmol/mol creatinineSignificantly elevated
LeucineUrine (24 hr)40 - 200 mgVariable[1]
LeucineUrine4 - 46 µmol/g creatinineVariable[3]
Enzyme Organism Substrate Km Vmax Reference
3-Methylcrotonyl-CoA carboxylaseHuman3-Methylcrotonyl-CoANot specifiedNot specified[8][9]
3-Hydroxyisobutyryl-CoA hydrolaseRat Liver(S)-3-hydroxyisobutyryl-CoA6 µM270 s-1 (Turnover rate)[10]
3-Hydroxyisobutyryl-CoA hydrolaseRat Liver3-hydroxypropionyl-CoA25 µMNot specified[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of leucine metabolism and the detection of 3-HIA.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction, derivatization, and analysis of organic acids, including 3-HIA, from urine samples.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection (200 µL) Internal_Standard 2. Add Internal Standard (e.g., Tropic Acid) Urine_Sample->Internal_Standard Extraction 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Internal_Standard->Extraction Evaporation 4. Evaporation to Dryness (under Nitrogen stream) Extraction->Evaporation Derivatization 5. Derivatization (e.g., with BSTFA) Evaporation->Derivatization GC_MS 6. GC-MS Analysis Derivatization->GC_MS Data_Analysis 7. Data Processing and Quantification GC_MS->Data_Analysis

Caption: GC-MS Workflow for Organic Acid Analysis

Methodology:

  • Sample Preparation:

    • To 200 µL of urine, add an internal standard (e.g., tropic acid).[11]

    • Acidify the sample with HCl to a pH < 2.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.[11]

    • Collect the organic layer and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[11]

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[12]

    • Incubate the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[12]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a capillary column (e.g., DB-5MS) for separation.[12]

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for quantification.[12]

  • Data Analysis:

    • Identify and quantify the organic acids based on their retention times and mass spectra by comparing them to known standards.

    • Normalize the results to the urinary creatinine concentration.[12]

Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the analysis of acylcarnitines, including 3-hydroxyisovalerylcarnitine, in plasma or dried blood spots.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Optional Derivatization cluster_analysis Analysis Sample 1. Plasma or Dried Blood Spot Sample Extraction 2. Methanol (B129727) Extraction with Internal Standards Sample->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Supernatant Transfer Centrifugation->Supernatant Derivatization 5. Butylation (for improved sensitivity) Supernatant->Derivatization LC_MSMS 6. LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis 7. Data Processing and Quantification LC_MSMS->Data_Analysis

Caption: LC-MS/MS Workflow for Acylcarnitine Analysis

Methodology:

  • Sample Preparation:

    • For plasma, precipitate proteins by adding methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.[13]

    • For dried blood spots, punch a small disc and extract with methanol containing the internal standards.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[13]

    • Transfer the supernatant to a new tube or vial.[13]

  • Derivatization (Optional but common):

    • Evaporate the supernatant to dryness.

    • Add acidified butanol and incubate to form butyl esters of the acylcarnitines. This step improves chromatographic separation and ionization efficiency.[14]

    • Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a C18 reversed-phase column for chromatographic separation.[13]

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Acylcarnitines are typically detected using multiple reaction monitoring (MRM) or precursor ion scanning.[12]

  • Data Analysis:

    • Identify and quantify individual acylcarnitines based on their retention times and specific precursor-to-product ion transitions by comparing them to the corresponding internal standards.

3-Methylcrotonyl-CoA Carboxylase (MCC) Enzyme Assay

This protocol describes a radiochemical assay to measure the activity of MCC in cultured fibroblasts or lymphocytes.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured fibroblasts or isolated lymphocytes.

    • Prepare a cell lysate by sonication or freeze-thawing in a suitable buffer.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • The assay mixture contains buffer, ATP, MgCl₂, and [¹⁴C]bicarbonate.

    • Pre-incubate the cell lysate with the assay mixture.

    • Initiate the reaction by adding the substrate, 3-methylcrotonyl-CoA.

    • Incubate the reaction at 37°C for a defined period.

  • Termination and Measurement:

    • Stop the reaction by adding acid (e.g., perchloric acid), which also precipitates the protein.

    • Remove the unreacted [¹⁴C]bicarbonate by gentle heating or sparging with air.

    • The acid-stable radioactivity, representing the [¹⁴C] incorporated into 3-methylglutaconyl-CoA, is measured by liquid scintillation counting.

  • Calculation:

    • Calculate the enzyme activity as nmol of bicarbonate fixed per minute per mg of protein.

Conclusion

The study of the leucine metabolism pathway and its associated metabolites, such as this compound, is crucial for understanding normal physiology and the pathophysiology of several inborn errors of metabolism. This technical guide has provided a detailed overview of the core biochemical pathway, quantitative data on key metabolites, and comprehensive experimental protocols for their analysis. The provided information is intended to be a valuable resource for researchers and clinicians working in the fields of metabolic disease, drug development, and nutritional science. Further research into the kinetic properties of the human enzymes involved in this pathway and the precise mechanisms of metabolite transport will continue to enhance our understanding and may lead to new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Biochemical Properties of 3-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleric acid (3-HIA), a C5-hydroxy fatty acid, is a crucial intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its presence and concentration in biological fluids serve as a key biomarker for certain metabolic states, most notably biotin (B1667282) deficiency. An elevated level of 3-HIA can also be indicative of several inherited metabolic disorders. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its metabolic significance, and the analytical methodologies used for its quantification.

Physicochemical Properties

This compound is a small organic acid with the chemical formula C₅H₁₀O₃. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molar Mass 118.13 g/mol
Synonyms 3-hydroxy-3-methylbutanoic acid, β-hydroxyisovaleric acid
Appearance Solid
Water Solubility Soluble

Metabolic Significance and Pathways

3-HIA is a product of an alternative pathway in leucine metabolism that becomes prominent when the primary pathway is impaired. The central enzyme in this context is 3-methylcrotonyl-CoA carboxylase (MCCC), a biotin-dependent mitochondrial enzyme.

Leucine Catabolism and the Role of Biotin

Under normal physiological conditions, leucine is broken down through a series of enzymatic reactions to ultimately yield acetyl-CoA and acetoacetate. A key step in this pathway is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by MCCC. This reaction requires biotin as a cofactor.[1][2][3]

In states of biotin deficiency, the activity of MCCC is compromised. This leads to an accumulation of 3-methylcrotonyl-CoA in the mitochondria.[2][3] To mitigate the toxic effects of this buildup, an alternative metabolic route is activated. The enzyme enoyl-CoA hydratase then hydrates 3-methylcrotonyl-CoA to form 3-hydroxyisovaleryl-CoA.[4] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to release free this compound, which can then be excreted in the urine.[1][2]

The following diagram illustrates the leucine catabolism pathway and the point of divergence leading to the formation of 3-HIA in biotin deficiency.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MCC_CoA Isovaleryl-CoA dehydrogenase MGC_CoA 3-Methylglutaconyl-CoA MCC_CoA->MGC_CoA 3-Methylcrotonyl-CoA carboxylase (Biotin-dependent) HIVA_CoA 3-Hydroxyisovaleryl-CoA MCC_CoA->HIVA_CoA Enoyl-CoA hydratase (Biotin Deficiency) HMG_CoA HMG-CoA MGC_CoA->HMG_CoA 3-Methylglutaconyl-CoA hydratase Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA HMG-CoA lyase HIVA This compound HIVA_CoA->HIVA Thioesterase

Caption: Leucine catabolism pathway and the formation of 3-HIA.

Inborn Errors of Metabolism

Elevated levels of 3-HIA are also a hallmark of several inborn errors of metabolism affecting the leucine degradation pathway. These include:

  • 3-Methylcrotonyl-CoA Carboxylase Deficiency: An autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, leading to a deficiency in the MCCC enzyme.[5][6]

  • Holocarboxylase Synthetase Deficiency: A disorder of biotin metabolism where the enzyme responsible for attaching biotin to carboxylases is deficient.[3][7]

  • Biotinidase Deficiency: An inherited disorder where the recycling of biotin is impaired, leading to a secondary biotin deficiency.[2][8]

Quantitative Data

The concentration of this compound in biological fluids is a sensitive indicator of metabolic status. The following tables summarize key quantitative data from the literature.

Urinary Concentrations of this compound
PopulationMean Concentration (μM)Mean Excretion Rate (mmol/mol creatinine)Reference(s)
Healthy Adults 80.6 ± 518.5 ± 3.2[1][9][10]
Marginally Biotin-Deficient Adults Increased ~3-foldIncreased ~3-fold[1][9]
Enzyme Kinetics

Specific kinetic data for the human enzymes involved in 3-HIA metabolism are not extensively reported in the literature. The following table provides available data, including from non-human sources for reference.

EnzymeSubstrateKmVmaxOrganismReference(s)
3-Methylcrotonyl-CoA Carboxylase 3-Methylcrotonyl-CoA11 µMN/AMaize[11]
Enoyl-CoA Hydratase 3-Methylcrotonyl-CoAN/AN/AHuman[4]

Note: "N/A" indicates that the data was not available in the reviewed literature. The substrate specificity of human enoyl-CoA hydratase for 3-methylcrotonyl-CoA has been noted, but specific kinetic parameters are not well-documented.

Experimental Protocols

Accurate quantification of this compound is critical for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Quantification of Urinary 3-HIA by UPLC-MS/MS

This method offers high sensitivity and specificity with a simplified sample preparation protocol compared to GC-MS.[1][10]

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

    • Add 50 µL of an internal standard solution (e.g., deuterated 3-HIA).

    • Vortex to mix.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

      • Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

      • A typical gradient might be: 0-1 min, 2% B; 1-5 min, ramp to 98% B; 5-6 min, hold at 98% B; 6-6.1 min, return to 2% B; 6.1-8 min, re-equilibrate at 2% B.

      • Maintain a constant flow rate (e.g., 0.4 mL/min) and column temperature (e.g., 40 °C).

    • Mass Spectrometry Detection:

      • Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

      • Monitor the multiple reaction monitoring (MRM) transition for 3-HIA (e.g., m/z 117 -> 59) and its internal standard.

The following diagram outlines the experimental workflow for UPLC-MS/MS analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Thaw Thaw Urine Sample Vortex1 Vortex Thaw->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Vortex2 Vortex Add_IS->Vortex2 Inject Inject Sample Vortex2->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: UPLC-MS/MS experimental workflow for 3-HIA.

Quantification of Urinary Organic Acids by GC-MS

This is a well-established method for the analysis of a broad range of organic acids, including 3-HIA. It requires a more extensive sample preparation involving extraction and derivatization.[9][12][13]

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex.

    • To 1 mL of urine, add an internal standard (e.g., heptadecanoic acid).

    • Acidify the sample to pH < 2 with HCl.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Repeat the extraction.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

    • Derivatize the dried extract to form volatile esters (e.g., trimethylsilyl (B98337) esters) using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Gas Chromatography:

      • Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms).

      • Use a temperature program to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp to 300°C at 5°C/min.

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Acquire data in full scan mode to identify and quantify the derivatized 3-HIA based on its characteristic mass spectrum and retention time.

The following diagram illustrates the logical relationships in the GC-MS protocol.

GCMS_Protocol Start Urine Sample Add_IS Add Internal Standard Start->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatization (e.g., TMS esters) Evaporate->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

References

3-Hydroxyisovaleric Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), an organic acid produced during the catabolism of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for a range of metabolic disorders. Its accumulation in biological fluids, primarily urine and plasma, serves as a sensitive indicator of enzymatic deficiencies and nutritional imbalances. This technical guide provides an in-depth exploration of 3-HIA's role as a biomarker, detailing its biochemical origins, the metabolic disorders associated with its elevation, and the analytical methodologies for its quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways.

Introduction

This compound (3-HIA) is a five-carbon organic acid that is an intermediate in the metabolic pathway of leucine.[1] Under normal physiological conditions, 3-HIA is present in trace amounts in biological fluids. However, disruptions in the leucine degradation pathway can lead to a significant increase in its concentration, making it a valuable diagnostic and monitoring tool for several metabolic conditions. The primary cause of elevated 3-HIA is the reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2] This enzyme catalyzes a critical step in leucine catabolism, and its impairment leads to the shunting of metabolites into an alternative pathway that produces 3-HIA.[1] Consequently, elevated 3-HIA is a hallmark of both acquired biotin (B1667282) deficiency and a number of inherited metabolic disorders.[3][4]

Biochemical Pathway and Pathophysiology

The elevation of this compound is intrinsically linked to the catabolism of the essential amino acid, leucine. A key enzymatic step in this pathway is catalyzed by 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent mitochondrial enzyme. When MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates. This accumulation leads to the activation of an alternative metabolic route where 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA. Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to this compound.[3]

Leucine_Metabolism_Pathway cluster_enzymes Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Three_MCC 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_MCC IVD Isovaleryl-CoA Dehydrogenase Three_MGC 3-Methylglutaconyl-CoA Three_MCC->Three_MGC Three_HIVA_CoA 3-Hydroxyisovaleryl-CoA Three_MCC->Three_HIVA_CoA Alternative Pathway (MCC Deficiency) MCC 3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent) ECH Enoyl-CoA Hydratase HMG_CoA HMG-CoA Three_MGC->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Three_HIA This compound Three_HIVA_CoA->Three_HIA Hydrolysis Hydrolysis

Caption: GC-MS sample preparation workflow for 3-HIA.

Detailed Protocol:

  • Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Samples can be stored at -20°C or lower until analysis.

  • Normalization: Determine the creatinine (B1669602) concentration of the urine sample to normalize the organic acid concentrations.

  • Oximation (for keto-acids):

    • To 200 µL of urine, add 40 µL of methoxyamine hydrochloride solution (e.g., 75 g/L in water). [5] * Incubate at 60°C for 30 minutes. [5]4. Extraction:

    • Add an internal standard (e.g., a stable isotope-labeled 3-HIA).

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. [5]Vortex thoroughly and centrifuge to separate the layers.

    • Repeat the extraction to ensure complete recovery.

  • Evaporation:

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen. [5]6. Derivatization:

    • Reconstitute the dried extract in a derivatizing agent. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. [6] * Incubate at a controlled temperature (e.g., 70-90°C) for a specific time (e.g., 15 minutes) to form trimethylsilyl (B98337) (TMS) derivatives. [5] 5.1.2. GC-MS Instrumental Parameters (Example)

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).

  • Injection Mode: Split or splitless injection.

  • Oven Temperature Program: A temperature gradient is used to separate the various organic acids. An example program could be: initial temperature of 70°C, ramped to a final temperature of around 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation compared to GC-MS, as derivatization is typically not necessary.

5.2.1. Sample Preparation

dot

LCMSMS_Workflow Urine_Sample Urine or Plasma Sample Dilution Dilution (with water or buffer) Urine_Sample->Dilution Internal_Standard Addition of Internal Standard Dilution->Internal_Standard Centrifugation Centrifugation (to remove particulates) Internal_Standard->Centrifugation LCMSMS_Analysis LC-MS/MS Analysis Centrifugation->LCMSMS_Analysis

Caption: LC-MS/MS sample preparation workflow for 3-HIA.

Detailed Protocol:

  • Sample Collection and Storage: As with GC-MS, collect urine or plasma samples and store them at -20°C or below.

  • Sample Pre-treatment:

    • For urine, a simple dilution with deionized water (e.g., 30-fold) may be sufficient. [7] * For plasma, a protein precipitation step is often required. This can be achieved by adding a precipitating agent like sulfosalicylic acid, followed by centrifugation to remove the precipitated proteins.

  • Internal Standard: Add a stable isotope-labeled internal standard to the diluted sample.

  • Filtration/Centrifugation: Centrifuge or filter the sample to remove any particulate matter before injection into the LC-MS/MS system.

5.2.2. LC-MS/MS Instrumental Parameters (Example)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte and mobile phase.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-HIA and its internal standard are monitored.

Conclusion

This compound is a well-established and clinically significant biomarker for a range of metabolic disorders, primarily those related to biotin metabolism and the catabolism of leucine. Its quantification in urine and plasma provides valuable diagnostic information and allows for the monitoring of disease progression and therapeutic interventions. The analytical methods for 3-HIA detection, particularly GC-MS and LC-MS/MS, are robust and sensitive, enabling accurate and reliable measurements. This technical guide provides a comprehensive overview of the biochemical basis, clinical relevance, and analytical considerations for 3-HIA, serving as a valuable resource for researchers and clinicians in the field of metabolic diseases. Further research into the precise pathophysiological roles of 3-HIA and the development of high-throughput analytical methods will continue to enhance its utility in both clinical diagnostics and drug development.

References

Endogenous Production of 3-Hydroxyisovaleric Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for monitoring biotin (B1667282) status and diagnosing certain inborn errors of metabolism. Its endogenous production is intricately linked to the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). This technical guide provides a comprehensive overview of the metabolic pathways leading to 3-HIA formation, its physiological and pathological concentrations, and detailed methodologies for its quantification in biological samples. The content is designed to support researchers, scientists, and drug development professionals in understanding the significance of 3-HIA and in incorporating its analysis into their research and development pipelines.

Introduction

This compound (3-HIA), also known as β-hydroxyisovaleric acid, is an organic acid that is normally present at low levels in human urine and plasma.[1] It is a byproduct of the catabolism of the essential amino acid leucine.[2] The clinical significance of 3-HIA lies in its accumulation under conditions of impaired leucine metabolism, most notably in biotin deficiency and in several inherited metabolic disorders.[2][3] Elevated levels of 3-HIA can serve as an early and sensitive indicator of these conditions, making its accurate measurement a valuable diagnostic tool.[4] This guide will delve into the core aspects of endogenous 3-HIA production, its quantification, and its clinical relevance.

Metabolic Pathway of this compound Production

The formation of 3-HIA is intrinsically linked to the mitochondrial pathway of leucine degradation. Under normal physiological conditions, the breakdown of leucine proceeds through a series of enzymatic steps. A critical step in this pathway is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][5]

When the activity of MCC is compromised, either due to a deficiency in its cofactor biotin or due to genetic defects in the enzyme itself, the metabolic flux is diverted.[5] The accumulating 3-methylcrotonyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[1][5] This intermediate is subsequently hydrolyzed to release free this compound.[1] The detoxification of these metabolic byproducts can also involve the formation of 3-hydroxyisovaleryl-carnitine, which is then transported out of the mitochondria.[1][5]

dot

Leucine Metabolism and 3-HIA Production Metabolic Pathway of this compound Production cluster_main_pathway Normal Leucine Catabolism cluster_alternate_pathway Alternate Pathway in MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproic acid Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Three_MCCoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_MCCoA Three_MGCoA 3-Methylglutaconyl-CoA Three_MCCoA->Three_MGCoA 3-Methylcrotonyl-CoA carboxylase (Biotin-dependent) Three_HICoA 3-Hydroxyisovaleryl-CoA Three_MCCoA->Three_HICoA Enoyl-CoA hydratase HMG_CoA HMG-CoA Three_MGCoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Three_HIA This compound Three_HICoA->Three_HIA Hydrolysis Three_HIAC 3-Hydroxyisovaleryl-carnitine Three_HICoA->Three_HIAC Carnitine acyltransferase

Caption: Leucine metabolism and the formation of 3-HIA.

Conditions Associated with Elevated this compound

Elevated levels of 3-HIA are primarily associated with two main conditions:

  • Biotin Deficiency: Biotin, or vitamin B7, is an essential cofactor for five carboxylases in humans, including MCC.[6] A deficiency in biotin leads to reduced MCC activity and a subsequent increase in 3-HIA production.[3] This can be caused by inadequate dietary intake, prolonged consumption of raw egg whites (which contain avidin, a biotin-binding protein), certain medications like anticonvulsants, and smoking.[1][2]

  • Inborn Errors of Metabolism: Several genetic disorders affecting the leucine degradation pathway can lead to the accumulation of 3-HIA.[1][2] The most direct cause is 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD) , an autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes.[7][8] Other conditions include holocarboxylase synthetase deficiency and biotinidase deficiency, which affect the overall utilization and recycling of biotin.[3]

Quantitative Data on this compound Levels

The concentration of 3-HIA in biological fluids is a key indicator of metabolic status. The following tables summarize reported quantitative data for 3-HIA in urine and plasma.

Table 1: Urinary this compound Concentrations

ConditionMean Concentration (mmol/mol creatinine)Reference
Normal (Biotin-Sufficient)8.5 ± 3.2[9]
Normal Range0 - 29[2][10]
Normal Range0 - 72[11]
Marginal Biotin DeficiencyIncreased threefold from baseline[9]

Table 2: Plasma 3-Hydroxyisovaleryl-carnitine Concentrations

ConditionObservationReference
Marginal Biotin DeficiencyIncreased approximately 3-fold from baseline[12]

Experimental Protocols for this compound Quantification

Accurate quantification of 3-HIA is crucial for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol for Urinary 3-HIA Analysis by UPLC-MS/MS

This protocol is based on the method described by Mock et al. and is suitable for high-throughput analysis.[9]

5.1.1. Sample Preparation

  • Thaw frozen urine samples and warm to 60°C for 30 minutes to dissolve precipitates.

  • Cool samples to room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to pellet any remaining precipitates.

  • Collect the supernatant for analysis.

  • Dilute the urine supernatant fourfold with deionized water.

  • Add an internal standard (e.g., deuterated 3-HIA) to all samples, calibrators, and quality controls to a final concentration of 25 µM.

5.1.2. UPLC-MS/MS Analysis

  • Chromatographic System: Waters Acquity UPLC system or equivalent.

  • Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 55°C.

  • Mobile Phase A: 0.01% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • Initial: 0% B, hold for 1 minute.

    • A linear gradient to elute the analyte of interest.

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for 3-HIA.

  • MRM Transition: For 3-HIA: 117.1 → 59.0.[13]

5.1.3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.

  • Perform unweighted linear regression to determine the concentrations in unknown samples.

  • Normalize the urinary 3-HIA concentration to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

dot

UPLC-MS/MS Workflow for 3-HIA Analysis Experimental Workflow for Urinary 3-HIA Quantification Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (Thaw, Centrifuge, Dilute, Add IS) Sample_Collection->Sample_Prep UPLC UPLC Separation Sample_Prep->UPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) UPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Data_Analysis Data Analysis (Quantification, Normalization) Data_Acquisition->Data_Analysis Result Urinary 3-HIA Concentration (mmol/mol creatinine) Data_Analysis->Result

Caption: A typical workflow for urinary 3-HIA analysis.

Signaling Pathways and this compound

The direct impact of elevated 3-HIA on specific signaling pathways is an area of ongoing research. However, the accumulation of 3-HIA and other organic acids in metabolic disorders can lead to a state of metabolic acidosis and mitochondrial toxicity.[1][2] This can have broad, indirect effects on cellular signaling through:

  • Disruption of the mitochondrial membrane potential: This can affect ATP production and trigger apoptosis.

  • Alterations in the cellular redox state: This can lead to oxidative stress and impact redox-sensitive signaling pathways.

  • Changes in intracellular pH: Acidosis can alter the activity of numerous enzymes and signaling proteins.

Further research is needed to elucidate the specific molecular targets and signaling cascades that are directly modulated by 3-HIA.

Conclusion

This compound is a valuable biomarker for assessing biotin status and for the diagnosis of inborn errors of leucine metabolism. Understanding its endogenous production pathway is critical for interpreting its clinical significance. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of 3-HIA in a research or clinical setting. As our understanding of the broader metabolic consequences of elevated 3-HIA grows, its importance in drug development and personalized medicine is likely to expand. This guide serves as a foundational resource for professionals seeking to leverage the diagnostic and research potential of this important metabolite.

References

The Discovery and History of 3-Hydroxyisovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a key biomarker in clinical diagnostics, has a rich history intertwined with the discovery of inborn errors of metabolism and the advancement of analytical chemistry. Initially identified in the context of isovaleric acidemia in the mid-1960s, its significance has expanded to being a primary indicator of biotin (B1667282) deficiency and a metabolite of interest in various other conditions. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (3-HIA), chemically known as 3-hydroxy-3-methylbutanoic acid, is a short-chain hydroxy fatty acid.[1] It is a normal, minor metabolite in human urine, but its elevated excretion is indicative of specific metabolic dysfunctions.[1] The primary clinical relevance of 3-HIA lies in its role as a sensitive and early indicator of marginal biotin deficiency.[2][3] Furthermore, chronically high levels of 3-HIA are associated with several inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid, leucine (B10760876).[1][2]

The Initial Discovery: A Tale of "Sweaty Feet"

The story of this compound begins not with its own discovery, but with the characterization of a new inborn error of metabolism. In 1966, Dr. K. Tanaka and his colleagues at Massachusetts General Hospital described a novel genetic disorder which they named "isovaleric acidemia."[4][5][6][7] They investigated two siblings who presented with recurrent episodes of vomiting, lethargy, and a peculiar odor resembling "sweaty feet," particularly during metabolic crises.[4]

The key to understanding this new disease lay in the analysis of the patients' urine. Using the then-emerging technology of gas chromatography-mass spectrometry (GC-MS), Tanaka's team identified abnormally high levels of isovaleric acid, a metabolite of leucine.[4][5] While isovaleric acid was the primary compound identified in their initial groundbreaking paper, subsequent and more detailed analyses of urine from patients with isovaleric acidemia and other related disorders led to the identification of other accumulating metabolites, including this compound.[8]

Association with 3-Methylcrotonyl-CoA Carboxylase Deficiency

Following the discovery of isovaleric acidemia, researchers began to uncover other defects in the leucine degradation pathway. In the early 1970s, another inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, was identified. This disorder is characterized by the deficient activity of a biotin-dependent enzyme essential for leucine catabolism.[9] A hallmark of MCC deficiency is the massive urinary excretion of this compound and 3-methylcrotonylglycine.[3][9][10] The identification of 3-HIA as a major abnormal metabolite was crucial in the diagnostic criteria for this disorder.[3]

The Link to Biotin Deficiency

The recognition of 3-HIA as a sensitive marker for biotin deficiency marked a significant expansion of its clinical utility beyond rare inborn errors of metabolism. Biotin is an essential cofactor for several carboxylase enzymes, including 3-methylcrotonyl-CoA carboxylase.[11] In a state of biotin deficiency, the activity of this enzyme is reduced, leading to a metabolic block in the leucine degradation pathway.[11] This block results in the accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, leading to the formation and subsequent excretion of this compound.[1][11] Studies in the late 20th century solidified this relationship, demonstrating that urinary 3-HIA levels increase significantly even in marginal biotin deficiency, making it a more reliable indicator than serum biotin levels.[3]

Metabolic Pathway and Formation of this compound

The formation of this compound is a direct consequence of a disruption in the normal catabolic pathway of leucine.

cluster_normal Normal Leucine Catabolism cluster_alternative Alternative Pathway in Metabolic Block Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA Methylcrotonyl_CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA Carboxylase (Biotin) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Enoyl-CoA Hydratase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_Acetyl_CoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_Acetyl_CoA HIA This compound Hydroxyisovaleryl_CoA->HIA

Fig. 1: Leucine catabolism and 3-HIA formation.

Under normal conditions, leucine is broken down through a series of enzymatic steps. A key step is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. In cases of genetic deficiency of this enzyme or biotin deficiency, the buildup of 3-methylcrotonyl-CoA leads to its conversion to 3-hydroxyisovaleryl-CoA by enoyl-CoA hydratase.[1] 3-hydroxyisovaleryl-CoA is then hydrolyzed to this compound, which is subsequently excreted in the urine.[11]

Experimental Protocols: Historical Context

The identification and quantification of this compound have evolved significantly since its initial discovery. The foundational methods relied on gas chromatography (GC) and later, the more definitive gas chromatography-mass spectrometry (GC-MS).

Early Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis (circa 1960s-1970s)

The original methods for identifying organic acids in biological fluids were pioneering for their time. The general workflow involved several key steps:

start Urine Sample extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction derivatization Derivatization (e.g., Methylation, Silylation) extraction->derivatization gc Gas Chromatography (Separation) derivatization->gc ms Mass Spectrometry (Identification) gc->ms end Data Analysis ms->end

Fig. 2: Early GC-MS workflow for organic acids.

Methodology:

  • Sample Preparation: A measured volume of urine was acidified, typically with hydrochloric acid.

  • Extraction: The organic acids were extracted from the acidified urine using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step was often repeated multiple times to ensure complete extraction.

  • Drying and Evaporation: The organic extract was dried using an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness under a stream of nitrogen.

  • Derivatization: Organic acids are not typically volatile enough for GC analysis. Therefore, they were chemically modified to increase their volatility. Common derivatization techniques included:

    • Methylation: Using diazomethane (B1218177) to convert carboxylic acids to their methyl esters.

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[12]

  • Gas Chromatography (GC): The derivatized sample was injected into a gas chromatograph. The different organic acid derivatives would separate based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the separated compounds eluted from the GC column, they entered a mass spectrometer. The molecules were ionized and fragmented, creating a unique mass spectrum for each compound, which served as a "fingerprint" for identification.[11]

Quantitative Data from Early Studies

Precise quantitative data from the very first identifications are scarce in readily available literature. However, subsequent studies on inborn errors of metabolism and biotin deficiency have provided reference ranges and typical values for 3-HIA excretion.

ConditionSubject GroupUrinary 3-HIA LevelsCitation
Normal Healthy Adults0 - 29 mmol/mol creatinine[2]
Marginal Biotin Deficiency Experimentally InducedSignificant increase (e.g., >195 µmol/24 hours)[3]
3-Methylcrotonyl-CoA Carboxylase Deficiency PatientsMassively elevated[13]
Isovaleric Acidemia PatientsElevated[8]

Conclusion

The discovery and history of this compound are a testament to the progress in our understanding of metabolic pathways and the development of powerful analytical techniques. From its initial identification as a secondary metabolite in a rare genetic disorder to its current status as a key biomarker for a common nutritional deficiency, 3-HIA continues to be an important molecule in clinical and research settings. This guide provides a foundational understanding for professionals in the field, highlighting the key milestones and methodologies that have shaped our knowledge of this significant organic acid.

References

An In-depth Technical Guide to Inborn Errors of Metabolism Characterized by 3-Hydroxyisovaleric Aciduria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of 3-hydroxyisovaleric acid in urine, a condition known as 3-hydroxyisovaleric aciduria, serve as a key biochemical marker for a specific group of inborn errors of metabolism. These disorders primarily disrupt the catabolism of the branched-chain amino acid leucine (B10760876). This technical guide provides a comprehensive overview of the core inborn errors of metabolism associated with 3-hydroxyisovaleric aciduria, including 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, Biotinidase deficiency, and Holocarboxylase Synthetase (HCS) deficiency. This document details the pathophysiology, quantitative biochemical data, and methodologies for key diagnostic and research experiments. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these rare metabolic diseases.

Introduction to this compound and Associated Metabolic Disorders

This compound (3-HIA) is a metabolite derived from the alternative breakdown of 3-methylcrotonyl-CoA, an intermediate in the leucine catabolic pathway.[1][2] Under normal physiological conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) facilitates the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2][3] When the activity of 3-MCC is impaired, 3-methylcrotonyl-CoA accumulates and is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[1] This compound is then hydrolyzed to this compound, which is excreted in the urine.[1]

Chronically elevated levels of this compound are indicative of several inborn errors of metabolism.[4] The most prominent among these are:

  • 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: An autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the 3-MCC enzyme, respectively.[3]

  • Biotinidase Deficiency (BTD): An autosomal recessive disorder where the enzyme biotinidase is deficient, preventing the recycling of the vitamin biotin (B1667282).[5][6] Biotin is a crucial cofactor for all four human carboxylases, including 3-MCC.[7]

  • Holocarboxylase Synthetase (HCS) Deficiency: A rare autosomal recessive disorder caused by mutations in the HLCS gene.[8][9] The HCS enzyme is responsible for attaching biotin to the carboxylase enzymes, and its deficiency leads to multiple carboxylase deficiencies.[8][9]

Pathophysiology and Biochemical Pathways

The accumulation of this compound and other toxic metabolites in these disorders can lead to a wide spectrum of clinical presentations, ranging from asymptomatic individuals to severe metabolic crises, neurological damage, and developmental delay.[3][10]

Leucine Catabolism and the Role of 3-MCC

The breakdown of leucine is a critical metabolic pathway for energy production. A key step is the carboxylation of 3-methylcrotonyl-CoA by the biotin-dependent enzyme 3-MCC. A deficiency in this enzyme leads to the accumulation of upstream metabolites and their diversion into alternative pathways, resulting in the production of this compound and 3-methylcrotonylglycine.[3][11]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Three_MCC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_MCC_CoA Three_MGC_CoA 3-Methylglutaconyl-CoA Three_MCC_CoA->Three_MGC_CoA 3-MCC (Biotin-dependent) Three_HIVA_CoA 3-Hydroxyisovaleryl-CoA Three_MCC_CoA->Three_HIVA_CoA Enoyl-CoA Hydratase Three_MCG 3-Methylcrotonylglycine Three_MCC_CoA->Three_MCG HMG_CoA HMG-CoA Three_MGC_CoA->HMG_CoA Acetoacetate_Acetyl_CoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_Acetyl_CoA Three_HIVA This compound Three_HIVA_CoA->Three_HIVA Hydrolysis

Figure 1: Leucine catabolism and alternative pathways in 3-MCC deficiency.
Biotin Metabolism and its Impact on Carboxylases

Biotin is an essential cofactor for several carboxylase enzymes. Biotinidase deficiency and holocarboxylase synthetase deficiency disrupt the biotin cycle, leading to a functional deficiency of these carboxylases, including 3-MCC. This results in a biochemical phenotype that can mimic isolated 3-MCC deficiency.

Biotin_Cycle Dietary_Protein_Biotin Dietary Protein-Bound Biotin Biocytin Biocytin Dietary_Protein_Biotin->Biocytin Digestion Free_Biotin Free Biotin Biocytin->Free_Biotin Biotinidase Holo_carboxylases Holo-carboxylases (Active) Free_Biotin->Holo_carboxylases Holocarboxylase Synthetase Apo_carboxylases Apo-carboxylases Apo_carboxylases->Holo_carboxylases Proteolysis Proteolysis Holo_carboxylases->Proteolysis Proteolysis->Biocytin

Figure 2: The Biotin Cycle and points of defect in Biotinidase and Holocarboxylase Synthetase deficiencies.

Quantitative Biochemical Data

The diagnosis of these disorders relies on the quantitative analysis of specific metabolites in urine and blood. The following tables summarize key biochemical markers and their typical concentrations in affected individuals compared to reference ranges.

Table 1: Urinary Organic Acids

AnalyteReference Range (mmol/mol creatinine)3-MCC DeficiencyBiotinidase DeficiencyHolocarboxylase Synthetase Deficiency
This compound ≤ 29[2][4]Markedly elevatedElevatedElevated[8]
3-Methylcrotonylglycine Not typically detectedMarkedly elevatedMay be elevatedMay be elevated
Lactic Acid VariableNormal to mildly elevatedElevated during crisisElevated
3-Hydroxypropionic Acid Not typically detectedNormalElevatedElevated
Methylcitric Acid Not typically detectedNormalElevatedElevated

Table 2: Plasma Acylcarnitines

AnalyteReference Range (µmol/L)3-MCC DeficiencyBiotinidase DeficiencyHolocarboxylase Synthetase Deficiency
3-Hydroxyisovalerylcarnitine (C5-OH) < 0.4Markedly elevatedElevatedElevated[8][12]
Propionylcarnitine (C3) < 5.0NormalElevatedElevated
Free Carnitine (C0) 20 - 60Often low (secondary deficiency)May be lowMay be low

Table 3: Enzyme Activity Levels

EnzymeSample TypeReference RangeProfound DeficiencyPartial Deficiency
3-Methylcrotonyl-CoA Carboxylase Fibroblasts / LymphocytesVaries by lab< 2% of control[13]2-12% of control[14]
Biotinidase Serum / PlasmaVaries by lab< 10% of mean normal activity[15]10-30% of mean normal activity[15]
Holocarboxylase Synthetase Fibroblasts / LymphocytesVaries by labMarkedly reduced activity-

Experimental Protocols

Accurate diagnosis and research into these disorders rely on robust and validated laboratory methods. This section provides an overview of the key experimental protocols.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone for the diagnosis of organic acidurias.

  • Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their retention time and mass spectrum.

  • Methodology:

    • Sample Preparation: A urine sample is acidified, and an internal standard is added. Organic acids are then extracted using an organic solvent like ethyl acetate.[16]

    • Derivatization: The extracted organic acids are dried and then derivatized to form trimethylsilyl (B98337) (TMS) esters, which are more volatile and thermally stable.[17]

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated on a capillary column. The eluting compounds are then introduced into a mass spectrometer for ionization, fragmentation, and detection.[18]

    • Data Analysis: The resulting chromatogram and mass spectra are compared to a library of known compounds for identification and quantification.

GCMS_Workflow Urine_Sample Urine Sample Acidification_IS Acidification & Internal Standard Addition Urine_Sample->Acidification_IS Extraction Liquid-Liquid Extraction Acidification_IS->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 3: Workflow for urinary organic acid analysis by GC-MS.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is crucial for newborn screening and for the diagnosis of fatty acid oxidation disorders and organic acidemias.

  • Principle: Acylcarnitines are extracted from blood spots or plasma and analyzed by flow injection analysis-tandem mass spectrometry. The different acylcarnitine species are identified by their mass-to-charge ratio.[1]

  • Methodology:

    • Sample Preparation: A dried blood spot is punched out, or a plasma sample is taken. Acylcarnitines are extracted using a solvent containing internal standards.[1]

    • Derivatization (optional but common): The extracted acylcarnitines are often converted to their butyl esters to improve ionization efficiency.[1]

    • MS/MS Analysis: The sample is introduced into the mass spectrometer via flow injection. The first mass spectrometer selects the precursor ions of interest, which are then fragmented. The second mass spectrometer analyzes the resulting product ions.[19]

    • Data Analysis: The concentrations of different acylcarnitine species are determined by comparing their signal intensities to those of the internal standards.

Enzyme Assays

Enzyme assays are performed to confirm the diagnosis by directly measuring the activity of the deficient enzyme.

  • Biotinidase Assay:

    • Principle: A colorimetric or fluorometric assay is used to measure the ability of biotinidase in a serum or plasma sample to cleave an artificial substrate, releasing a colored or fluorescent product.[20][21]

    • Methodology: The patient's serum is incubated with a substrate such as N-biotinyl-p-aminobenzoate. The amount of p-aminobenzoate released is then quantified spectrophotometrically.[22]

  • 3-MCC and Holocarboxylase Synthetase Assays:

    • Principle: These assays are typically performed in cultured fibroblasts or lymphocytes. The enzyme activity is measured by the incorporation of radiolabeled bicarbonate into the respective substrate.

    • Methodology: Cell lysates are incubated with the appropriate substrate (e.g., 3-methylcrotonyl-CoA for 3-MCC) and radiolabeled bicarbonate. The amount of radioactivity incorporated into the product is then measured.

Molecular Genetic Testing

Genetic testing is used to identify the specific mutations in the causative genes, which is important for genetic counseling and confirming the diagnosis.

  • Principle: The DNA sequence of the relevant gene (MCCC1, MCCC2, BTD, or HLCS) is analyzed to identify pathogenic variants.

  • Methodology:

    • DNA Extraction: DNA is extracted from a blood sample.

    • PCR Amplification: The exons and flanking intronic regions of the target gene are amplified using the polymerase chain reaction (PCR).

    • DNA Sequencing: The amplified DNA fragments are sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).[5][7][23]

    • Data Analysis: The patient's DNA sequence is compared to the reference sequence to identify any mutations.

Therapeutic Strategies

The management of these disorders focuses on reducing the accumulation of toxic metabolites and providing necessary cofactors.

  • 3-MCC Deficiency: Treatment is often not required for asymptomatic individuals identified through newborn screening.[24] For symptomatic patients, a leucine-restricted diet and L-carnitine supplementation may be beneficial.[23]

  • Biotinidase and Holocarboxylase Synthetase Deficiencies: Lifelong supplementation with high doses of oral biotin is the primary treatment and can be highly effective, especially when initiated early.[17][25]

Conclusion

3-hydroxyisovaleric aciduria is a significant biochemical marker for a group of treatable inborn errors of metabolism. A thorough understanding of the underlying pathophysiology, coupled with robust and quantitative diagnostic methods, is essential for early diagnosis and effective management of these conditions. The experimental protocols and data presented in this guide are intended to support the research and development efforts aimed at improving the lives of individuals affected by these rare disorders. Further research is needed to fully understand the genotype-phenotype correlations and to develop novel therapeutic strategies.

References

Unraveling the Cellular Mechanisms of 3-Hydroxyisovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), has emerged as a crucial biomarker for diagnosing and monitoring biotin (B1667282) deficiency and certain inborn errors of metabolism. Its accumulation signals a disruption in the mitochondrial leucine catabolism pathway, leading to potential cellular toxicity. This technical guide provides an in-depth exploration of the cellular mechanisms involving 3-HIA, from its metabolic origins to its clinical implications. We present a comprehensive overview of the biochemical pathways, detailed experimental protocols for its quantification, and a summary of key quantitative data to support researchers and drug development professionals in this field.

Introduction

This compound (3-HIA) is an organic acid that is normally present in trace amounts in human urine.[1] It is an intermediate in the degradation pathway of the essential amino acid leucine. The clinical significance of 3-HIA lies in its accumulation under conditions of impaired activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2][3] Consequently, urinary 3-HIA has been established as an early and sensitive indicator of marginal biotin deficiency.[4][5] Furthermore, chronically elevated levels of 3-HIA are associated with several inborn errors of metabolism, where it can act as an acidogen and metabotoxin, contributing to metabolic acidosis and other adverse health effects.[6] This guide delves into the core cellular mechanisms of 3-HIA, providing a technical resource for its study and therapeutic targeting.

The Leucine Catabolic Pathway and Formation of this compound

The breakdown of leucine is a mitochondrial process. A key step is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2]

In a state of biotin sufficiency, this pathway proceeds efficiently. However, in cases of biotin deficiency or genetic defects in the MCC enzyme, its activity is reduced. This leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic route. The enzyme enoyl-CoA hydratase converts the excess 3-methylcrotonyl-CoA into 3-hydroxyisovaleryl-CoA.[2][7] This intermediate is subsequently hydrolyzed to release free this compound.

Leucine_Catabolism cluster_normal Normal Pathway cluster_alternative Alternative Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA HIV_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIV_CoA Shunt MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Biotin-dependent HIA This compound HIV_CoA->HIA Hydrolysis HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Biotin_Deficiency Biotin Deficiency / MCC Dysfunction MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) Biotin_Deficiency->MCC Inhibits Enoyl_CoA_Hydratase Enoyl-CoA Hydratase

Mitochondrial Toxicity and Detoxification

The accumulation of 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA within the mitochondria can lead to cellular toxicity.[2] These acyl-CoA esters can disrupt the mitochondrial CoA pool by altering the ratio of esterified CoA to free CoA, which can impair other mitochondrial metabolic processes, including the Krebs cycle and fatty acid oxidation.[7][8]

To mitigate this toxicity, cells employ a detoxification mechanism involving carnitine. The 3-hydroxyisovaleryl moiety is transferred from CoA to carnitine, forming 3-hydroxyisovaleryl-carnitine (3-HIA-carnitine).[2][8] This reaction is likely catalyzed by carnitine acetyltransferase. The resulting 3-HIA-carnitine is then transported out of the mitochondria and can be excreted in the urine along with free 3-HIA.[2][8]

Mitochondrial_Toxicity cluster_mito cluster_detox Detoxification MC_CoA Accumulated 3-Methylcrotonyl-CoA HIV_CoA Accumulated 3-Hydroxyisovaleryl-CoA MC_CoA->HIV_CoA Disrupted_CoA_Ratio Disrupted Esterified CoA: Free CoA Ratio HIV_CoA->Disrupted_CoA_Ratio HIA_Carnitine 3-Hydroxyisovaleryl-carnitine HIV_CoA->HIA_Carnitine + Carnitine (Carnitine Acetyltransferase) Mitochondrion Mitochondrion Mitochondrial_Dysfunction Mitochondrial Dysfunction (Inhibition of Krebs Cycle, FAO) Disrupted_CoA_Ratio->Mitochondrial_Dysfunction Carnitine Carnitine HIA This compound HIA_Carnitine->HIA Hydrolysis Urine_Excretion Urinary Excretion HIA_Carnitine->Urine_Excretion Transport out of Mitochondria HIA->Urine_Excretion

Quantitative Data on this compound Levels

The urinary excretion of 3-HIA is a key diagnostic parameter. The following tables summarize quantitative data from studies on human subjects.

Table 1: Urinary this compound Excretion in Biotin Deficiency

ConditionMean 3-HIA Concentration (μM)Mean 3-HIA Excretion Rate (mmol/mol creatinine)Reference
Biotin Sufficient (Baseline)80.6 ± 518.5 ± 3.2[1][3]
Marginally Biotin Deficient-Increased ~3-fold from baseline[3]

Table 2: Urinary this compound and 3-Hydroxyisovaleryl Carnitine Excretion in Response to Leucine Challenge in Biotin Deficiency

Day of Biotin DepletionMean Increase in Urinary 3-HIA ExcretionMean Increase in Urinary 3-HIA-Carnitine ExcretionReference
Day 14> 2-fold> 2-fold[2]
Day 28~ 3-fold~ 3-fold[2]

Experimental Protocols

Accurate quantification of 3-HIA is essential for clinical diagnosis and research. Below are detailed methodologies for its measurement in urine.

UPLC-MS/MS Method for Urinary 3-HIA Quantification

This method offers high sensitivity and throughput for the analysis of 3-HIA.[3]

Equipment:

  • Waters Acquity Ultra Performance Liquid Chromatography (UPLC) system

  • Thermo Electron TSQ Quantum Ultra tandem mass spectrometer (MS/MS)

  • Waters Acquity UPLC HSS T3 column (2.1x100 mm, 1.8 μm)

Reagents:

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Deionized water (18 MΩ-cm)

  • This compound standard

  • [2H8]-3-hydroxyisovaleric acid (internal standard)

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To remove precipitates, warm samples in a 60°C water bath for 30 minutes, then cool to room temperature.

  • Centrifuge at 3000 x g for 10 minutes.

  • Collect the supernatant.

  • Dilute the urine sample fourfold with deionized water (e.g., 25 μL sample + 75 μL water).

  • Add the internal standard to a final concentration of 25 μM.

UPLC-MS/MS Analysis:

  • Maintain the autosampler at 5°C.

  • Inject 1 μL of the prepared sample onto the column, which is maintained at 55°C.

  • The mobile phases are 0.01% formic acid in water (A) and methanol (B).

  • The initial mobile phase composition is 100% A, held for 1 minute.

  • A gradient is then applied to elute the analyte.

  • The mass spectrometer is operated in negative electrospray ionization mode, monitoring for the specific mass transitions of 3-HIA and its internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.

  • Perform unweighted linear regression to determine the concentration of 3-HIA in the samples.

UPLC_MSMS_Workflow Urine_Sample Urine Sample Thaw_Warm Thaw and Warm (60°C) Urine_Sample->Thaw_Warm Centrifuge Centrifuge (3000 x g) Thaw_Warm->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute_IS Dilute and Add Internal Standard Supernatant->Dilute_IS UPLC_MSMS UPLC-MS/MS Analysis Dilute_IS->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

GC-MS Method for Urinary 3-HIA Quantification

Gas chromatography-mass spectrometry is a classic and reliable method for the analysis of organic acids.[9]

Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for organic acid analysis (e.g., capillary column)

Reagents:

  • Sodium chloride

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Diethyl ether

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS)

  • Internal standard (e.g., a stable isotope-labeled organic acid)

Sample Preparation and Derivatization:

  • To a urine sample, add the internal standard and saturate with sodium chloride.

  • Acidify the sample with 1 M HCl.

  • Perform a sequential liquid-liquid extraction with ethyl acetate followed by diethyl ether.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., ambient temperature to 40°C).

  • Reconstitute the residue in pyridine.

  • Add BSTFA with 1% TMCS and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 μL) of the derivatized sample into the GC-MS.

  • Use a temperature program to separate the analytes on the GC column.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode.

Data Analysis:

  • Identify the 3-HIA-TMS derivative based on its retention time and mass spectrum.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Future Directions

Currently, the primary role of 3-HIA in cellular mechanisms is understood in the context of being a metabolic byproduct that indicates upstream enzymatic dysfunction. There is no direct evidence to suggest that 3-HIA itself is a signaling molecule that actively modulates specific pathways like insulin (B600854) signaling. Research on the metabolic consequences of elevated branched-chain amino acids and their metabolites has implicated some, like 3-hydroxyisobutyrate, in modulating insulin sensitivity.[10] However, a similar role for 3-HIA has not been established.

Future research should focus on:

  • Investigating potential direct signaling roles of 3-HIA, if any, on cellular receptors or transcription factors.

  • Further elucidating the precise mechanisms of 3-HIA-induced mitochondrial dysfunction.

  • Developing targeted therapeutic strategies to mitigate the toxic effects of 3-HIA accumulation in inborn errors of metabolism.

Conclusion

This compound is a clinically significant metabolite whose cellular mechanisms are intrinsically linked to the catabolism of leucine and the availability of biotin. Its accumulation serves as a sensitive biomarker for biotin deficiency and is a hallmark of several genetic metabolic disorders. The understanding of its formation, detoxification, and a potential for mitochondrial toxicity is crucial for the development of diagnostic and therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to unravel the full spectrum of 3-HIA's role in human health and disease.

References

An In-depth Technical Guide: 3-Hydroxyisovaleric Acid and Its Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyisovaleric acid (3-HIA) is an organic acid metabolite of the branched-chain amino acid leucine (B10760876).[1][2][3] Its presence in urine is a well-established, early, and sensitive biomarker for marginal biotin (B1667282) deficiency.[3][4] Under normal physiological conditions, the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase plays a crucial role in leucine catabolism.[5] However, in states of biotin insufficiency or in certain inborn errors of metabolism, the activity of this enzyme is reduced, leading to the accumulation of upstream metabolites. This guide provides a detailed examination of the metabolic pathway leading to 3-HIA production, the mechanisms by which its precursors induce mitochondrial toxicity, and the experimental protocols essential for its quantification and the assessment of mitochondrial health.

The Metabolic Origin of this compound

The formation of 3-HIA is a direct consequence of a bottleneck in the mitochondrial catabolism of leucine.

Normal Leucine Catabolism: The breakdown of leucine proceeds through several steps, with a key mitochondrial reaction being the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. This carboxylation step is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[6]

Alternate Pathway in Biotin Deficiency: When MCC activity is impaired due to biotin deficiency or genetic defects, its substrate, 3-methylcrotonyl-CoA, accumulates within the mitochondria.[6] This buildup shunts the metabolite into an alternative pathway where it is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA.[2][6]

Detoxification and 3-HIA Formation: The accumulation of acyl-CoA species like 3-hydroxyisovaleryl-CoA is toxic to the mitochondrion.[6] To mitigate this, the 3-hydroxyisovaleryl moiety is transferred to carnitine by carnitine acyltransferases, forming 3-hydroxyisovaleryl-carnitine (3HIA-carnitine).[1][2][6] This conjugate is then transported across the inner mitochondrial membrane into the cytoplasm and subsequently released from the cell.[6][7] The free acid, this compound, is released from the carnitine conjugate and ultimately excreted in the urine.[1][2]

Leucine_Catabolism cluster_mito Mitochondrion Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC (Biotin-dependent) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Enoyl-CoA Hydratase (Alternate Pathway) HIA_Carnitine 3-HIA-Carnitine Hydroxyisovaleryl_CoA->HIA_Carnitine Carnitine Acyltransferase HIA This compound (3-HIA) HIA_Carnitine->HIA Transport & Release Excretion Excretion HIA->Excretion Urine MCC_Inhibition Biotin Deficiency Genetic Defects MCC_Inhibition->Methylcrotonyl_CoA Inhibits MCC

Caption: Metabolic pathway of this compound (3-HIA) formation.

Mechanisms of 3-HIA-Associated Mitochondrial Toxicity

The primary driver of mitochondrial dysfunction is not 3-HIA itself, but the accumulation of its CoA-esterified precursors within the mitochondrial matrix.

  • Disruption of the CoA Ratio: Mitochondria maintain a delicate balance between free Coenzyme A (CoA) and its esterified forms (acyl-CoAs). The accumulation of 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA sequesters the free CoA pool, disrupting the esterified CoA:free CoA ratio.[1][2][6] This imbalance can impair the function of numerous CoA-dependent enzymes crucial for energy metabolism, including those in the TCA cycle and fatty acid oxidation.

  • Direct Enzyme Inhibition: High concentrations of 3-hydroxyisovaleryl-CoA can directly inhibit cellular respiration, further compromising the energy-producing capacity of the cell.[6][7]

  • Acidosis and Metabotoxicity: When present at chronically high levels, 3-HIA acts as an "acidogen" and a "metabotoxin".[2][3] As an acidogen, it contributes to metabolic acidosis, a condition with widespread adverse effects.[1] As a metabotoxin, its chronic elevation is associated with negative health outcomes.[1][2]

  • Oxidative Stress: While direct evidence for 3-HIA is still emerging, related organic acidurias, such as 3-hydroxy-3-methylglutaric aciduria, are known to induce oxidative stress, leading to lipid and protein damage.[8] It is plausible that the metabolic disruption caused by 3-HIA precursors also leads to an increase in reactive oxygen species (ROS) production and a reduction in antioxidant capacity.[8]

Mitochondrial_Toxicity cluster_cause Primary Cause cluster_effects Mitochondrial Effects cluster_outcome Cellular Outcome Accumulation Accumulation of: - 3-Methylcrotonyl-CoA - 3-Hydroxyisovaleryl-CoA CoA_Ratio Disruption of Esterified CoA:Free CoA Ratio Accumulation->CoA_Ratio Resp_Inhibition Inhibition of Cellular Respiration Accumulation->Resp_Inhibition Dysfunction Mitochondrial Dysfunction CoA_Ratio->Dysfunction Resp_Inhibition->Dysfunction Oxidative_Stress Oxidative Stress (Increased ROS) Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Dysfunction->Oxidative_Stress ATP_Decline Decreased ATP Synthesis Dysfunction->ATP_Decline ATP_Decline->Cell_Damage

Caption: Mechanism of mitochondrial toxicity induced by 3-HIA precursors.

Clinical Significance and Data Presentation

Elevated 3-HIA is a hallmark of several clinical conditions, ranging from common nutritional deficiencies to rare genetic disorders.

Condition CategorySpecific ExamplesPathophysiological BasisReference
Nutritional Deficiency Marginal Biotin DeficiencyReduced activity of the biotin-dependent MCC enzyme.[3][9]
Lifestyle Factors Smoking, Long-term Anticonvulsant Use (carbamazepine, phenytoin)Accelerated biotin catabolism or impaired renal reclamation of biotin.[1][2][5]
Physiological States PregnancyReduced or marginal biotin status is common during pregnancy.[1][5]
Inborn Errors of Metabolism 3-Methylcrotonyl-CoA Carboxylase (MCC) DeficiencyGenetic defect in the MCC1 or MCC2 genes.[1][2]
Holocarboxylase Synthetase DeficiencyDefect in the enzyme that attaches biotin to carboxylases.[1][2]
Biotinidase DeficiencyInability to recycle biotin, leading to functional deficiency.[1][2][3]
Isovaleric AciduriaDefect in isovaleryl-CoA dehydrogenase, upstream of MCC.[2][3]
3-Hydroxy-3-methylglutaryl-CoA Lyase DeficiencyDefect in an enzyme downstream of MCC in the leucine pathway.[1][2]
Dihydrolipoamide Dehydrogenase DeficiencyAffects several metabolic pathways, including leucine breakdown.[2][3]

Experimental Protocols

A robust assessment of 3-HIA's impact on mitochondrial function requires precise analytical methods and functional assays.

Quantification of this compound

Accurate measurement of 3-HIA in biological fluids like urine is critical for diagnosis and research.

MethodPrincipleSample PrepKey Performance CharacteristicsReference
HPLC Derivatization of 3-HIA (e.g., with 2-NPH), extraction, and separation on a C8 reversed-phase column with UV detection.Derivatization and liquid-liquid extraction.Assay range: 0.42–8.5 mmol/L.[10]
GC-MS Derivatization to create volatile esters, separation by gas chromatography, and detection by mass spectrometry.Often requires more complex extraction and derivatization steps.Considered a reference method for accuracy.[11][12]
UPLC-MS/MS Rapid separation using ultra-performance liquid chromatography followed by highly specific and sensitive detection with tandem mass spectrometry.Simplified sample prep (e.g., dilute-and-shoot).Mean concentration in healthy adults: 80.6 ± 51 µM. Mean excretion rate: 8.5 ± 3.2 mmol/mol creatinine. LOD: 0.003 µg/mL. LLOQ: 0.008 µg/mL.[11][12][13]
Assessment of Mitochondrial Function

Several key assays are employed to characterize mitochondrial health in cellular models.

This is a primary readout of mitochondrial respiratory activity.[14]

  • Cell Culture: Plate cells (e.g., HepG2, primary neurons) in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere.

  • Assay Medium: Replace standard culture medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and pre-incubate the cells in a CO₂-free incubator.[15]

  • Compound Loading: Load mitochondrial inhibitors into the injection ports of the sensor cartridge. The standard sequence is:

    • Port A: Oligomycin (B223565) (ATP synthase inhibitor).

    • Port B: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; a protonophore that uncouples the proton gradient).

    • Port C: Rotenone & Antimycin A (Complex I and Complex III inhibitors).

  • Measurement: Place the cell plate into the analyzer (e.g., Seahorse XF Analyzer). The instrument measures OCR in real-time, injecting the inhibitors sequentially.

  • Data Analysis:

    • Basal Respiration: Initial OCR before any injections.

    • ATP-Linked Respiration: Decrease in OCR after oligomycin injection.

    • Maximal Respiration: Peak OCR after FCCP injection.

    • Proton Leak: OCR remaining after oligomycin injection.

    • Non-Mitochondrial Respiration: OCR remaining after rotenone/antimycin A injection.

OCR_Workflow cluster_injections Sequential Injections Start Seed Cells in XF Microplate Incubate Incubate & Allow Adhesion Start->Incubate Assay_Medium Replace with Assay Medium Incubate->Assay_Medium Run_Assay Run Assay in Flux Analyzer Assay_Medium->Run_Assay Load_Cartridge Load Inhibitors into Sensor Cartridge Ports Load_Cartridge->Run_Assay Inj1 1. Measure Basal OCR Run_Assay->Inj1 Inj2 2. Inject Oligomycin Inj1->Inj2 Inj3 3. Inject FCCP Inj2->Inj3 Inj4 4. Inject Rotenone/ Antimycin A Inj3->Inj4 Analyze Calculate Key Mitochondrial Parameters Inj4->Analyze

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

ΔΨm is a key indicator of mitochondrial health and energy status.

  • Cell Culture: Grow cells on a suitable imaging plate or dish (e.g., glass-bottom dish).

  • Dye Loading: Incubate cells with a fluorescent cationic dye that accumulates in mitochondria based on their membrane potential.

    • JC-10: A ratiometric dye. In healthy, energized mitochondria, it forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers and fluoresces green.[16] The ratio of red to green fluorescence provides a measure of ΔΨm.

    • TMRM/TMRE: Non-ratiometric dyes. The intensity of their fluorescence is proportional to the ΔΨm.

  • Imaging: Acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader.

  • Positive Control: Treat a subset of cells with a known depolarizing agent like FCCP or CCCP to validate the assay.

  • Data Analysis: For JC-10, calculate the ratio of red/green fluorescence intensity. For TMRM/TMRE, quantify the fluorescence intensity per cell or region of interest. A decrease in the ratio or intensity indicates mitochondrial depolarization.

This assay directly quantifies the primary output of mitochondrial respiration.

  • Cell Culture and Treatment: Plate cells in an opaque-walled microplate (e.g., white 96-well plate) suitable for luminescence measurements. Treat with the compound of interest (e.g., 3-HIA or its precursors).

  • Lysis and Reagent Addition: Add a reagent that lyses the cells and provides the necessary components for the luciferase reaction (luciferin, luciferase, Mg²⁺).

  • Incubation: Incubate briefly at room temperature to allow the reaction to stabilize.

  • Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Normalization: Normalize ATP levels to cell number or total protein concentration to account for differences in cell density. The Mitochondrial ToxGlo™ Assay is a commercially available kit that multiplexes this measurement with a cytotoxicity assay.[17]

Conclusion

This compound is a pivotal biomarker whose elevated levels signal a critical disruption in leucine metabolism, often rooted in biotin deficiency. The resulting mitochondrial accumulation of acyl-CoA intermediates, particularly 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA, is the primary driver of mitochondrial toxicity. This toxicity manifests through the sequestration of free Coenzyme A, direct inhibition of respiration, and likely the induction of oxidative stress, culminating in impaired cellular energy production. The detailed experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantify 3-HIA, investigate its pathophysiological consequences, and screen for compounds that may induce or mitigate this form of mitochondrial dysfunction. Understanding the intricate link between 3-HIA and mitochondrial health is essential for diagnosing metabolic disorders and developing targeted therapeutic strategies.

References

Methodological & Application

Application Note: Quantification of Urinary 3-Hydroxyisovaleric Acid Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyisovaleric acid (3-HIA) is an organic acid formed during the catabolism of the branched-chain amino acid, leucine (B10760876). The urinary excretion of 3-HIA is recognized as an early and sensitive indicator of marginal biotin (B1667282) deficiency.[1] The metabolism of leucine involves an essential step catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][2] When the activity of this enzyme is reduced, an alternative metabolic pathway is utilized, leading to an increase in the formation and subsequent excretion of 3-HIA.[1][2] Elevated levels of 3-HIA can also be associated with certain lifestyle factors like smoking, pregnancy, the use of some anticonvulsant medications, and several inborn errors of metabolism.[1][2][3]

This application note describes a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate and precise quantification of 3-HIA in human urine.[4] This method offers significant advantages over traditional Gas Chromatography-Mass Spectrometry (GC-MS) techniques, including a simplified sample preparation protocol and increased sample stability, which enhance productivity and reduce the potential for analytical errors.[4]

Principle of the Method

This method employs UPLC for the chromatographic separation of this compound from other urinary components, followed by detection and quantification using a tandem mass spectrometer. The UPLC system provides rapid and efficient separation. The mass spectrometer, operating in Selected Reaction Monitoring (SRM) mode, ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 3-HIA and its stable isotope-labeled internal standard.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • Standards: this compound (3-HIA) and deuterated this compound ([²H₈]-3-HIA) for use as an internal standard (IS).

  • Solvents: Methanol (LC-MS grade), Formic acid (LC-MS grade), and Deionized water (>18 MΩ·cm).

  • Equipment:

    • UPLC System (e.g., Waters Acquity UPLC or equivalent).

    • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Thermo Fisher TSQ series or equivalent).

    • Analytical balance.

    • Pipettes and disposable tips.

    • Autosampler vials.

    • Microcentrifuge tubes.

    • Vortex mixer.

    • Centrifuge.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of 3-HIA and [²H₈]-3-HIA in deionized water at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare an intermediate stock solution of 3-HIA at 125 μM from the primary stock.[4]

    • From this intermediate stock, prepare a series of aqueous calibration standards with final concentrations of 5, 25, 50, 75, 100, and 125 μM.[4] These standards should be prepared fresh daily.

    • Prepare an internal standard (IS) working solution of [²H₈]-3-HIA at a concentration of 125 μM.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in a pooled human urine matrix. Based on biologically relevant concentrations, suggested levels are 60 μM (Low QC), 250 μM (Mid QC), and 400 μM (High QC).[4]

Sample Preparation

The sample preparation procedure is simplified to a dilution step to minimize analytical error and increase throughput.[4]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 25 μL of the urine supernatant (or standard/QC) with 75 μL of the 125 μM internal standard working solution. This achieves a four-fold dilution.

  • Vortex the mixture thoroughly.

  • Transfer the final mixture to an autosampler vial for analysis.

G cluster_sample_prep Sample Preparation Workflow sample Urine Sample centrifuge Centrifuge (3000 x g, 10 min) sample->centrifuge supernatant Collect Supernatant (25 µL) centrifuge->supernatant add_is Add Internal Standard (75 µL of 125 µM [²H₈]-3-HIA) supernatant->add_is vortex Vortex add_is->vortex transfer Transfer to Autosampler Vial vortex->transfer analysis Inject into LC-MS/MS System transfer->analysis

Figure 1. Experimental workflow for urine sample preparation.
LC-MS/MS Instrumental Parameters

The following parameters have been established for the quantification of 3-HIA.[4]

Table 1: Liquid Chromatography Parameters

Parameter Setting
UPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 μm)
Column Temperature 55°C
Mobile Phase A 0.01% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.35 - 0.5 mL/min (to be optimized)
Injection Volume 1 µL
Gradient 0-1.0 min: 0% B
1.0-3.0 min: 0% to 100% B (linear ramp)
3.0-3.2 min: 100% to 0% B (linear ramp)

| | 3.2-4.0 min: 0% B (re-equilibration) |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Negative Electrospray Ionization (ESI-)
Electrospray Voltage -4000 V
Source Temperature 350°C
Scan Type Selected Reaction Monitoring (SRM)
Collision Gas Argon
Analyte Transitions 3-HIA: m/z 117.0 → 59.1
[²H₈]-3-HIA (IS): m/z 125.0 → 61.0

| Collision Energy | 20 V |

Data Analysis and Method Validation

Data Analysis

A calibration curve is generated by plotting the peak area ratio of 3-HIA to the internal standard ([²H₈]-3-HIA) against the nominal concentration of the calibration standards. An unweighted linear regression is used to fit the curve.[4] The concentration of 3-HIA in the urine samples is then calculated using the regression equation from the calibration curve. Results are typically normalized to urinary creatinine (B1669602) concentration and expressed as mmol 3-HIA per mol of creatinine.[4]

Method Validation Summary

The analytical method was validated for linearity, limit of quantitation (LOQ), accuracy, and precision according to established guidelines. The key performance characteristics are summarized below.

Table 3: Method Validation Quantitative Data

Parameter Result Reference
Linearity Range 5 - 125 µM [4]
Correlation Coefficient (r) > 0.97 [4]
Limit of Quantitation (LOQ) 26 µM in undiluted urine [4]
Accuracy Within ±15% of nominal value [5]
Precision (Intra- & Inter-day) RSD ≤ 15% [5]

| Recovery | 93 - 98% |[6] |

Biochemical Pathway

Elevated 3-HIA is a consequence of reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase in the leucine catabolism pathway. This leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative pathway, producing 3-HIA.[1]

G cluster_pathway Leucine Catabolism and 3-HIA Formation cluster_alt Alternate Pathway (Biotin Deficiency) Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent) HIV_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIV_CoA Enoyl-CoA Hydratase HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate HIA This compound (3-HIA) HIV_CoA->HIA

Figure 2. Biochemical pathway of 3-HIA formation.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human urine. The simplified sample preparation and robust analytical performance make it highly suitable for clinical research and large-scale population studies investigating biotin status and related metabolic disorders.

References

Application Note: Quantitative Analysis of 3-Hydroxyisovaleric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the quantitative analysis of 3-Hydroxyisovaleric acid (3-HIA) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key biomarker for assessing biotin (B1667282) (vitamin B7) status and for the diagnosis of certain inborn errors of metabolism.[1][2][3] The method involves protein precipitation, liquid-liquid extraction, and derivatization of 3-HIA to its volatile trimethylsilyl (B98337) (TMS) ester prior to GC-MS analysis. This procedure provides a robust and reliable approach for researchers, scientists, and drug development professionals engaged in metabolic studies and clinical biomarker discovery.

Introduction

This compound (3-HIA) is an organic acid formed during the catabolism of the branched-chain amino acid, leucine.[1][2][4] An essential step in this metabolic pathway is catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][3][4] A deficiency in biotin leads to reduced activity of this enzyme, resulting in an alternative metabolic route and the subsequent accumulation and increased excretion of 3-HIA.[1][2] Consequently, elevated levels of 3-HIA in biological fluids are considered a sensitive and early indicator of marginal biotin deficiency.[2][4] Furthermore, chronically high levels of 3-HIA are associated with several inborn errors of metabolism.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile analytes like 3-HIA, a derivatization step is necessary to increase their volatility.[5] Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for organic acids. This application note provides a comprehensive protocol for the extraction, derivatization, and subsequent quantitative analysis of 3-HIA in human plasma by GC-MS.

Metabolic Pathway of this compound

Metabolic Pathway of this compound Metabolic Pathway of this compound Leucine Leucine Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Leucine->Methylcrotonyl_CoA HIA This compound Methylcrotonyl_CoA->HIA Alternate Pathway Enzyme Methylcrotonyl-CoA Carboxylase (Biotin-dependent) Methylcrotonyl_CoA->Enzyme Methylglutaconyl_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Biotin_Deficiency Biotin Deficiency Biotin_Deficiency->Enzyme Inhibits Enzyme->Methylglutaconyl_CoA

Caption: Leucine metabolism and the formation of 3-HIA in biotin deficiency.

Experimental Protocol

This protocol is a composite based on established methods for the analysis of organic acids in plasma by GC-MS.

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS), e.g., Tropic acid or a stable isotope-labeled 3-HIA (if available)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Human plasma (collected in EDTA or heparin tubes)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or SpeedVac

  • Heating block or oven

  • GC-MS system with autosampler

Sample Preparation and Extraction
  • Plasma Collection: Collect whole blood in EDTA or heparin-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Protein Precipitation: To 200 µL of plasma in a 1.5 mL centrifuge tube, add 800 µL of ice-cold methanol.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to all samples, calibrators, and quality controls.

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds. Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C or using a SpeedVac.

Derivatization
  • Reagent Addition: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Incubation: Tightly cap the vials and vortex for 1 minute. Incubate the mixture at 60°C for 60 minutes in a heating block or oven.

  • Cooling and Transfer: Allow the samples to cool to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may need to be optimized for your specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (for TMS-derivatized 3-HIA) To be determined by analyzing a standard. Expected ions would include the molecular ion and characteristic fragments.
Dwell Time 100 ms (B15284909) per ion

Experimental Workflow

Experimental Workflow Experimental Workflow for 3-HIA Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample (200 µL) Add_Methanol Add Cold Methanol (800 µL) + Internal Standard Plasma_Sample->Add_Methanol Vortex_Incubate Vortex & Incubate (-20°C) Add_Methanol->Vortex_Incubate Centrifuge Centrifuge (14,000 x g) Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Down Evaporate to Dryness Collect_Supernatant->Dry_Down Add_Reagents Add Pyridine & BSTFA/TMCS Dry_Down->Add_Reagents Vortex_Incubate_Deriv Vortex & Incubate (60°C) Add_Reagents->Vortex_Incubate_Deriv GCMS_Analysis GC-MS Analysis Vortex_Incubate_Deriv->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for the GC-MS analysis of 3-HIA in plasma.

Quantitative Data

While a specific validation report for the GC-MS analysis of 3-HIA in plasma was not found, the following tables present representative validation data from an LC-MS/MS method for 3-HIA in plasma.[1] This data illustrates the expected performance characteristics of a robust quantitative assay. The acceptance criteria for GC method validation generally require a correlation coefficient (r) ≥ 0.999 for linearity, recovery between 98-102%, and a relative standard deviation (RSD) of < 2-3% for precision.[3]

Linearity and Sensitivity
AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LLOQ (µg/mL)
This compound0.1 - 10.0> 0.990.0030.008
Data adapted from an LC-MS/MS method.[1]
Accuracy and Precision

Intra-day Accuracy and Precision (n=6)

Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, µg/mL)Accuracy (%)Precision (RSD, %)
0.100.10 ± 0.01100.010.0
1.001.02 ± 0.05102.04.9
10.009.89 ± 0.3598.93.5
Data adapted from an LC-MS/MS method.[1]

Inter-day Accuracy and Precision (n=6)

Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, µg/mL)Accuracy (%)Precision (RSD, %)
0.100.11 ± 0.01110.09.1
1.001.04 ± 0.07104.06.7
10.009.85 ± 0.4198.54.2
Data adapted from an LC-MS/MS method.[1]
Recovery
AnalyteRecovery (%)
This compound95.26
Data adapted from an LC-MS/MS method.[1]

Conclusion

The described GC-MS method provides a reliable and robust approach for the quantitative determination of this compound in human plasma. The protocol, involving a straightforward extraction and derivatization procedure, is suitable for researchers in clinical and academic settings. The quantitative performance, as illustrated by representative data, demonstrates that the method can achieve the necessary sensitivity, accuracy, and precision for biomarker analysis. This application note serves as a valuable resource for laboratories aiming to implement the analysis of 3-HIA for the assessment of biotin status and the investigation of related metabolic disorders.

References

Application Notes and Protocols for 3-Hydroxyisovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyisovaleric acid (3-HIA) is a C5-acylcarnitine and an intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876).[1][2][3] It serves as a crucial biomarker for monitoring biotin (B1667282) status, with elevated levels indicating a potential deficiency.[1][3][4] Biotin is an essential cofactor for the enzyme 3-methylcrotonyl-CoA carboxylase, which is involved in leucine breakdown.[2][5] A deficiency in biotin leads to reduced enzyme activity and a subsequent increase in 3-HIA levels.[2][5] Accurate and reliable quantification of 3-HIA in biological matrices such as urine and plasma is therefore critical for clinical diagnostics and research.

This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Leucine Catabolism and 3-HIA Formation

The diagram below illustrates the metabolic pathway of leucine, highlighting the step affected by biotin deficiency and leading to the production of this compound.

Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-Methylcrotonyl-CoA carboxylase Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Biotin Deficiency HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_Acetyl_CoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_Acetyl_CoA HIA This compound Hydroxyisovaleryl_CoA->HIA Biotin Biotin Biotin->Methylcrotonyl_CoA Cofactor

Figure 1: Leucine catabolism pathway and the formation of 3-HIA.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the analytical method, and the desired level of sensitivity and throughput. The most common methods for 3-HIA analysis are Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes quantitative data for different sample preparation and analysis methods for this compound.

ParameterProtein Precipitation (Plasma) with LC-MS/MSLiquid-Liquid Extraction (Urine) with GC-MSSolid-Phase Extraction (Urine) with GC-MS
Recovery 90.69% (CV%: 0.63)[6]77.4%[7]84.1%[7]
Limit of Detection (LOD) 0.003 µg/mL[6]Not Reported<5 nmole (for most organic acids)[8]
Lower Limit of Quantification (LLOQ) 0.008 µg/mL[6]Not ReportedNot Reported
Matrix Effect No significant effect reported[6]Not ReportedNot Reported
Experimental Protocols
1. Protein Precipitation (for Plasma Samples)

This protocol is suitable for the rapid preparation of plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • Vortex mixer

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[9]

  • Carefully collect the supernatant containing 3-HIA and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.

cluster_0 Protein Precipitation Workflow Plasma Plasma Sample Add_ACN Add Cold Acetonitrile Plasma->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 2: Workflow for protein precipitation of plasma samples.
2. Liquid-Liquid Extraction (LLE) (for Urine Samples)

This protocol is a classic method for extracting organic acids from urine and is often used for GC-MS analysis.[7]

Materials:

  • Urine sample

  • Ethyl acetate[7]

  • Sodium chloride (NaCl)[7]

  • Hydroxylamine (B1172632) hydrochloride solution (50 g/L)[7]

  • Sodium hydroxide (B78521) (NaOH), 7.5 mol/L[7]

  • Hydrochloric acid (HCl), 6 mol/L[7]

  • Internal standard (e.g., deuterated 3-HIA)[5][10]

  • Centrifuge

  • Water bath

Protocol:

  • Take a volume of urine equivalent to 1 mg of creatinine (B1669602) and place it in a 10 mL test tube.

  • Add 40 µL of internal standard.

  • Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.[7]

  • Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH and incubate for 30 minutes at 60°C.[7]

  • After cooling, acidify the mixture with 6 mol/L HCl.[7]

  • Add 6 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Collect the upper organic layer (ethyl acetate).

  • Repeat the extraction (steps 6-8) two more times and combine the organic layers.[7]

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 50°C.[7]

  • The dried residue is then ready for derivatization for GC-MS analysis.

cluster_1 Liquid-Liquid Extraction Workflow Urine Urine Sample + IS Add_Reagents Add NaCl, Hydroxylamine Urine->Add_Reagents Adjust_pH_14 Adjust pH to 14, Incubate Add_Reagents->Adjust_pH_14 Acidify Acidify with HCl Adjust_pH_14->Acidify Extract Extract with Ethyl Acetate (3x) Acidify->Extract Centrifuge Centrifuge Extract->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Derivatization Derivatization for GC-MS Evaporate->Derivatization

Figure 3: Workflow for liquid-liquid extraction of urine samples.
3. Solid-Phase Extraction (SPE) (for Urine Samples)

SPE offers a cleaner extract compared to LLE and can provide higher recovery for a wider range of compounds.[7][8] A strong anion exchange (SAX) or mixed-mode anion exchange (MAX) sorbent is typically used for organic acids.[8][11]

Materials:

  • Urine sample

  • SPE cartridge (e.g., Oasis MAX or a strong anion exchange column)[11]

  • Methanol[7]

  • Distilled water[7]

  • Acetic acid, 1 mol/L[7]

  • Barium hydroxide (Ba(OH)₂), 0.01 mol/L[7]

  • Internal standard[7]

  • SPE vacuum manifold

Protocol:

  • Column Conditioning:

    • Wash the SPE column twice with 2 mL of methanol (B129727).[7]

    • Wash twice with 2 mL of distilled water.[7]

    • Wash twice with 2 mL of 1 mol/L acetic acid.[7]

    • Rinse with distilled water until the eluate is at a neutral pH.[7]

  • Sample Preparation:

    • To a volume of urine containing 1 mg of creatinine, add an equal volume of 0.01 mol/L Ba(OH)₂ and 100 µM of internal standard.[7]

    • Mix and centrifuge.

    • Take half of the supernatant, dilute with three volumes of distilled water, and adjust the pH to 8-8.5.[7]

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with distilled water to remove unretained components.

  • Elution:

    • Elute the organic acids with an appropriate solvent (e.g., methanol containing formic acid).

  • Evaporation and Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]

    • The dried residue is ready for derivatization.

cluster_2 Solid-Phase Extraction Workflow Condition Condition SPE Cartridge Prepare_Sample Prepare Urine Sample Condition->Prepare_Sample Load Load Sample Prepare_Sample->Load Wash Wash Cartridge Load->Wash Elute Elute 3-HIA Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Derivatization Derivatization for GC-MS Evaporate->Derivatization

Figure 4: Workflow for solid-phase extraction of urine samples.
4. Derivatization for GC-MS Analysis

For GC-MS analysis, 3-HIA needs to be derivatized to increase its volatility. Trimethylsilyl (TMS) derivatization is a common method.[5]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][7]

  • Pyridine[7]

  • Heating block

Protocol:

  • To the dried residue from LLE or SPE, add 100 µL of a 1:1 mixture of BSTFA + 1% TMCS and pyridine.[7]

  • Cap the vial tightly and heat at 80°C for 30 minutes.[7]

  • After cooling, the sample is ready for injection into the GC-MS.

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and reliable analysis of this compound. For high-throughput analysis of plasma samples, protein precipitation followed by LC-MS/MS offers a rapid and sensitive approach. For urine samples, both LLE and SPE are effective for GC-MS analysis, with SPE generally providing cleaner extracts and higher recovery. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important biomarker.

References

Application Notes and Protocols for the Quantification of 3-Hydroxyisovaleric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleric acid (3-HIA) is a C5-hydroxy acid that serves as a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1] Biotin, a B-complex vitamin, is a crucial cofactor for several carboxylases involved in key metabolic pathways. A deficiency in biotin leads to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, which plays a role in the catabolism of the branched-chain amino acid leucine (B10760876).[1][2] This impairment results in an alternative metabolic pathway and an increased production and subsequent excretion of 3-HIA.[1][3] Consequently, the accurate measurement of 3-HIA in biological samples such as urine and plasma is a valuable tool for assessing biotin status in various clinical and research settings, including pregnancy and for monitoring individuals on long-term anticonvulsant therapy or smokers, who may have accelerated biotin metabolism.[1][2] Elevated levels of 3-HIA can also be indicative of certain inborn errors of metabolism.[2]

This document provides detailed protocols and application notes for the quantitative analysis of 3-HIA in biological specimens, primarily focusing on modern mass spectrometry-based methods.

Biochemical Pathway of this compound Formation

The following diagram illustrates the metabolic pathway of leucine catabolism, highlighting the role of biotin and the formation of this compound when the primary pathway is impaired.

Leucine_Catabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Primary Pathway HIA_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIA_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HIA This compound HIA_CoA->HIA Biotin Biotin MCC 3-Methylcrotonyl-CoA Carboxylase Biotin->MCC Cofactor MCC->MC_CoA

Caption: Leucine catabolism and 3-HIA formation pathway.

Comparative Overview of Analytical Methodologies

Several analytical techniques are available for the quantification of 3-HIA in biological matrices. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

FeatureGC-MSHPLC-UV/FluorescenceLC-MS/MS (UPLC-MS/MS)
Principle Gas chromatography separation followed by mass spectrometric detection.[4]Liquid chromatography separation with UV or fluorescence detection after derivatization.[5]Liquid chromatography separation coupled with tandem mass spectrometry for high selectivity and sensitivity.[3][6]
Sample Prep Requires extensive sample preparation including liquid-liquid extraction and chemical derivatization (e.g., silylation) to make the analyte volatile.[3][4]Requires derivatization to introduce a chromophore or fluorophore for detection.[5]Simplified sample preparation, often requiring only protein precipitation or dilution.[3][7]
Sensitivity GoodModerateHigh to Very High[6]
Specificity High, especially with the use of stable isotope-labeled internal standards.[4]Moderate, susceptible to interferences from co-eluting compounds.Very High, due to the monitoring of specific precursor-product ion transitions (MRM).[6]
Throughput Lower, due to longer run times and complex sample preparation.[6]ModerateHigh, with rapid analysis times offered by UPLC systems.[3]
Advantages Well-established method.Lower instrument cost compared to MS.High sensitivity and specificity, minimal sample preparation, and high throughput.[3][6]
Disadvantages Time-consuming sample preparation; derivatized samples can be unstable.[3]Lower sensitivity and specificity; derivatization adds complexity.Higher initial instrument cost.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in human urine and plasma samples.

Table 1: this compound Levels in Human Urine

PopulationConditionMean Concentration (± SD)Mean Excretion Rate (mmol/mol creatinine (B1669602) ± SD)Analytical Method
Healthy Adults (n=8)[3][7]Baseline80.6 ± 51 µM8.5 ± 3.2UPLC-MS/MS
Healthy Adults (n=8)[3][7]After 28 days of biotin-deficient diet-Increased threefold from baselineUPLC-MS/MS
General ReferenceOptimal Range-≤ 29Not specified[2]

Table 2: this compound Levels in Human Plasma

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LLOQ (µg/mL)Analytical Method
This compound[6]0.1 - 10.00.0030.008LC-MS/MS
3-Hydroxyisovaleryl carnitine*[8]---LC-MS/MS

*Note: 3-Hydroxyisovaleryl carnitine is a related biomarker that also increases in biotin deficiency. A study on three healthy adults showed an approximate 3-fold increase in plasma 3-hydroxyisovaleryl carnitine after 28 days on a biotin-deficient diet.[8][9]

Detailed Experimental Protocol: UPLC-MS/MS Method for Urinary 3-HIA

This protocol is based on a simplified, high-throughput method for the accurate and precise quantification of 3-HIA in human urine.[3][7]

1. Materials and Reagents

  • Methanol (B129727) (LC-MS Optima™ grade)

  • Water (LC-MS Optima™ grade)

  • Formic acid

  • This compound (>98% pure)

  • Deuterated this compound (e.g., [²H₈]-3-hydroxyisovaleric acid) as an internal standard (IS)

  • Urine samples

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of 3-HIA and the deuterated internal standard in methanol or water.

  • Working Standard Solutions: Serially dilute the 3-HIA primary stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.

3. Sample Preparation

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • For quantitative analysis, dilute the urine samples. A fourfold dilution is a common starting point (e.g., mix 25 µL of urine with 75 µL of the internal standard working solution).[3]

  • Vortex the diluted samples.

  • Centrifuge the samples to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Instrumental Conditions

  • UPLC System: Waters Acquity UPLC system or equivalent.[3]

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 1 µL.[3]

  • Mass Spectrometer: Thermo Electron TSQ Quantum Ultra tandem mass spectrometer or equivalent.[3]

  • Ionization Mode: Negative mode electrospray ionization (ESI-).[3]

  • Electrospray Voltage: -4,000 V.[3]

  • Source Temperature: 350 °C.[3]

  • Data Acquisition: Selected Reaction Monitoring (SRM).

    • 3-HIA Transition: m/z 117.0 → 59.1.[3]

    • [²H₈]-3-HIA (IS) Transition: m/z 125.0 → 61.0.[3]

    • Collision Energy: Optimized for both compounds, for example, at 20 V.[3]

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the 3-HIA calibrators to the internal standard against the concentration ratio.

  • Perform an unweighted linear regression on the calibration curve data.[3]

  • Determine the concentration of 3-HIA in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the urinary 3-HIA concentration to the creatinine concentration of the same sample to account for variations in urine dilution. Express the final result as mmol of 3-HIA per mol of creatinine.

Experimental Workflow Diagram

The following diagram outlines the key steps in the UPLC-MS/MS analysis of urinary 3-HIA.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Sample_Dilution Dilute Urine Sample with Internal Standard Solution Sample_Collection->Sample_Dilution Standard_Prep Prepare Calibration Standards & Internal Standard Solution Standard_Prep->Sample_Dilution Centrifugation Vortex and Centrifuge Sample_Dilution->Centrifugation Transfer Transfer Supernatant to Vial Centrifugation->Transfer Injection Inject Sample onto UPLC System Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometry (SRM Mode) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify 3-HIA Concentration Calibration_Curve->Quantification Normalization Normalize to Creatinine Quantification->Normalization

Caption: UPLC-MS/MS workflow for urinary 3-HIA analysis.

Quality Control and Method Validation

For reliable and reproducible results, a comprehensive method validation should be performed, including the assessment of:

  • Linearity: The range over which the assay is accurate.[6]

  • Accuracy and Precision: Intra- and inter-day variability.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified.[6]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6]

  • Matrix Effect: The effect of sample components on the ionization of the analyte.[6]

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

During routine analysis, quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.

Conclusion

The quantification of this compound is a critical tool for assessing biotin status and investigating certain metabolic disorders. While several analytical methods exist, UPLC-MS/MS offers a sensitive, specific, and high-throughput solution with simplified sample preparation.[3][7] The provided protocol and information serve as a comprehensive guide for researchers and scientists to establish and perform the analysis of 3-HIA in a reliable and efficient manner.

References

Application Notes and Protocols: 3-Hydroxyisovaleric Acid Testing in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleric acid (3-HIA) is a C5-hydroxy organic acid that has emerged as a key biomarker in clinical research, primarily for the assessment of biotin (B1667282) status.[1][2] It is a metabolic byproduct of the branched-chain amino acid leucine (B10760876).[1][2] The measurement of 3-HIA in biological fluids, most commonly urine, provides a sensitive and early indication of marginal biotin deficiency, often before clinical symptoms manifest.[2][3] Beyond nutritional assessment, elevated levels of 3-HIA are also associated with several inherited metabolic disorders.[1][2][4] These application notes provide a comprehensive overview of the clinical utility of 3-HIA testing, detailed experimental protocols, and relevant metabolic pathways.

Clinical Applications

The primary clinical application of this compound testing is the detection of marginal biotin deficiency. Biotin, a B-complex vitamin, is an essential cofactor for five mammalian carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[5] A deficiency in biotin can lead to a range of dermatological and neurological symptoms.[3]

Populations at increased risk for marginal biotin deficiency, and therefore candidates for 3-HIA testing, include:

  • Pregnant and Lactating Women: Biotin requirements are increased during pregnancy, and marginal deficiency is common.[1][5]

  • Individuals on Long-Term Anticonvulsant Therapy: Certain anticonvulsant medications, such as carbamazepine (B1668303) and phenytoin, can accelerate biotin catabolism.[2][4][6]

  • Smokers: Smoking has been shown to accelerate biotin metabolism, leading to a marginal deficiency.[2][6]

  • Patients on Prolonged Antibiotic Therapy or Total Parenteral Nutrition: These can disrupt gut microbiota biotin synthesis or provide insufficient biotin.[3]

  • Individuals with Inborn Errors of Metabolism: Several genetic disorders affecting leucine metabolism or biotin recycling lead to elevated 3-HIA levels.[1][2][4][7] This includes biotinidase deficiency, holocarboxylase synthetase deficiency, and 3-methylcrotonyl-CoA carboxylase deficiency.[1][2][4]

Biochemical Basis for 3-HIA as a Biomarker

3-HIA is an intermediate in the catabolism of the essential amino acid leucine. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[4][8] When biotin levels are insufficient, the activity of MCC is reduced. This leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic pathway. In this alternate pathway, 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA, which is subsequently cleaved to release free this compound.[2][4][8] The excess 3-HIA is then excreted in the urine, making its measurement a functional indicator of biotin status.[1][2]

Leucine_Metabolism cluster_main_pathway Normal Leucine Catabolism cluster_alternate_pathway Alternate Pathway in Biotin Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent) Methylcrotonyl_CoA->MCC Reduced activity in Biotin Deficiency Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Methylcrotonyl_CoA->Enoyl_CoA_Hydratase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA HIA This compound (3-HIA) Hydroxyisovaleryl_CoA->HIA MCC->Methylglutaconyl_CoA Enoyl_CoA_Hydratase->Hydroxyisovaleryl_CoA

Figure 1. Leucine catabolism and the formation of 3-HIA in biotin deficiency.

Quantitative Data

The following tables summarize quantitative data for this compound levels in urine from various clinical studies.

Table 1: Normal and Elevated Urinary this compound Levels

Population/ConditionAnalyteMean Baseline Level (± SD)Mean Elevated Level (± SD)Fold IncreaseReference
Healthy Adults (Experimental Biotin Deficiency)3-HIA (mmol/mol creatinine)8.5 ± 3.2~25.5~3-fold[9][10]
Healthy Adults (Experimental Biotin Deficiency)3-HIA (µM)80.6 ± 51Not specified3-fold[9][10]
Biotin Deficient Infants3-HIA (mmol/L)Not specified0.42 - 8.5 (range)Not applicable[11][12]

Table 2: Diagnostic Threshold for Biotin Deficiency

AnalyteThreshold for Biotin DeficiencyReference
Urinary 3-HIA> 195 µmol/24 hours[3]

Experimental Protocols

Several analytical methods have been developed for the quantification of 3-HIA in biological samples, primarily urine. The choice of method depends on the required sensitivity, throughput, and available instrumentation.

Experimental Workflow

The general workflow for the analysis of urinary 3-HIA is depicted below.

Experimental_Workflow start Start sample_collection Urine Sample Collection start->sample_collection sample_prep Sample Preparation (e.g., dilution, extraction, derivatization) sample_collection->sample_prep analysis Instrumental Analysis (GC-MS, LC-MS/MS, or HPLC) sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing interpretation Result Interpretation data_processing->interpretation end End interpretation->end

Figure 2. General experimental workflow for urinary 3-HIA analysis.
Sample Collection and Storage

  • Sample Type: A random urine sample is typically used for analysis. First morning void samples can provide a more concentrated specimen.

  • Container: Samples should be collected in a sterile, preservative-free container.[13]

  • Storage: Urine samples should be stored frozen, preferably at -20°C or lower, prior to analysis to ensure stability.[13]

Analytical Methodologies

This is a traditional and robust method for organic acid analysis.

Protocol Outline:

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled 3-HIA) to a defined volume of urine to correct for extraction and derivatization variability.[13]

  • Extraction: Perform a liquid-liquid extraction to isolate organic acids from the aqueous urine matrix.[13]

  • Derivatization: Convert the non-volatile organic acids into volatile derivatives (e.g., trimethylsilyl (B98337) esters) to make them amenable to gas chromatography.[13][14] This is a critical step, and conditions must be carefully controlled.[14]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: Quantify 3-HIA by comparing the peak area of the analyte to that of the internal standard.

HPLC offers an alternative to GC-MS and can be used for 3-HIA quantification.

Protocol Outline (based on a derivatization method): [11][12]

  • Derivatization: React urinary 3-HIA with a derivatizing agent (e.g., 2-nitrophenylhydrazine (B1229437) hydrochloride) to form a chromophoric derivative that can be detected by a UV or fluorescence detector.[11][12]

  • Extraction: Extract the derivatized 3-HIA into an organic solvent (e.g., n-hexane).[11][12]

  • HPLC Analysis: Separate the derivatized 3-HIA on a reversed-phase column (e.g., C8) using an isocratic mobile phase.[11][12]

  • Detection and Quantification: Detect the derivative at the appropriate wavelength and quantify based on a calibration curve. The linear range for one such method was reported as 0.42-8.5 mmol/L.[11][12]

This is a highly sensitive, specific, and high-throughput method that has become increasingly popular for the analysis of 3-HIA.[9][10]

Protocol Outline: [9][10]

  • Sample Preparation: A key advantage of this method is the simplified sample preparation, which may only involve dilution of the urine sample with an internal standard solution.[9][10]

  • UPLC-MS/MS Analysis: Inject the diluted sample into the UPLC-MS/MS system. The UPLC provides rapid and efficient separation, and the tandem mass spectrometer allows for highly specific and sensitive detection using multiple reaction monitoring (MRM).

  • Quantification: Quantify 3-HIA based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve. The limit of quantitation for a reported method was 26 µM in undiluted urine.[9]

Table 3: Comparison of Analytical Methods for 3-HIA Quantification

FeatureGC-MSHPLC (with derivatization)UPLC-MS/MS
Sample Preparation Complex (extraction and derivatization)Moderately complex (derivatization and extraction)Simple (often only dilution)
Throughput LowerModerateHigh
Sensitivity GoodModerate to GoodExcellent
Specificity GoodModerateExcellent
Instrumentation Cost HighModerateVery High

Conclusion

This compound is a valuable and sensitive biomarker for assessing biotin status in various clinical and research settings. The availability of robust and high-throughput analytical methods, such as UPLC-MS/MS, facilitates its use in large-scale studies. The information and protocols provided in these application notes are intended to guide researchers, scientists, and drug development professionals in the effective application of 3-HIA testing in their work. Accurate and early detection of marginal biotin deficiency through 3-HIA analysis can enable timely intervention and potentially prevent adverse health outcomes.

References

Application Notes and Protocols for Assessing Nutritional Status Using 3-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Hydroxyisovaleric acid (3-HIA) as a sensitive biomarker for assessing nutritional status, with a primary focus on biotin (B1667282) deficiency.

Introduction

This compound (3-HIA) is an organic acid that serves as a crucial biomarker for evaluating biotin (Vitamin B7) status.[1] It is a catabolite of the branched-chain amino acid leucine (B10760876).[1][2] The urinary excretion of 3-HIA is a well-established, early, and sensitive indicator of marginal biotin deficiency.[2][3][4] Elevated levels of 3-HIA can also be indicative of certain inborn errors of metabolism.[1] This document outlines the biochemical basis for using 3-HIA as a biomarker, presents quantitative data, and provides detailed protocols for its measurement in urine.

Biochemical Rationale

The metabolic pathway of leucine involves a critical step catalyzed by the mitochondrial enzyme methylcrotonyl-CoA carboxylase (MCC), which is biotin-dependent.[2][5] In cases of biotin deficiency, the activity of MCC is reduced. This impairment leads to the accumulation of its substrate, 3-methylcrotonyl-CoA.[2][5] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to 3-hydroxyisovaleryl-CoA by enoyl-CoA hydratase.[2][5] Subsequently, 3-hydroxyisovaleryl-CoA is hydrolyzed to 3-HIA, which is then excreted in the urine.[2] Therefore, elevated urinary 3-HIA levels directly reflect reduced biotin-dependent carboxylase activity and, consequently, biotin deficiency.

Below is a diagram illustrating the metabolic pathway of leucine and the formation of this compound.

Leucine_Metabolism cluster_main_pathway Normal Leucine Catabolism cluster_alternate_pathway Alternate Pathway in Biotin Deficiency Leucine Leucine a_Keto α-Ketoisocaproate Leucine->a_Keto Transamination Isovaleryl_CoA Isovaleryl-CoA a_Keto->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation (MCC - Biotin Dependent) Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Hydration (Enoyl-CoA Hydratase) Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate HIA This compound (3-HIA) Hydroxyisovaleryl_CoA->HIA Hydrolysis Urine Urinary Excretion HIA->Urine

Caption: Leucine metabolism and 3-HIA formation pathway.

Clinical and Research Significance

The measurement of urinary 3-HIA is a valuable tool in various clinical and research settings:

  • Assessment of Biotin Status: It is a sensitive marker for detecting marginal biotin deficiency, which can be more prevalent than severe deficiency.[1][4]

  • Pregnancy Monitoring: Elevated 3-HIA levels in pregnant women can indicate a reduced or marginal biotin status.[2][6]

  • Lifestyle and Medication Effects: Smoking and long-term use of anticonvulsant medications can accelerate biotin metabolism, leading to increased 3-HIA levels.[1][2][6]

  • Inborn Errors of Metabolism: Chronically high levels of 3-HIA are associated with several genetic metabolic disorders, including 3-methylcrotonyl-CoA carboxylase deficiency and biotinidase deficiency.[1]

Quantitative Data

The following table summarizes typical urinary 3-HIA concentrations in different states of biotin nutrition. It is important to note that reference ranges can vary between laboratories.

Nutritional StatusAnalyteSample TypeTypical Concentration Range (mmol/mol creatinine)Reference
Biotin Sufficient This compoundUrine≤ 29[1][2]
Biotin Sufficient This compoundUrine0 - 29[6]
Biotin Sufficient This compoundUrine0 - 72[7]
Marginal Biotin Deficiency This compoundUrineSignificantly increased from baseline[3][4]
Experimentally Induced Biotin Deficiency (Day 28) This compoundUrine~3-fold increase from baseline[8]

Experimental Protocols

The quantification of 3-HIA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The UPLC-MS/MS method offers advantages in terms of simplified sample preparation and increased sample stability.[9]

Protocol for Urinary 3-HIA Analysis using UPLC-MS/MS

This protocol is based on methodologies described in the literature.[9]

5.1.1. Materials and Reagents

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound (analytical standard)

  • Deuterated this compound (e.g., [²H₈]-3-HIA) as an internal standard (IS)[9]

  • Urine samples (first morning void is recommended for a concentrated sample)[1]

  • Microcentrifuge tubes

  • Autosampler vials

5.1.2. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare stock solutions of 3-HIA and the deuterated internal standard in water or a suitable solvent.

  • Calibration Standards: Prepare a series of aqueous calibration standards with known concentrations of 3-HIA, spanning the expected range of concentrations in clinical samples.[9]

  • Quality Control (QC) Standards: Prepare QC standards at low, medium, and high concentrations by spiking a pooled urine matrix with known amounts of 3-HIA.[9]

5.1.3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For quantitative analysis, dilute the urine samples (e.g., a fourfold dilution with water).[9]

  • To a fixed volume of diluted urine, add a known amount of the internal standard solution.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for analysis.

5.1.4. UPLC-MS/MS Analysis

  • UPLC System: A suitable UPLC system equipped with a C18 reversed-phase column.

  • Mass Spectrometer: A tandem mass spectrometer operated in negative ion electrospray ionization (ESI) mode.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

  • Detection: Monitor the specific precursor-to-product ion transitions for both 3-HIA and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

5.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of 3-HIA in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the 3-HIA concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Below is a workflow diagram for the UPLC-MS/MS analysis of urinary 3-HIA.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Dilute Dilute with Water Sample->Dilute Spike Spike with Internal Standard Dilute->Spike Centrifuge Centrifuge Spike->Centrifuge Transfer Transfer to Autosampler Vial Centrifuge->Transfer UPLC UPLC Separation (C18 Column) Transfer->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Calibrate Generate Calibration Curve MSMS->Calibrate Quantify Quantify 3-HIA Concentration Calibrate->Quantify Normalize Normalize to Creatinine Quantify->Normalize Result Final Result (mmol/mol creatinine) Normalize->Result

Caption: UPLC-MS/MS workflow for urinary 3-HIA analysis.

Protocol for Urinary 3-HIA Analysis using GC-MS

This protocol involves a more complex sample preparation with a derivatization step.[9]

5.2.1. Materials and Reagents

  • Urine samples

  • Internal standard (deuterated 3-HIA)

  • Reagents for liquid-liquid extraction (e.g., organic solvents)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[9]

  • GC-MS system

5.2.2. Sample Preparation

  • Extraction: Perform a multi-step liquid-liquid extraction of 3-HIA and the internal standard from the urine sample.[9]

  • Derivatization: Synthesize trimethylsilyl (B98337) (TMS) derivatives of the extracted compounds using a derivatizing agent like BSTFA with TMCS. This step is crucial to make the analytes volatile for GC analysis.[9]

  • Reconstitution: After derivatization, the sample is typically dried down and reconstituted in a suitable solvent for injection into the GC-MS.

5.2.3. GC-MS Analysis

  • Gas Chromatograph: A GC system with a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

  • Analysis: The diTMS-3-HIA derivatives are quantified against calibration standards using the deuterated internal standard.[9]

5.2.4. Data Analysis

The data analysis process is similar to that of UPLC-MS/MS, involving the use of a calibration curve and normalization to creatinine.

Interpretation of Results

  • Elevated 3-HIA: An increased urinary 3-HIA concentration, typically above the established reference range, is indicative of impaired MCC activity. In the absence of a known inborn error of metabolism, this is a strong indicator of biotin deficiency.

  • Normal 3-HIA: A 3-HIA level within the reference range generally suggests sufficient biotin status.

  • Leucine Challenge: In cases of suspected marginal biotin deficiency, an oral leucine challenge can be performed. An exaggerated increase in urinary 3-HIA excretion following the leucine load can confirm impaired biotin-dependent metabolism.[4][5]

Conclusion

The quantification of urinary this compound is a robust and sensitive method for assessing biotin status in both clinical and research settings. Its application can aid in the early detection of biotin deficiency and the monitoring of interventions. The choice between UPLC-MS/MS and GC-MS will depend on the available instrumentation and the desired sample throughput, with UPLC-MS/MS offering a more streamlined workflow. Accurate interpretation of 3-HIA levels, in conjunction with clinical and dietary information, is essential for a comprehensive nutritional assessment.

References

High-Throughput Screening for Elevated 3-Hydroxyisovaleric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleric acid (3-HIA) is a sensitive and early biomarker for biotin (B1667282) deficiency. Biotin, or vitamin B7, is a crucial cofactor for several carboxylase enzymes involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. A deficiency in biotin can lead to a range of metabolic and clinical abnormalities. The urinary excretion of 3-HIA increases significantly in individuals with even marginal biotin deficiency, making it a valuable tool in clinical diagnostics and nutritional research. In the context of drug development, monitoring 3-HIA levels can be critical for assessing the impact of novel therapeutics on metabolic pathways.

High-throughput screening (HTS) methodologies are essential for rapidly analyzing large numbers of biological samples, a common requirement in drug discovery and clinical studies. While traditional methods for 3-HIA detection, such as gas chromatography-mass spectrometry (GC-MS), are accurate, they are often labor-intensive and not amenable to high-throughput applications. The advent of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has revolutionized the quantitative analysis of small molecules like 3-HIA, offering a robust, sensitive, and high-throughput platform.

This document provides detailed application notes and protocols for the high-throughput screening of elevated 3-HIA, with a focus on the UPLC-MS/MS methodology.

Biochemical Pathway: Leucine Catabolism and 3-HIA Production

Elevated levels of 3-HIA are a direct consequence of impaired activity of the biotin-dependent enzyme, 3-methylcrotonyl-CoA carboxylase (MCC), a key enzyme in the catabolism of the branched-chain amino acid leucine. When MCC activity is reduced due to biotin deficiency, the metabolic pathway is shunted, leading to the accumulation of 3-methylcrotonyl-CoA. This intermediate is then hydrated to form 3-hydroxyisovaleryl-CoA, which is subsequently cleaved to yield free this compound and CoA. The increased production of 3-HIA is then reflected in elevated urinary excretion.

Biochemical Pathway of 3-HIA Production Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent) Methylcrotonyl_CoA->MCC Enoyl_CoA_hydratase Enoyl-CoA Hydratase Methylcrotonyl_CoA->Enoyl_CoA_hydratase Biotin Deficiency Methylglutaconyl_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Thioesterase Thioesterase Hydroxyisovaleryl_CoA->Thioesterase HIA This compound (3-HIA) MCC->Methylglutaconyl_CoA Normal Pathway Enoyl_CoA_hydratase->Hydroxyisovaleryl_CoA Thioesterase->HIA

Leucine catabolism and the formation of 3-HIA.

High-Throughput Screening Methodology: UPLC-MS/MS

The UPLC-MS/MS method offers a superior solution for high-throughput analysis of 3-HIA in urine samples due to its speed, sensitivity, and specificity. The simplified sample preparation and rapid analysis time make it ideal for screening large cohorts.

Data Presentation: Quantitative Performance of 3-HIA HTS Assay

The following table summarizes the typical quantitative performance parameters of a UPLC-MS/MS-based HTS assay for 3-HIA.

ParameterTypical ValueReference
Linearity (Range) 0.1 - 100 µg/mL (R² > 0.99)[1]
Limit of Detection (LOD) ~0.05 µg/mL[2][3]
Limit of Quantification (LOQ) ~0.1 µg/mL[1][2][3]
Intra-day Precision (%CV) < 5%[4]
Inter-day Precision (%CV) < 10%[4]
Accuracy (% Recovery) 90 - 110%[4]
Z'-Factor ≥ 0.5 (Excellent for HTS)[5][6][7]
Normal Urinary 3-HIA < 29 mmol/mol creatinine
Elevated Urinary 3-HIA > 29 mmol/mol creatinine

Experimental Protocols

Experimental Workflow for High-Throughput 3-HIA Screening

The workflow for a high-throughput 3-HIA screening campaign using UPLC-MS/MS is streamlined for efficiency and automation compatibility.

HTS Workflow for 3-HIA Analysis cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Urine Sample Collection (96-well plate format) Internal_Standard Addition of Internal Standard (e.g., d3-3-HIA) Sample_Collection->Internal_Standard Sample_Dilution Sample Dilution (with mobile phase) Internal_Standard->Sample_Dilution UPLC_Injection UPLC Injection and Separation Sample_Dilution->UPLC_Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) UPLC_Injection->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Hit_Identification Hit Identification (Elevated 3-HIA) Data_Processing->Hit_Identification

References

Application Notes and Protocols for Derivatization of 3-Hydroxyisovaleric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleric acid (3-HIA) is a critical biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism. Its accurate quantification in biological matrices is essential for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of 3-HIA; however, due to its low volatility and polar nature, derivatization is a mandatory step to improve its chromatographic and mass spectrometric properties. This document provides detailed application notes and protocols for the derivatization of 3-HIA for GC-MS analysis, focusing on the widely used silylation technique and discussing alkylation as a viable alternative.

Derivatization Techniques for this compound

The primary goal of derivatization is to replace the active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups of 3-HIA with less polar functional groups. This chemical modification increases the volatility and thermal stability of the analyte, leading to improved peak shape, enhanced sensitivity, and better separation during GC-MS analysis.

Silylation: The Gold Standard

Silylation is the most common derivatization technique for organic acids, including 3-HIA. This method involves the introduction of a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, into the molecule. For 3-HIA, both the hydroxyl and carboxyl groups are derivatized to form a di-trimethylsilyl derivative.[1]

Featured Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent.

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with BSTFA to increase the reactivity of the silylating mixture.

Alkylation: A Stable Alternative

Alkylation, particularly using chloroformates, presents a robust alternative to silylation for the analysis of organic acids. This method offers advantages in terms of derivative stability and reproducibility.[2][3][4]

Featured Alkylating Reagent:

  • MCF (Methyl Chloroformate): Reacts with both carboxylic and hydroxyl groups to form methyl esters and methyl carbonates, respectively.

Data Presentation: Comparison of Derivatization Techniques

ParameterSilylation (BSTFA + TMCS)Alkylation (MCF)Notes
Reproducibility (RSD) Generally higher variabilityLower variability (better reproducibility) For a mix of organic acids, silylated derivatives showed more pronounced variability over 72 hours compared to alkylated compounds.[3][5]
Derivative Stability Prone to hydrolysis, requiring prompt analysisHighly stable derivatives Silylated derivatives can degrade in the presence of moisture, whereas MCF derivatives show greater stability over time.[3]
Reaction Conditions Requires anhydrous conditions and heatingCan be performed in an aqueous medium at room temperatureThe need for completely dry samples for silylation can be a practical challenge.[3]
LOD/LOQ Generally provides low detection limitsComparable low detection limitsBoth techniques are capable of achieving high sensitivity. For a range of organic acids, silylation with BSTFA can yield LODs below 2 ng.[6]
Recovery Good recovery rates reported for various organic acidsGood recovery rates reported for various organic acidsBoth methods can achieve high recovery, although this is analyte and matrix-dependent.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA and TMCS

This protocol is adapted from established methods for the silylation of organic acids for GC-MS analysis.

Materials:

  • This compound standard

  • Internal standard (e.g., deuterated 3-HIA)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous Pyridine (B92270)

  • Anhydrous organic solvent (e.g., acetonitrile, ethyl acetate)

  • GC vials (2 mL) with screw caps (B75204) and septa

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the sample (e.g., urine extract, plasma extract) or standard solution into a GC vial.

    • Add the internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely anhydrous.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Alkylation of this compound using Methyl Chloroformate (MCF)

This protocol is based on a general method for the alkylation of organic acids.

Materials:

  • This compound standard

  • Internal standard

  • Methyl Chloroformate (MCF)

  • Methanol

  • Pyridine

  • 1 M Sodium Hydroxide (NaOH)

  • Chloroform (B151607)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • GC vials (2 mL) with screw caps and septa

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the sample or standard solution into a reaction tube.

    • Add the internal standard.

  • Derivatization Reaction:

    • Add 200 µL of 1 M NaOH, 167 µL of methanol, and 34 µL of pyridine to the sample.

    • Vortex the mixture.

    • Add 20 µL of MCF and vortex vigorously for 30 seconds.

    • Add another 20 µL of MCF and vortex again for 30 seconds.

  • Extraction:

    • Add 400 µL of chloroform and vortex for 10 seconds.

    • Add 400 µL of saturated sodium bicarbonate solution and vortex for 10 seconds.

    • Centrifuge the mixture to separate the layers.

    • Transfer the lower organic layer (chloroform) to a clean GC vial containing a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • The sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Mandatory Visualizations

DerivatizationWorkflow Silylation Workflow for 3-HIA Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagents Add Pyridine and BSTFA + 1% TMCS Drying->AddReagents Reaction Vortex and Heat (e.g., 70°C for 60 min) AddReagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling GCMS GC-MS Injection and Analysis Cooling->GCMS SilylationReaction Silylation Reaction of this compound HIA This compound (HO-C(CH3)2-CH2-COOH) DiTMS_HIA di-TMS-3-Hydroxyisovaleric Acid ((CH3)3SiO-C(CH3)2-CH2-COOSi(CH3)3) HIA->DiTMS_HIA + 2 BSTFA BSTFA (CF3CON[Si(CH3)3]2) plus + reactants reactants products products

References

Application Note: UPLC-MS/MS Method for Accurate Quantitation of Urinary 3-Hydroxyisovaleric Acid (3HIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisovaleric acid (3HIA) is a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1][2][3] Biotin, or vitamin B7, is an essential cofactor for several carboxylase enzymes involved in the metabolism of fatty acids, amino acids, and glucose.[4][5] A deficiency in biotin can lead to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase, which plays a crucial role in the breakdown of the branched-chain amino acid leucine.[1][2][6] This enzymatic impairment leads to an alternative metabolic pathway, resulting in the increased production and subsequent urinary excretion of 3HIA.[1][2] Therefore, the accurate quantification of urinary 3HIA is a valuable tool for assessing biotin status in various clinical situations, including pregnancy, and for individuals undergoing long-term anticonvulsant therapy or who smoke, as these factors can accelerate biotin metabolism.[1][3][7]

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitation of 3HIA in human urine. This method offers significant advantages over older GC-MS techniques, including a simplified sample preparation protocol and higher throughput.[8]

Metabolic Pathway of this compound

The formation of 3HIA is intrinsically linked to the catabolism of leucine. Under normal physiological conditions, the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is essential for a key step in this pathway. When biotin levels are insufficient, the activity of this enzyme is reduced, leading to a metabolic shift and the accumulation of upstream metabolites. This results in the formation of this compound.[1][2]

Metabolic Pathway of 3HIA Leucine Leucine Metabolites Metabolites Leucine->Metabolites Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Metabolites->Methylcrotonyl_CoA Biotin_Sufficient Biotin-Dependent Methylcrotonyl-CoA Carboxylase (Sufficient Biotin) Methylcrotonyl_CoA->Biotin_Sufficient Biotin_Deficient Biotin-Dependent Methylcrotonyl-CoA Carboxylase (Deficient Biotin) Methylcrotonyl_CoA->Biotin_Deficient Metabolism_Continues Continued Leucine Metabolism Biotin_Sufficient->Metabolism_Continues Alternate_Pathway Alternate Pathway Biotin_Deficient->Alternate_Pathway HIA This compound (3HIA) Alternate_Pathway->HIA Urine Urine HIA->Urine Excreted in Urine

Metabolic pathway illustrating the formation of 3HIA.

Experimental Protocols

Materials and Reagents
  • This compound (3HIA) standard

  • Internal Standard (IS)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Deionized water

  • Human urine pool (for quality control standards)

Sample Preparation

A simple dilution protocol is employed for sample preparation, minimizing matrix effects and reducing sample preparation time.[8]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • For protein precipitation, mix 200 µL of the urine sample with 400 µL of acetonitrile.[9]

  • Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.[9]

  • Transfer the supernatant to a new tube and dry it under a vacuum.

  • Reconstitute the dried extract with 200 µL of 2% acetonitrile in water.[9]

  • Alternatively, for a simpler dilution, mix 25 µL of the urine sample with 75 µL of deionized water.[8]

  • Add the internal standard to each sample to achieve a final concentration of 25 µM.[8]

  • Vortex the samples for 10 seconds.

  • Transfer the samples to autosampler vials for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions

  • System: Waters Acquity UPLC system or equivalent

  • Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm)[8]

  • Column Temperature: 55 °C[8]

  • Mobile Phase A: 0.01% Formic acid in water[8]

  • Mobile Phase B: Methanol[8]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1 µL[8]

  • Gradient:

    • Initial: 0% B for 1 min[8]

    • 1-3 min: 2-55% B

    • 3-8 min: 55-100% B

    • 8-13 min: 100% B

    • 13-13.1 min: 100-2% B

    • 13.1-18 min: 2% B

MS/MS Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the specific analyte and internal standard.

  • Scan Type: Multiple Reaction Monitoring (MRM)

Experimental Workflow

UPLC-MS/MS Workflow for 3HIA Analysis cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing & Quantitation Sample_Collection Urine Sample Collection Dilution Dilution with DI Water Sample_Collection->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Vortex Vortexing IS_Addition->Vortex Injection Injection onto UPLC System Vortex->Injection Separation Chromatographic Separation (HSS T3 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantitation Concentration Calculation Calibration_Curve->Quantitation

Workflow for the UPLC-MS/MS analysis of urinary 3HIA.

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Calibration Curve and Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.

ParameterValueReference
Calibration Range5 - 125 µM[8]
RegressionUnweighted Linear[8]
Mean Slope (±SD)1.47 ± 0.16[8]
Mean y-intercept (±SD)-0.0084 ± 0.143[8]
Mean Correlation Coefficient (r)0.97[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValueReference
LOQ (on column)6.5 pmol[8]
LOQ (in undiluted urine)26 µM[8]
Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed using quality control (QC) samples at three different concentrations.

Table 1: Intraday Precision and Accuracy

QC Concentration (µM)nMean Calculated Concentration (µM)%RSD%REReference
60561.35.82.2[8]
25052454.1-2.0[8]
40054083.22.0[8]

Table 2: Interday Precision and Accuracy

QC Concentration (µM)nMean Calculated Concentration (µM)%RSD%REReference
601560.88.11.3[8]
250152516.90.4[8]
400154035.80.8[8]

Conclusion

The described UPLC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the quantitative analysis of 3HIA in human urine. The simplified sample preparation and excellent analytical performance make this method highly suitable for clinical research and large-scale population studies aimed at assessing biotin status. The strong correlation with previous GC-MS methods further validates its utility as a reliable bio-monitoring tool.[7]

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxyisovaleric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxyisovaleric acid (3-HIA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HIA) and why is its sensitive detection important?

This compound is a metabolite of the branched-chain amino acid leucine.[1][2][3][4] Its levels in biological fluids, such as urine and plasma, are a sensitive and early indicator of marginal biotin (B1667282) deficiency.[1][2][4] Biotin is a crucial B vitamin involved in various metabolic processes, and its deficiency can have significant health implications, including potential teratogenic effects during pregnancy.[2] Therefore, sensitive and accurate detection of 3-HIA is vital for assessing biotin status and diagnosing related metabolic disorders.[2]

Q2: What are the common analytical methods for 3-HIA detection?

The primary methods for the quantitative analysis of 3-HIA in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] While both methods are effective, LC-MS/MS is often preferred due to its simpler sample preparation, shorter analysis time, and generally higher sensitivity compared to GC-MS, which typically requires a time-consuming derivatization step.[5][6] High-Performance Liquid Chromatography (HPLC) with derivatization has also been used.[7][8]

Q3: What are the expected concentration ranges of 3-HIA in biological samples?

In healthy individuals, the concentration of 3-HIA in urine is typically low. One study reported a mean concentration of 80.6 ± 51 μM in the urine of healthy adults before inducing biotin deficiency.[6][9] Another source suggests a reference range of up to 29 mmol/mol creatinine.[2][4] Elevated levels are indicative of biotin deficiency or certain metabolic conditions.[1][2][3][4]

Q4: What are some factors that can influence 3-HIA levels in vivo?

Several factors can lead to elevated 3-HIA levels, including:

  • Biotin deficiency: This is the most common cause.[1][2][3][4]

  • Pregnancy: Marginal biotin deficiency can occur during pregnancy, leading to increased 3-HIA.[1][4]

  • Medications: Long-term use of anticonvulsants like carbamazepine (B1668303) and phenytoin (B1677684) can accelerate biotin catabolism and increase 3-HIA.[1][3][4]

  • Lifestyle: Smoking has been shown to accelerate biotin metabolism, resulting in higher 3-HIA levels.[1][3][4]

  • Diet: Prolonged consumption of raw egg whites, which contain avidin (B1170675) that binds to biotin and prevents its absorption, can lead to biotin deficiency and elevated 3-HIA.[1]

  • Inborn errors of metabolism: Several genetic disorders can cause chronically high levels of 3-HIA.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 3-HIA using LC-MS/MS and GC-MS.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mass Spectrometry Parameters Optimize MS parameters by infusing a standard solution of 3-HIA. Focus on precursor and product ion selection, collision energy, and other compound-specific settings. For LC-MS/MS, typical MRM transitions for 3-HIA are m/z 117.1 → 59.0 in negative ion mode.[5]
Inefficient Sample Extraction Review your sample preparation protocol. For plasma, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) is often sufficient for LC-MS/MS.[10] For urine, a "dilute-and-shoot" approach after centrifugation may be adequate.[6] Ensure the pH of the extraction solvent is appropriate for 3-HIA, which is an organic acid.
Poor Chromatographic Peak Shape Adjust the mobile phase composition. For reversed-phase LC, a gradient with acetonitrile or methanol and water containing a small amount of formic acid (e.g., 0.1%) is common.[5][10] Ensure the column is appropriate for separating small polar molecules. A C18 or a HILIC column can be considered.[10][11]
Matrix Effects (Ion Suppression or Enhancement) Infuse a constant concentration of 3-HIA standard post-column while injecting a blank, extracted matrix sample. A dip or rise in the signal at the retention time of 3-HIA indicates matrix effects. To mitigate this, improve sample cleanup (e.g., using solid-phase extraction), dilute the sample, or use a stable isotope-labeled internal standard.[12]
Degradation of Analyte 3-HIA is generally stable, but repeated freeze-thaw cycles of samples should be avoided. Prepare fresh standards and quality controls for each analytical run.
(GC-MS Specific) Incomplete Derivatization For GC-MS, derivatization to form a more volatile and thermally stable compound (e.g., a trimethylsilyl (B98337) (TMS) derivative) is necessary.[6] Ensure the derivatizing agent (e.g., BSTFA with 1% TMCS) is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.[6]
Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or LC-MS System Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade). Flush the LC system thoroughly. Check for contamination in the autosampler, injection port, and column.
Co-eluting Matrix Components Optimize the chromatographic gradient to improve the separation of 3-HIA from interfering compounds. A longer, shallower gradient can enhance resolution. Consider using a different column chemistry (e.g., switching from C18 to a phenyl-hexyl column).
Plasticizers and Other Contaminants Use glassware whenever possible and avoid plastic containers and pipette tips that can leach contaminants. Ensure all solvents and reagents are of high purity.
(GC-MS Specific) Column Bleed High temperatures can cause the stationary phase of the GC column to bleed, leading to a rising baseline and interfering peaks. Ensure the oven temperature does not exceed the column's recommended limit. Use a low-bleed column if possible.

Experimental Protocols

LC-MS/MS Method for 3-HIA in Plasma

This protocol is a generalized example based on published methods.[5]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., deuterated 3-HIA).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent.[5]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.35 mL/min.[5]

    • Gradient: A linear gradient can be optimized to ensure separation from isomers and other matrix components.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

    • MRM Transition:

      • Quantifier: 117.1 → 59.0[5]

      • Qualifier: An additional product ion can be monitored for confirmation.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for 3-HIA detection.[5]

ParameterValue
Linearity Range0.1 - 10.0 µg/mL
Limit of Detection (LOD)0.003 µg/mL
Lower Limit of Quantification (LLOQ)0.008 µg/mL
Recovery95.26%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for 3-HIA analysis.

troubleshooting_logic cluster_ms Mass Spectrometry cluster_lc Chromatography cluster_sample Sample Preparation start Low Signal Intensity ms_params Optimize MS Parameters (Precursor/Product Ions, CE) start->ms_params peak_shape Check Peak Shape start->peak_shape extraction Evaluate Extraction Recovery start->extraction check_source Clean Ion Source ms_params->check_source mobile_phase Optimize Mobile Phase peak_shape->mobile_phase column_health Check Column Health mobile_phase->column_health matrix_effects Assess Matrix Effects extraction->matrix_effects

Caption: Troubleshooting logic for low signal intensity.

References

overcoming matrix effects in 3-Hydroxyisovaleric acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Hydroxyisovaleric acid (3-HIA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of 3-HIA. Endogenous components such as phospholipids (B1166683), salts, and proteins are common culprits in biological samples. For a small organic acid like 3-HIA, which can be challenging to retain on standard reversed-phase columns, the likelihood of co-elution with polar matrix components is high, making matrix effects a significant concern.

Q2: How can I determine if my 3-HIA assay is suffering from matrix effects?

A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of 3-HIA in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is the best internal standard for 3-HIA analysis to compensate for matrix effects?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as This compound-D8 . A SIL-IS has nearly identical chemical and physical properties to 3-HIA, ensuring it co-elutes and experiences the same degree of matrix effects. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio remains consistent even if absolute signal intensities fluctuate.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Splitting, or Broadening) for 3-HIA
  • Possible Cause A: Suboptimal Chromatographic Conditions. For small, polar organic acids like 3-HIA, reversed-phase chromatography can be challenging.

    • Solution:

      • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of 3-HIA (~4.5) to maintain a consistent ionization state. Using a mobile phase with 0.1% formic acid is a common starting point.

      • Consider Alternative Chromatography: If peak shape issues persist, consider using a mixed-mode or an ion-exchange column designed for organic acid analysis. These can provide better retention and separation from polar matrix components.

  • Possible Cause B: Injection Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.

  • Possible Cause C: Column Contamination or Degradation. Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution:

      • Implement a robust column washing procedure after each batch.

      • Use a guard column to protect the analytical column.

      • If the problem persists, replace the column.

Problem 2: High Variability and Poor Reproducibility in 3-HIA Quantification
  • Possible Cause A: Inconsistent Matrix Effects. Sample-to-sample variations in matrix composition can lead to differing degrees of ion suppression or enhancement.

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. This compound-D8 is a suitable SIL-IS.

      • Improve Sample Preparation: Employ a more rigorous sample cleanup method (see Problem 3) to remove a larger portion of interfering matrix components.

      • Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect across the assay.

  • Possible Cause B: Inefficient or Variable Sample Preparation. Incomplete or inconsistent removal of proteins and phospholipids can lead to erratic results.

    • Solution:

      • Optimize the chosen sample preparation protocol. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.

      • Automate sample preparation if possible to reduce human error.

Problem 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression) for 3-HIA
  • Possible Cause A: Significant Co-elution of Matrix Components. Phospholipids are a common cause of ion suppression in plasma and serum samples.

    • Solution:

      • Enhance Sample Cleanup: Move from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

      • Chromatographic Separation: Adjust the gradient to better separate 3-HIA from the region where phospholipids typically elute. A post-column infusion experiment can help identify these suppression zones.

  • Possible Cause B: Suboptimal Ion Source Conditions.

    • Solution:

      • Optimize Ion Source Parameters: Systematically adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for 3-HIA.

      • Clean the Ion Source: Contamination of the ion source can lead to a general decrease in sensitivity.[1] Regular cleaning is crucial.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their general effectiveness in removing interfering components.

Sample Preparation TechniquePrinciplePhospholipid Removal EfficiencyProtein Removal EfficiencyThroughputRecommendation for 3-HIA
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins.LowHighHighGood for initial method development or high-throughput screening, but may require further optimization if significant ion suppression is observed.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Medium to HighHighMediumCan be effective for 3-HIA, but requires careful optimization of solvents and pH to ensure good recovery of this polar analyte.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.HighHighMediumOften provides the cleanest extracts and is highly recommended for minimizing matrix effects in validated, quantitative assays for 3-HIA. Mixed-mode or anion-exchange sorbents can be particularly effective.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the this compound-D8 internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analytical standard and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Extract): Extract a blank matrix sample using your chosen preparation method. Spike the analytical standard and internal standard into the final, clean extract.

    • Set C (Pre-Spike Extract): Spike the analytical standard and internal standard into the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add 3-HIA-D8 Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Choose One lle Liquid-Liquid Extraction add_is->lle Choose One spe Solid-Phase Extraction add_is->spe Choose One centrifuge Centrifugation ppt->centrifuge evaporate Evaporation lle->evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Processing (Analyte/IS Ratio) ms->data troubleshooting_logic start Inaccurate or Irreproducible Results check_is Using SIL-IS (e.g., 3-HIA-D8)? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Spike) check_is->assess_me Yes implement_is->assess_me improve_sp Improve Sample Prep (SPE or LLE) assess_me->improve_sp High ME check_system Check System Suitability (Peak Shape, Sensitivity) assess_me->check_system Low ME optimize_lc Optimize Chromatography improve_sp->optimize_lc optimize_lc->check_system

References

Technical Support Center: Optimization of Chromatographic Separation for 3-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chromatographic separation of 3-Hydroxyisovaleric acid (3-HIA).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the carboxylic acid group of 3-HIA, causing peak tailing.[1]- Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of 3-HIA (approximately 4.5) to ensure it is fully protonated and reduce interaction with silanols.[2]- Use an End-Capped Column: Employ a column with end-capping to block residual silanol groups.- Add an Ion-Pairing Agent: This is generally a less common approach for this type of analysis.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample and reinject.- Use a column with a larger internal diameter or higher loading capacity.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.- Use tubing with a smaller internal diameter (e.g., 0.005").- Minimize the length of all tubing.
Contamination: A contaminated guard or analytical column can lead to poor peak shape.- Replace the guard column.- Flush the analytical column with a strong solvent. If the problem persists, replace the column.
Poor Peak Shape (Fronting) Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[2]- Dissolve the sample in the initial mobile phase whenever possible.
Retention Time Instability Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially with gradient elution or ion-pairing reagents.[3]- Increase the equilibration time between injections. Ensure at least 10-20 column volumes of the initial mobile phase pass through the column before the next injection.
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.[1]- Prepare fresh mobile phase daily.- Ensure proper mixing and degassing of the mobile phase.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a consistent temperature.
Pump Issues: Air bubbles in the pump or check valve problems can lead to inconsistent flow rates.[3]- Degas the mobile phase.- Purge the pump to remove air bubbles.
Low Sensitivity/Poor Signal Improper Derivatization (HPLC-UV): Incomplete reaction or degradation of the derivative.- Optimize derivatization conditions (reagent concentration, temperature, and time).- Ensure the freshness of the derivatizing agent.
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix (e.g., urine, plasma) can suppress or enhance the ionization of 3-HIA.- Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.- Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d8-3-HIA) can compensate for matrix effects.[4]- Modify Chromatography: Adjust the gradient to better separate 3-HIA from interfering compounds.
Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection.- Optimize MS/MS parameters by infusing a standard solution of 3-HIA.
Ghost Peaks Carryover: Residual sample from a previous injection adsorbing to the injector or column.- Implement a robust needle wash protocol.- Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated Mobile Phase: Impurities in the solvents or additives.- Use high-purity (HPLC or LC-MS grade) solvents.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by HPLC-UV?

This compound lacks a strong chromophore, which means it does not absorb UV light well, making it difficult to detect with a standard UV detector.[5] Derivatization with a reagent like 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH) or 3-nitrophenylhydrazine (B1228671) (3-NPH) attaches a UV-active molecule to 3-HIA, significantly enhancing its detectability.[6][7]

Q2: What are the advantages of using UPLC-MS/MS for 3-HIA analysis compared to GC-MS?

UPLC-MS/MS offers several advantages over GC-MS for the analysis of 3-HIA.[4] The sample preparation for UPLC-MS/MS is often simpler, typically involving a "dilute and shoot" approach, whereas GC-MS requires a more complex and time-consuming derivatization step to make the analyte volatile.[8] UPLC-MS/MS also provides greater specificity and sensitivity.

Q3: How can I minimize matrix effects when analyzing 3-HIA in urine or plasma by LC-MS/MS?

To minimize matrix effects, you can:

  • Employ effective sample preparation: Techniques like solid-phase extraction (SPE) can clean up the sample by removing interfering substances.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for ion suppression or enhancement.[4]

  • Optimize chromatography: A well-optimized chromatographic method can separate 3-HIA from the majority of matrix components, reducing their impact on ionization.

  • Dilute the sample: Simple dilution can reduce the concentration of interfering matrix components.

Q4: What are the recommended storage conditions for samples containing this compound?

For long-term storage, it is recommended to keep urine and plasma samples frozen at -70°C to ensure the stability of 3-HIA.[9] Avoid repeated freeze-thaw cycles.

Q5: My 3-HIA peak is splitting. What could be the cause?

Peak splitting can be caused by several factors:

  • Injection solvent effect: If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause the peak to split. Try to dissolve your sample in the initial mobile phase.[2]

  • Column void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.

  • Partially clogged frit: A blockage in the column inlet frit can also lead to peak splitting.

Experimental Protocols

HPLC-UV with Pre-column Derivatization

This protocol is a synthesized methodology based on common practices for derivatizing organic acids with 2-nitrophenylhydrazine (2-NPH).

  • Sample Preparation (Urine):

    • Thaw frozen urine samples and centrifuge to remove any particulate matter.

    • Take a 100 µL aliquot of the urine supernatant.

    • Add an internal standard if available.

  • Derivatization:

    • To the 100 µL urine aliquot, add 100 µL of a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in ethanol (B145695).

    • Add 50 µL of a 12% pyridine (B92270) in ethanol solution to catalyze the reaction.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 400 nm.[7]

UPLC-MS/MS Method

This protocol is adapted from established methods for the analysis of 3-HIA in urine.[4]

  • Sample Preparation (Urine):

    • Thaw frozen urine samples, warm to 60°C for 30 minutes, cool, and centrifuge at 3,000 x g for 10 minutes.

    • Dilute the supernatant fourfold with deionized water (e.g., 25 µL of urine + 75 µL of water).

    • Add an internal standard (e.g., d8-3-HIA) to a final concentration of 25 µM.

  • Chromatographic Conditions:

    • Column: UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.01% Formic acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: Hold at 0% B for 1 min, then a linear gradient to 100% B over 2 min, then return to 0% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 117.1.[10]

    • Product Ion (m/z): 59.0.[10]

    • Optimize other parameters such as capillary voltage, cone voltage, and collision energy for your specific instrument.

GC-MS Method

This protocol is based on common procedures for urinary organic acid analysis.[8]

  • Sample Preparation (Urine):

    • Thaw urine samples and add an internal standard.

    • Perform a liquid-liquid extraction. For example, acidify the urine with HCl and extract with ethyl acetate.

    • Evaporate the organic layer to dryness under nitrogen.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

    • Incubate at 70°C for 30 minutes to form the di-trimethylsilyl (TMS) derivative.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Can be either full scan to identify unknown compounds or selected ion monitoring (SIM) for targeted quantification of 3-HIA.

Data Presentation

Table 1: HPLC-UV Method Parameters

ParameterRecommended Value
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C
Derivatization Agent 2-Nitrophenylhydrazine HCl
Detection Wavelength 400 nm[7]

Table 2: UPLC-MS/MS Method Parameters

ParameterRecommended Value
Column UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A: 0.01% Formic Acid in WaterB: Methanol[4]
Flow Rate 0.4 mL/min[4]
Temperature 55°C[4]
Ionization Mode ESI Negative
MRM Transition 117.1 -> 59.0 m/z[10]
Retention Time ~2.4-2.5 min[4]

Table 3: GC-MS Method Parameters

ParameterRecommended Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Temperature Program Example: 70°C hold for 2 min, ramp to 280°C at 10°C/min
Derivatization Agent BSTFA + 1% TMCS
Ionization Mode Electron Ionization (EI)
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Urine or Plasma Sample Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution & Add IS Centrifuge->Dilute LC-MS/MS Extract Extraction (for GC-MS) Centrifuge->Extract GC-MS Derivatize Derivatization (for HPLC-UV/GC-MS) Dilute->Derivatize HPLC-UV Inject Injection Dilute->Inject LC-MS/MS 'Dilute & Shoot' Derivatize->Inject Extract->Derivatize GC-MS Column Chromatographic Separation Inject->Column Detect Detection (UV or MS) Column->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for 3-HIA analysis.

troubleshooting_tree Start Chromatographic Problem Identified PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime No PeakShape->RetentionTime No Tailing Tailing? PeakShape->Tailing Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No Sol_RT Increase Equilibration Time Check Pump & Temperature Prepare Fresh Mobile Phase RetentionTime->Sol_RT Yes Sol_Sensitivity Optimize Derivatization/MS Parameters Improve Sample Cleanup (Matrix Effects) Use Isotope-Labeled IS Sensitivity->Sol_Sensitivity Yes Fronting Fronting? Tailing->Fronting No Sol_Tailing1 Lower Mobile Phase pH Use End-Capped Column Tailing->Sol_Tailing1 Yes Splitting Splitting? Fronting->Splitting No Sol_Fronting Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting Yes Sol_Splitting Check for Column Void Match Sample Solvent Splitting->Sol_Splitting Yes Sol_Tailing2 Dilute Sample Check for Column Contamination Sol_Tailing1->Sol_Tailing2

Caption: Troubleshooting decision tree for 3-HIA analysis.

References

Technical Support Center: Measurement of 3-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in the measurement of 3-Hydroxyisovaleric acid (3-HIA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HIA) and why is it measured?

A1: this compound is an organic acid that serves as a sensitive biomarker for biotin (B1667282) deficiency.[1][2] Biotin is a crucial B-vitamin involved in various metabolic processes, and its deficiency can lead to health issues.[3] 3-HIA is a byproduct of the breakdown of the amino acid leucine. When the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is reduced due to biotin deficiency, 3-HIA levels in urine and plasma increase.[3][4]

Q2: What are the common analytical methods for measuring 3-HIA?

A2: The most common analytical methods for quantifying 3-HIA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] While both are effective, LC-MS/MS is often preferred for its higher throughput and simpler sample preparation.[6] High-Performance Liquid Chromatography (HPLC) methods have also been developed.[7]

Q3: What are the primary sources of variability in 3-HIA measurements?

A3: Variability in 3-HIA measurements can arise from pre-analytical, analytical, and post-analytical factors. Pre-analytical variables are a major source of error and include patient-related factors (diet, smoking, medications), sample collection, handling, and storage.[8][9] Analytical variability can be introduced during sample preparation and instrument analysis.

Q4: Can diet influence 3-HIA levels?

A4: Yes, diet can significantly impact 3-HIA levels. Since 3-HIA is a metabolite of the amino acid leucine, a high-protein diet or supplementation with branched-chain amino acids (BCAAs), particularly leucine, can increase the metabolic flux through the pathway, potentially leading to higher 3-HIA excretion, especially in cases of marginal biotin deficiency.[10][11]

Q5: How does smoking affect 3-HIA concentrations?

A5: Smoking is known to accelerate biotin catabolism, which can lead to a marginal biotin deficiency and consequently, elevated levels of 3-HIA.[12]

Q6: Which medications are known to interfere with 3-HIA measurements?

A6: Long-term therapy with certain anticonvulsant medications, such as carbamazepine (B1668303) and phenytoin, can interfere with biotin metabolism and lead to increased urinary excretion of 3-HIA.[3][13][14] These drugs can accelerate the breakdown of biotin.[15][16]

Troubleshooting Guides

Pre-Analytical Variability
Issue Potential Cause Troubleshooting Steps
Unexpectedly High 3-HIA Levels Dietary Influence: High intake of leucine-rich foods (e.g., red meat, dairy, eggs, soy) or BCAA supplements.[10][11]- Record and standardize the subject's diet for at least 24-48 hours before sample collection.- Advise subjects to avoid high-protein meals and BCAA supplements before testing.
Smoking: Subject is a smoker.[12]- Document the subject's smoking status.- For longitudinal studies, encourage consistent smoking habits or cessation.
Medication: Subject is on long-term anticonvulsant therapy (e.g., carbamazepine, phenytoin).[3][13][14]- Document all medications taken by the subject.- If possible, and with clinical approval, consider a washout period for the medication.
Improper Sample Handling: Delayed processing of blood samples leading to cellular metabolism.[4]- Process blood samples (centrifuge to separate plasma/serum) within 30 minutes to 1 hour of collection.[4]
Unexpectedly Low 3-HIA Levels Dilute Urine Sample: Excessive fluid intake before collection.[17]- Recommend a first-morning void for urine collection to obtain a more concentrated sample.[8]- Normalize 3-HIA concentration to urinary creatinine (B1669602) to account for dilution.
Inconsistent Results Between Batches Sample Storage: Improper storage temperature or repeated freeze-thaw cycles.- Store urine and plasma samples frozen at -20°C or preferably -70°C for long-term stability.[18][19]- Avoid multiple freeze-thaw cycles by aliquoting samples upon initial processing.[19]
Sample Collection Container: Use of containers with preservatives that may interfere with the assay.- Use sterile, preservative-free containers for urine collection.[18]
Analytical Variability: GC-MS
Issue Potential Cause Troubleshooting Steps
Peak Tailing Active Sites in the Inlet or Column: Contamination or degradation of the GC liner or column.[17][20]- Perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[20]- Trim 10-20 cm from the front of the column to remove active sites.[10][17]- Use a deactivated liner and an inert column.[21]
Improper Column Installation: Incorrect column positioning in the inlet or detector.[10][20]- Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[10][20]
Ghost Peaks Carryover from Previous Injection: High concentration sample analyzed previously.- Run a solvent blank after a high-concentration sample to check for carryover.- Develop and implement a robust autosampler needle wash method.
Contamination: Contaminated syringe, solvent, or carrier gas.[22]- Rinse the syringe with fresh solvent.- Use high-purity solvents and carrier gas with appropriate traps.[22]
Poor Reproducibility Inconsistent Derivatization: Variability in reagent volume, reaction time, or temperature.- Use an autosampler for precise reagent addition.- Strictly control the derivatization time and temperature for all samples and standards.[16]
Sample Extraction Inefficiency: Inconsistent liquid-liquid extraction.- Ensure thorough vortexing and consistent phase separation.- Use a stable isotope-labeled internal standard to correct for extraction variability.[1]
Analytical Variability: LC-MS/MS
Issue Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effects) Co-eluting Matrix Components: Interference from other molecules in the sample that affect the ionization of 3-HIA.[3][4]- Improve Sample Cleanup: Use more effective sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[23]- Optimize Chromatography: Adjust the gradient to better separate 3-HIA from interfering compounds.[4]- Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.[15]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[3]
Retention Time Shift Column Degradation: Loss of stationary phase or column contamination.- Use a guard column to protect the analytical column.- Flush the column regularly.- Replace the column if performance does not improve.
Mobile Phase Inconsistency: Changes in mobile phase composition or pH.- Prepare fresh mobile phase daily.- Ensure accurate pH adjustment.
Low Signal Intensity Poor Ionization: Suboptimal ion source parameters.- Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of 3-HIA.
Sample Degradation: Instability of 3-HIA in the processed sample.- Analyze samples shortly after preparation or store them at a low temperature in the autosampler.

Experimental Protocols

Detailed Methodology for Urinary 3-HIA Measurement by GC-MS

This protocol is a representative example and may require optimization for specific instruments and laboratory conditions.

  • Sample Preparation

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Transfer a specific volume of urine (e.g., 1 mL) to a glass tube. The volume may be normalized based on creatinine concentration.[19]

    • Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-HIA).[1]

    • Acidify the urine to a pH of approximately 1 with hydrochloric acid.

  • Extraction

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the layers.

    • Repeat the extraction process twice, combining the organic layers.

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[24]

    • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form the volatile trimethylsilyl (B98337) (TMS) derivatives.[16]

    • Cool the sample to room temperature before analysis.

  • GC-MS Analysis

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a capillary column suitable for organic acid analysis (e.g., DB-5MS).[24]

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 70°C held for a few minutes, followed by a ramp to a final temperature of around 300°C.[16][24]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).[24]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the 3-HIA-TMS derivative and the internal standard.

Detailed Methodology for Plasma 3-HIA Measurement by LC-MS/MS

This protocol is a representative example and may require optimization.

  • Sample Preparation (Protein Precipitation)

    • Thaw frozen plasma samples on ice.

    • Vortex the samples.

    • In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

    • Add a known amount of a stable isotope-labeled internal standard.

    • Add a larger volume (e.g., 3-4 times the plasma volume) of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid, to precipitate the proteins.

    • Vortex vigorously for about 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis

    • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

    • Liquid Chromatograph (LC) Conditions:

      • Column: A C18 reversed-phase column is commonly used.[1]

      • Mobile Phase: A gradient elution using two mobile phases is typical, for example:

        • Mobile Phase A: Water with 0.1% formic acid.

        • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for acidic compounds.[25]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 3-HIA and its internal standard are monitored.[25]

Visualizations

Leucine_Metabolism cluster_biotin_deficiency Biotin Deficiency Impact Leucine Leucine alpha_KIC alpha_KIC Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl_CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylcrotonyl_CoA_Carboxylase Methylcrotonyl-CoA Carboxylase (Biotin-dependent) Methylcrotonyl_CoA->Methylcrotonyl_CoA_Carboxylase Inhibited Hydroxyisovaleryl_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->Hydroxyisovaleryl_CoA Alternate Pathway Methylglutaconyl_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HIA This compound (3-HIA) Hydroxyisovaleryl_CoA->HIA

Caption: Leucine metabolism and the effect of biotin deficiency on 3-HIA production.

GCMS_Workflow start Urine Sample Collection prep Sample Preparation (Acidification, Internal Standard) start->prep extract Liquid-Liquid Extraction prep->extract dry Evaporation to Dryness extract->dry deriv Derivatization (e.g., Silylation) dry->deriv inject GC-MS Injection deriv->inject gc_sep Gas Chromatography Separation inject->gc_sep ms_detect Mass Spectrometry Detection gc_sep->ms_detect data Data Analysis & Quantification ms_detect->data

Caption: Experimental workflow for 3-HIA analysis by GC-MS.

LCMSMS_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation, Internal Standard) start->prep separate Supernatant Separation prep->separate dry Evaporation to Dryness separate->dry reconstitute Reconstitution dry->reconstitute inject LC-MS/MS Injection reconstitute->inject lc_sep Liquid Chromatography Separation inject->lc_sep ms_detect Tandem Mass Spectrometry Detection lc_sep->ms_detect data Data Analysis & Quantification ms_detect->data

Caption: Experimental workflow for 3-HIA analysis by LC-MS/MS.

References

calibration curve issues in 3-Hydroxyisovaleric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyisovaleric acid (3HIA) analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for the quantification of this compound (3HIA) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS typically requires a derivatization step to make the analyte volatile, while LC-MS/MS can often analyze 3HIA with simpler sample preparation.[1][2]

Q2: Why is an internal standard crucial in 3HIA analysis?

A2: An internal standard (IS) is essential to account for the loss of analyte during sample preparation and to correct for variations in instrument response.[3] For quantitative accuracy, a stable isotope-labeled internal standard, such as deuterated 3HIA, is highly recommended as it has chemical and physical properties very similar to the analyte.[3][4]

Q3: What are typical sample matrices for 3HIA analysis, and how do they affect the analysis?

A3: 3HIA is commonly measured in urine and plasma.[1][2][5] The sample matrix can introduce interfering substances that lead to ion suppression or enhancement in MS-based detection, a phenomenon known as the matrix effect.[2][6] This can significantly impact the accuracy and precision of quantification.[6] Proper sample preparation and the use of an appropriate internal standard are critical to minimize matrix effects.[2][3]

Q4: What is the significance of elevated this compound levels?

A4: Elevated levels of 3HIA in urine or plasma are a sensitive and early indicator of biotin (B1667282) (vitamin B7) deficiency.[7][8][9] Biotin is a cofactor for the enzyme methylcrotonyl-CoA carboxylase, which is involved in the metabolism of the amino acid leucine.[7][8] When biotin levels are low, this enzyme's activity is reduced, leading to an alternative metabolic pathway that produces 3HIA.[7][8] Elevated 3HIA can also be associated with certain inborn errors of metabolism, smoking, and the use of some anticonvulsant medications.[7][9]

Troubleshooting Guide: Calibration Curve Issues

Poor linearity, accuracy, or reproducibility of your calibration curve can stem from various issues in your analytical workflow. This guide will help you diagnose and resolve common problems.

Q5: My calibration curve for 3HIA is not linear. What are the possible causes and solutions?

A5: Non-linearity in your calibration curve can be caused by several factors. Here are some common causes and their solutions:

  • Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the detector.

    • Solution: Narrow the calibration range or use a weighted regression model (e.g., 1/x or 1/x²) to give more weight to the lower concentration points.[10]

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Dilute your higher concentration standards and samples to fall within the linear range of the instrument.

  • Improper Blank or Zero Standard: A contaminated blank or an improperly prepared zero standard can lead to a significant y-intercept and affect linearity.

    • Solution: Prepare fresh blanks using high-purity solvents and matrices. Ensure the zero standard is treated identically to other standards but without the analyte.

  • Sample Preparation Inconsistencies: Inconsistent extraction efficiency or derivatization yield across the calibration range can lead to non-linearity.

    • Solution: Ensure precise and consistent execution of the sample preparation protocol for all standards and samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for these variations.[3]

Q6: I'm observing high variability and poor reproducibility in my replicate calibration standards. What should I investigate?

A6: High variability points to inconsistencies in your analytical process. Consider the following:

  • Inconsistent Injection Volume: The autosampler may not be functioning correctly, leading to variable injection volumes.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance. Manually inspect the syringe for any signs of wear or damage.

  • Sample Evaporation: Evaporation of solvent from standards in the autosampler can concentrate the samples, leading to positive bias and variability.

    • Solution: Use vial caps (B75204) with septa and ensure a good seal. If possible, use a cooled autosampler to minimize evaporation.[1]

  • Instability of Derivatives (GC-MS): If using GC-MS, the derivatized 3HIA may be unstable, especially in the presence of moisture.[1]

    • Solution: Analyze derivatized samples as soon as possible. Ensure all glassware and solvents are anhydrous.

  • Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector voltage can cause variable responses.

    • Solution: Allow the instrument to stabilize sufficiently before starting the analysis. Monitor system suitability tests to ensure consistent performance.

Q7: My calibration curve has a low coefficient of determination (R² < 0.99). How can I improve it?

A7: A low R² value indicates a poor fit of the data to the regression line. Besides addressing the issues of non-linearity and variability mentioned above, consider these points:

  • Matrix Effects: If using a matrix-based calibration curve (e.g., spiked urine or plasma), matrix components can interfere with the ionization of the analyte, leading to inconsistent responses.[6]

    • Solution: Use a more effective sample cleanup method like solid-phase extraction (SPE) to remove interfering substances.[5] Alternatively, a stable isotope-labeled internal standard can effectively compensate for matrix effects.[3]

  • Inappropriate Internal Standard: The chosen internal standard may not be behaving similarly to the analyte.

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-3HIA).[4] If this is not available, choose an analog with similar chemical properties and retention time.

  • Integration Errors: Inconsistent peak integration can introduce significant error.

    • Solution: Manually review the integration of each peak in your calibration standards. Adjust integration parameters to ensure consistent and accurate peak area determination.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for 3HIA analysis using LC-MS/MS and GC-MS, as reported in the literature. These values can serve as a benchmark for your own method development and troubleshooting.

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterValueReference
Linearity Range0.1 - 10.0 µg/mL[2]
Linearity Range5 - 125 µM[1]
Correlation Coefficient (R²)> 0.99[2]
Correlation Coefficient (r)0.96 - 1.00[1]
Limit of Detection (LOD)0.003 µg/mL[2]
Lower Limit of Quantification (LLOQ)0.008 µg/mL[2]
Limit of Quantification (LOQ)26 µM (in undiluted urine)[1]

Table 2: GC-MS Method Parameters for this compound Analysis

ParameterValueReference
Analysis TypeQuantitative[1][4]
Internal StandardDeuterated this compound[1][4]
DerivatizationTrimethylsilyl (TMS) derivatives[1][11]

Experimental Protocols

Key Experiment: Quantification of 3HIA in Urine by LC-MS/MS

This protocol is a generalized procedure based on published methods.[1]

1. Materials and Reagents:

  • This compound standard

  • Deuterated this compound (internal standard)

  • LC-MS grade methanol (B129727) and water

  • Formic acid

  • Urine samples

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of 3HIA and the deuterated internal standard in water or a suitable solvent.[1]

  • Prepare a series of calibration standards by serially diluting the 3HIA stock solution.[1]

  • Prepare a working solution of the internal standard.

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine samples with water (e.g., a fourfold dilution).[1]

  • Add a fixed amount of the internal standard working solution to all standards, quality controls, and samples.

4. LC-MS/MS Analysis:

  • LC System: A UPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid (e.g., 0.1%).[1]

  • MS System: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both 3HIA and its deuterated internal standard.[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (3HIA/IS) against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of 3HIA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

G cluster_0 Start: Poor Calibration Curve cluster_1 Initial Checks cluster_2 Linearity Troubleshooting cluster_3 Variability Troubleshooting cluster_4 R² Improvement cluster_5 Resolution Start Poor Linearity, Reproducibility, or R² CheckLinearity Is the curve non-linear? Start->CheckLinearity CheckVariability Is there high variability? CheckLinearity->CheckVariability No Range Adjust Calibration Range CheckLinearity->Range Yes Injection Check Injection Volume CheckVariability->Injection Yes Matrix Address Matrix Effects CheckVariability->Matrix No Detector Check for Detector Saturation Range->Detector Blank Verify Blank/Zero Standard Detector->Blank Blank->CheckVariability Evaporation Prevent Sample Evaporation Injection->Evaporation Stability Assess Derivative Stability (GC-MS) Evaporation->Stability Instrument Check Instrument Stability Stability->Instrument Instrument->Matrix IS Use Appropriate Internal Standard Matrix->IS Integration Review Peak Integration IS->Integration End Acceptable Calibration Curve Integration->End

Caption: Troubleshooting workflow for calibration curve issues.

Experimental Workflow for 3HIA Analysis

G cluster_0 Sample Preparation cluster_1 GC-MS Path cluster_2 LC-MS/MS Path cluster_3 Data Analysis Sample Urine/Plasma Sample Spike Spike with Internal Standard Sample->Spike Cleanup Sample Cleanup (Dilution/SPE) Spike->Cleanup Derivatize Derivatization (e.g., Silylation) Cleanup->Derivatize For GC-MS LCMS LC-MS/MS Analysis Cleanup->LCMS For LC-MS/MS GCMS GC-MS Analysis Derivatize->GCMS CalCurve Construct Calibration Curve GCMS->CalCurve LCMS->CalCurve Quantify Quantify 3HIA Concentration CalCurve->Quantify Result Final Result Quantify->Result

Caption: General experimental workflow for 3HIA analysis.

References

Technical Support Center: Accurate Measurement of 3-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of 3-Hydroxyisovaleric acid (3-HIA). Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for accurate this compound (3-HIA) quantification?

A1: The most accurate and widely recommended internal standard for the quantification of 3-HIA is a stable isotope-labeled (SIL) form of the analyte, specifically deuterated this compound (e.g., [2H8]-3-hydroxyisovaleric acid).[1][2] Using a SIL internal standard is considered best practice in quantitative bioanalysis as it co-elutes with the analyte, effectively compensating for variability in sample preparation, injection volume, matrix effects, and instrument response.[3]

Q2: Can I use a structural analog as an internal standard for 3-HIA analysis?

A2: While a structural analog internal standard can be used, it is not the preferred approach. A surrogate internal standard may not perfectly mimic the behavior of 3-HIA during extraction, derivatization (for GC-MS), and ionization (in MS), which can lead to less reliable data.[4] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submissions incorporate SIL internal standards and have rejected studies where the surrogate was not a close enough analog.[4]

Q3: What are the common analytical techniques for measuring 3-HIA?

A3: The two primary analytical techniques for the quantification of 3-HIA in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6] LC-MS/MS, particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is often favored for its simplified sample preparation (no derivatization required) and high-throughput capabilities.[1][6]

Q4: Why is derivatization necessary for 3-HIA analysis by GC-MS?

A4: this compound is a polar and non-volatile compound. Derivatization, typically silylation to form a di-trimethylsilyl (diTMS)-3HIA derivative, is required to increase its volatility and thermal stability, making it suitable for analysis by GC-MS.[1][7] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

Q5: What are the main advantages of using UPLC-MS/MS over GC-MS for 3-HIA analysis?

A5: UPLC-MS/MS offers several distinct advantages over GC-MS for 3-HIA measurement, including:

  • Simplified Sample Preparation: It eliminates the need for the complex and time-consuming derivatization step.[6]

  • Increased Sample Stability: The diTMS-3HIA derivative required for GC-MS can rapidly decompose in the presence of water, whereas the underivatized analyte for LC-MS/MS is more stable.[6]

  • Higher Throughput: The simpler workflow makes it more suitable for large-scale studies.[6]

  • Reduced Errors: Fewer sample preparation steps reduce the potential for analytical errors.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of 3-HIA using UPLC-MS/MS.

ParameterValueAnalytical MethodReference
Linearity Range0.1 to 10.0 µg/mLLC-MS/MS[5][8]
Lower Limit of Quantification (LLOQ)0.008 µg/mL (in plasma)LC-MS/MS[5][8]
LLOQ (on-column)6.5 pmol (corresponds to 26 µM in undiluted urine)UPLC-MS/MS[1][6]
Limit of Detection (LOD)0.003 µg/mL (in plasma)LC-MS/MS[5][8]
Recovery95.26%LC-MS/MS[5]
Inter-day Precision (CV)~6%UPLC-MS/MS[7]

Experimental Protocols & Workflows

UPLC-MS/MS Experimental Workflow

This workflow outlines the simplified process for 3-HIA quantification using UPLC-MS/MS.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Dilute Dilute 4-fold with DI Water Sample->Dilute Add_IS Add Deuterated Internal Standard ([2H8]-3HIA) Dilute->Add_IS Vortex Vortex Add_IS->Vortex Ready_Sample Sample Ready for Injection Vortex->Ready_Sample Inject Inject 1 µL Ready_Sample->Inject UPLC UPLC Separation (e.g., HSS T3 Column) Inject->UPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: UPLC-MS/MS workflow for this compound analysis.

GC-MS Experimental Workflow

This workflow illustrates the multi-step process for 3-HIA quantification using GC-MS, which includes a mandatory derivatization step.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Add_IS Add Deuterated Internal Standard ([2H8]-3HIA) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Derivatize with BSTFA/TMCS to form diTMS-3HIA Extraction->Derivatization Ready_Sample Sample Ready for Injection Derivatization->Ready_Sample Inject Inject 1 µL Ready_Sample->Inject GC GC Separation Inject->GC MS Mass Spectrometry (MS) Detection GC->MS Data Data Acquisition & Quantification MS->Data

Caption: GC-MS workflow for this compound analysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Troubleshooting Workflow: Common Issues

Troubleshooting_Logic Start Problem Observed Issue1 Poor Peak Shape (Tailing/Fronting) Start->Issue1 Issue2 Low or No Signal (Analyte or IS) Start->Issue2 Issue3 High Signal Variability / Poor Reproducibility Start->Issue3 CheckColumn CheckColumn Issue1->CheckColumn All Peaks Affected? CheckIS CheckIS Issue2->CheckIS IS Signal Also Low? CheckPrep CheckPrep Issue3->CheckPrep Inconsistent Sample Prep? BlockedFrit Potential Blocked Inlet Frit or Column Void CheckColumn->BlockedFrit Yes SecondaryInteractions Secondary Interactions (e.g., with silanols) or Co-elution CheckColumn->SecondaryInteractions No (Specific Peaks) SystemProblem System-wide Issue: Leak, Detector Fault, Ion Source Contamination CheckIS->SystemProblem Yes AnalyteProblem Analyte-specific Issue: Degradation, Poor Extraction, Derivatization Failure (GC) CheckIS->AnalyteProblem No PrepError Review Pipetting, Extraction, and Dilution Steps. Ensure IS is added early. CheckPrep->PrepError Yes MatrixEffect Investigate Matrix Effects (Ion Suppression/Enhancement) CheckPrep->MatrixEffect No

References

minimizing ion suppression in 3-Hydroxyisovaleric acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Hydroxyisovaleric acid (3-HIA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of 3-HIA.[1][4] In biological samples such as urine or plasma, endogenous components like salts, urea, and phospholipids (B1166683) are common sources of ion suppression.[5]

Q2: How can I detect ion suppression in my 3-HIA analysis?

A2: A common method to detect ion suppression is the post-column infusion experiment.[5][6] In this technique, a constant flow of a 3-HIA standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., urine or plasma without 3-HIA) is then injected onto the column. A dip in the baseline signal for 3-HIA at the retention time of interfering compounds indicates ion suppression.[5][7] Another approach is to compare the signal intensity of 3-HIA in a neat solution versus the signal in a sample matrix spiked with the same concentration of 3-HIA.[1][3] A lower signal in the matrix indicates suppression.

Q3: What are the primary causes of ion suppression for an acidic compound like this compound?

A3: For acidic compounds like 3-HIA, which are typically analyzed in negative ion mode, ion suppression can be caused by several factors:

  • High concentrations of endogenous matrix components: Salts, urea, and other organic acids in biological fluids can co-elute and compete for ionization.[5][8]

  • Phospholipids: In plasma samples, phospholipids are a major cause of ion suppression, particularly when using protein precipitation for sample cleanup.[5]

  • Mobile phase additives: While necessary for chromatography, some additives can cause ion suppression. For example, trifluoroacetic acid (TFA) is a known ion-suppressing agent in electrospray ionization (ESI).[1]

  • Exogenous substances: Contaminants from collection tubes, plates, or solvents can also lead to ion suppression.[2]

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Low 3-HIA Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal Intensity start Low 3-HIA Signal Detected q1 Is sample preparation optimized? start->q1 sol1 Implement advanced sample cleanup (SPE or LLE) q1->sol1 No q2 Is chromatographic separation adequate? q1->q2 Yes sol1->q2 sol2 Optimize LC method: - Gradient modification - Use a different column (e.g., UPLC) - Adjust mobile phase pH q2->sol2 No q3 Are MS parameters optimal? q2->q3 Yes sol2->q3 sol3 Tune MS source parameters: - Nebulizer gas flow - Capillary voltage - Source temperature q3->sol3 No end Signal Intensity Improved q3->end Yes sol3->end

Caption: Workflow for troubleshooting low 3-HIA signal intensity.

Detailed Steps:

  • Evaluate Sample Preparation: If you are using a simple "dilute and shoot" or protein precipitation method, consider more effective cleanup techniques. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[3][9][10]

  • Optimize Chromatography:

    • Gradient Elution: Adjust the gradient to better separate 3-HIA from the regions where matrix components elute, often at the beginning and end of the chromatographic run.[8]

    • Column Chemistry: Consider using a column with a different stationary phase or switching from HPLC to UPLC for improved resolution and sharper peaks, which can reduce the chances of co-elution with interfering substances.[7]

    • Mobile Phase pH: For an acidic analyte like 3-HIA, ensure the mobile phase pH is appropriate to maintain it in its deprotonated state for optimal retention and peak shape in reversed-phase chromatography.

  • Tune Mass Spectrometer Parameters: Re-optimize the ion source parameters, such as nebulizer gas flow, desolvation temperature, and capillary voltage, as these can significantly impact ionization efficiency.[11]

Issue 2: Poor Reproducibility of 3-HIA Quantification

Possible Cause: Variable ion suppression between samples.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Reproducibility start Poor Reproducibility Observed q1 Are you using an internal standard? start->q1 sol1 Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) for 3-HIA q1->sol1 No q2 Is the sample cleanup consistent? q1->q2 Yes end Reproducibility Improved sol1->end sol2 Automate sample preparation if possible. Ensure consistent execution of manual steps. q2->sol2 No q2->end Yes sol2->end

References

Technical Support Center: Enhancing Peak Resolution for 3-Hydroxyisovaleric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of 3-Hydroxyisovaleric acid (3-HIA) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers of this compound that I need to consider for separation?

A1: When analyzing this compound (3-HIA), it is crucial to consider two main types of isomers:

  • Enantiomers (Stereoisomers): 3-HIA possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images: (R)-3-Hydroxyisovaleric acid and (S)-3-Hydroxyisovaleric acid. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging without specialized chiral stationary phases or derivatizing agents.

  • Structural Isomers: These are molecules that have the same molecular formula as 3-HIA but different structural arrangements. A common structural isomer that can interfere with 3-HIA analysis is 2-hydroxyisovaleric acid. Other isobaric compounds (compounds with the same nominal mass) could also be present in complex biological matrices and may require chromatographic separation for accurate quantification.

Q2: What are the primary chromatographic techniques for separating 3-HIA and its isomers?

A2: The two primary techniques used for the analysis of 3-HIA and its isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique often requires a derivatization step to increase the volatility and thermal stability of 3-HIA.[1] Trimethylsilyl (TMS) derivatives are commonly prepared.[1] While powerful, GC-MS methods can involve complex and time-consuming sample preparation.[1]

  • LC-MS/MS: This is a highly sensitive and specific method that often requires minimal sample preparation.[1] It is well-suited for the analysis of 3-HIA in biological fluids and can be adapted for the separation of both structural and chiral isomers.

Q3: How can I improve the resolution between 3-HIA and its structural isomers?

A3: To improve the separation of 3-HIA from its structural isomers, such as 2-hydroxyisovaleric acid, you can optimize your chromatographic conditions. For LC-MS/MS, consider the following:

  • Column Selection: Utilize a column with a different selectivity. While C18 columns are common, they may not always provide the best resolution for polar, isomeric organic acids. HILIC (Hydrophilic Interaction Liquid Chromatography) or amino-propyl columns can offer alternative selectivity and better retention.

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and buffer concentration, can significantly impact the separation.

  • Gradient Optimization: A shallower gradient at the elution time of the isomers can help to improve their separation.

Q4: What are the recommended approaches for separating the enantiomers of 3-HIA?

A4: Separating enantiomers requires a chiral environment. The two main strategies are:

  • Chiral Stationary Phases (CSPs): This is the most direct approach in HPLC. Polysaccharide-based CSPs (e.g., Chiralpak®, Lux®) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™) have proven effective for separating a wide range of chiral compounds, including hydroxy acids.

  • Chiral Derivatizing Agents (CDAs): In this indirect method, the enantiomers of 3-HIA are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks, which can compromise resolution and integration accuracy.

  • Possible Causes & Solutions:

    • Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with the acidic functional group of 3-HIA, causing peak tailing.

      • Solution: Use a well-endcapped column or operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of silanols.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.

    • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Co-elution or Insufficient Resolution of Isomers

  • Symptom: Overlapping peaks for 3-HIA and its isomers.

  • Possible Causes & Solutions:

    • Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the isomers.

      • Solution (Structural Isomers): Experiment with different column chemistries (e.g., C18, HILIC, amino).

      • Solution (Enantiomers): A chiral stationary phase is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are good starting points.

    • Suboptimal Mobile Phase: The mobile phase composition may not be providing enough differential retention.

      • Solution: Systematically vary the organic solvent, pH, and buffer strength. For chiral separations, the type and concentration of the organic modifier can have a significant impact on enantioselectivity.

    • Inadequate Gradient Profile: A steep gradient may not provide enough time for the isomers to separate.

      • Solution: Employ a shallower gradient around the elution time of the target analytes.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Symptom: Difficulty in detecting or quantifying low levels of 3-HIA.

  • Possible Causes & Solutions:

    • Suboptimal Ionization in MS Source: The mobile phase composition may not be ideal for electrospray ionization (ESI).

      • Solution: Ensure the mobile phase contains a suitable modifier to promote ionization. For negative ion mode, which is common for organic acids, a small amount of a weak base might be beneficial, although acidic modifiers are more common for good peak shape in reversed-phase. For positive ion mode, an acidic modifier like formic acid is typically used.

    • Inefficient Sample Extraction: The extraction procedure may result in low recovery of 3-HIA.

      • Solution: Optimize the extraction method. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) can be effective.

    • Improper MS/MS Parameters: The MRM transitions and collision energies may not be optimized.

      • Solution: Perform a compound optimization by infusing a standard of 3-HIA to determine the optimal precursor and product ions and their corresponding collision energies.

Experimental Protocols & Data

Table 1: LC-MS/MS Parameters for this compound Analysis
ParameterMethod 1Method 2
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[1]Phenomenex Luna NH2 (4.6 x 100 mm, 3 µm)[1]
Mobile Phase A 0.01% Formic Acid in Water[1]0.1% Formic Acid in Water[1]
Mobile Phase B Methanol[1]Acetonitrile with 0.1% Formic Acid[1]
Gradient 0% B for 1 min, linear to 100% B in 2 min, then back to 0% B[1]Gradient elution (details not specified in the provided abstract)[1]
Flow Rate Not specified0.35 mL/min[1]
Column Temp. 55 °C[1]Not specified
Injection Vol. 1 µL[1]Not specified
Ionization Mode ESI NegativeESI Negative
MRM Transition Not specified in abstract117.1 -> 59.0[1]
Retention Time Not specified2.7 min[1]
Table 2: GC-MS Parameters for this compound Analysis
ParameterMethod Description
Sample Prep Multi-step liquid-liquid extraction from urine.[1]
Derivatization N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form diTMS-3HIA.[1]
Column Not specified in abstract
Carrier Gas Not specified in abstract
Temperature Program Not specified in abstract
Ionization Mode Electron Ionization (EI)
MS Analysis Quantitated against unlabeled 3-HIA calibration standards using [2H8]-3-HIA as an internal standard.[1]

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Biological Sample (Urine/Plasma) Dilution Dilution Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Injection Injection onto LC Column IS_Addition->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Ionization Electrospray Ionization (ESI) Gradient_Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Data_Acquisition Data Acquisition MRM->Data_Acquisition

Figure 1. A typical experimental workflow for the analysis of 3-HIA by LC-MS/MS.

Troubleshooting_Peak_Resolution cluster_problem Problem Identification cluster_structural Structural Isomers cluster_enantiomers Enantiomers Start Poor Peak Resolution Isomer_Type Enantiomers or Structural Isomers? Start->Isomer_Type Optimize_Column Change Column Chemistry (e.g., HILIC, Amino) Isomer_Type->Optimize_Column Structural Use_CSP Use Chiral Stationary Phase (e.g., Polysaccharide-based) Isomer_Type->Use_CSP Enantiomers Optimize_Mobile_Phase Adjust Mobile Phase (Solvent, pH, Buffer) Optimize_Column->Optimize_Mobile_Phase Optimize_Gradient Use Shallower Gradient Optimize_Mobile_Phase->Optimize_Gradient Use_CDA Use Chiral Derivatizing Agent Use_CSP->Use_CDA Alternative

Figure 2. A logical workflow for troubleshooting poor peak resolution of 3-HIA isomers.

References

Technical Support Center: Stability of 3-Hydroxyisovaleric Acid in Stored Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Hydroxyisovaleric acid (3-HIA) in stored urine samples. Adherence to proper storage and handling protocols is critical for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for long-term stability of this compound in urine?

For long-term storage, it is recommended to store urine samples at -70°C. At this temperature, 3-HIA is likely stable for years[1][2]. Storage at -20°C has also been shown to be effective for the long-term stability of many organic acids for over a decade without the use of preservatives[3].

Q2: How long can I store urine samples at refrigerator or room temperature before analyzing for this compound?

For short-term storage, urine samples are generally stable at 4°C (refrigerator temperature) for up to 48 hours and at 22°C (room temperature) for up to 24 hours without significant changes in the concentrations of many metabolites[4]. However, to minimize the risk of degradation, it is best practice to freeze samples as soon as possible if analysis is not performed promptly. Storing urine on cool packs or at room temperature for more than 8 hours should be avoided[5].

Q3: Do I need to use a preservative for storing urine samples for this compound analysis?

The use of preservatives is generally not necessary for the analysis of 3-HIA, especially if the samples are frozen shortly after collection[3]. Studies have demonstrated high long-term stability of numerous clinical chemistry parameters, including organic acids, in preservative-free urine stored at -22°C[3]. If short-term storage at higher temperatures is unavoidable, some preservatives like thymol (B1683141) might help maintain the stability of the overall metabolite profile by inhibiting microbial growth, though their direct effect on 3-HIA stability is not extensively documented in the provided results[4].

Q4: How do freeze-thaw cycles affect the stability of this compound?

Multiple freeze-thaw cycles should be avoided as they can affect the concentrations of various metabolites in urine[5][6][7]. It is advisable to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated. This practice prevents the need to thaw the entire sample for each measurement.

Q5: Are there any pre-analytical steps I should take before storing urine samples?

Yes, before storage, it is recommended to centrifuge the urine samples to remove any sediment or precipitates[8]. The supernatant should then be transferred to appropriate storage tubes. This helps to ensure the homogeneity of the sample and can prevent interference during analysis.

Quantitative Data Summary

The following table summarizes the stability of organic acids, including what can be inferred for this compound, under different storage conditions based on available literature.

Analyte/Metabolite GroupStorage TemperatureDurationObservationReference
This compound-70°CYearsLikely stable[1][2]
Organic Acids-22°C12 yearsHigh stability, no significant difference from baseline[3]
General Metabolites4°Cup to 48 hoursStable[4]
General Metabolites22°C (Room Temp)up to 24 hoursStable[4]
General Metabolites22°C (Room Temp)48 hoursSignificant metabolite differences observed[4]
General Metabolites~9°C (Cool Packs)> 8 hoursChanges in some amino acid concentrations[5]
Various MetabolitesMultipleMultiple Freeze-Thaw CyclesCan alter metabolite concentrations[5][6][7]

Experimental Protocols

1. Urine Sample Collection and Pre-processing

  • Collection: Collect untimed or 24-hour urine samples in clean, sterile containers.

  • Initial Handling: For untimed samples, it is recommended to warm them to 60°C for 30 minutes, then cool to room temperature[8]. This step helps to dissolve precipitates.

  • Centrifugation: Centrifuge the urine samples at approximately 3,000 x g for 10 minutes to sediment any precipitates[8].

  • Aliquoting: Carefully decant or aspirate the supernatant without disturbing the pellet. Sub-aliquot the supernatant into smaller, labeled cryovials for storage[8]. This is crucial to avoid repeated freeze-thaw cycles.

  • Storage: Immediately freeze the aliquots at -20°C or preferably at -70°C for long-term storage[1][2][8].

2. Analytical Methodology: UPLC-MS/MS for this compound Quantitation

This method offers simplified sample preparation and high accuracy for the quantification of urinary 3-HIA[8].

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Dilute the urine sample fourfold by mixing 25 µL of the sample with 75 µL of deionized water[8].

    • Vortex the mixture for 10 seconds[8].

    • Add an internal standard (e.g., deuterated 3-HIA) to each sample to a final concentration of 25 µM[8].

  • Instrumentation and Conditions:

    • Use a UPLC system equipped with an HSS T3 column (2.1x100 mm, 1.8 µm) maintained at 55°C[8].

    • Maintain the autosampler temperature at 5°C[8].

    • Employ a mobile phase consisting of 0.01% formic acid and methanol[8].

    • Inject 1 µL of the prepared sample onto the column[8].

    • Detection is performed using a tandem mass spectrometer.

3. Analytical Methodology: GC-MS for this compound Quantitation

This is a traditional method for 3-HIA analysis[8][9].

  • Sample Preparation:

    • Perform a multi-step liquid-liquid extraction of 3-HIA and the internal standard from the urine sample[8].

    • Synthesize trimethylsilyl (B98337) (TMS) derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS)[8].

  • Instrumentation and Conditions:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Quantitate the diTMS-3HIA derivatives against unlabeled 3-HIA calibration standards, using the deuterated internal standard for normalization[8].

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-processing cluster_storage Storage cluster_analysis Analysis Collect Urine Collection Precipitate Optional: Warm (60°C, 30 min) & Cool to Room Temp Collect->Precipitate To dissolve precipitates Centrifuge Centrifuge (3,000 x g, 10 min) Collect->Centrifuge Precipitate->Centrifuge Supernatant Aspirate Supernatant Centrifuge->Supernatant Aliquot Aliquot into Cryovials Supernatant->Aliquot ShortTerm Short-term (≤ 48h at 4°C or ≤ 24h at 22°C) Aliquot->ShortTerm LongTerm Long-term (Freeze at -20°C or -70°C) Aliquot->LongTerm Recommended Thaw Thaw Sample ShortTerm->Thaw If frozen LongTerm->Thaw Prepare Sample Preparation (Dilution, Internal Standard) Thaw->Prepare Analyze UPLC-MS/MS or GC-MS Analysis Prepare->Analyze

Caption: Recommended workflow for urine sample handling and storage for 3-HIA analysis.

References

Validation & Comparative

Validating 3-Hydroxyisovaleric Acid as a Premier Biomarker for Biotin Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of biotin (B1667282) status is critical. This guide provides a comprehensive comparison of 3-Hydroxyisovaleric acid (3-HIA) with other biomarkers for biotin deficiency, supported by experimental data and detailed methodologies.

Introduction to Biotin and its Deficiency Markers

Biotin, a B-complex vitamin, is an essential cofactor for five mammalian carboxylases involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1][2]. Marginal biotin deficiency is more prevalent than previously thought and can have significant health implications, particularly during pregnancy[3][4]. The urinary excretion of this compound (3-HIA) has emerged as an early and sensitive indicator of marginal biotin deficiency[3][5][6][7][8]. This guide delves into the validation of 3-HIA as a reliable biomarker and compares its performance against other indicators.

The Leucine (B10760876) Catabolism Pathway and the Role of Biotin

The formation of 3-HIA is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. A key step in this pathway is catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC). When biotin levels are insufficient, the activity of MCC is reduced, leading to the accumulation of its substrate, 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative metabolic pathway, resulting in the increased production and subsequent urinary excretion of 3-HIA[3][8][9].

Leucine_Catabolism Leucine Leucine a_Keto α-Ketoisocaproate Leucine->a_Keto Isovaleryl_CoA Isovaleryl-CoA a_Keto->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA HIA_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->HIA_CoA Biotin Deficiency MCC Methylcrotonyl-CoA Carboxylase (MCC) (Biotin-Dependent) Methylcrotonyl_CoA->MCC Methylglutaconyl_CoA 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HIA This compound (3-HIA) (Excreted in Urine) HIA_CoA->HIA MCC->Methylglutaconyl_CoA Sufficient Biotin

Caption: Leucine catabolism and the formation of 3-HIA in biotin deficiency.

Comparative Analysis of Biotin Deficiency Biomarkers

Several biomarkers are utilized to assess biotin status. The following table summarizes their performance based on experimental studies.

BiomarkerMatrixTypical Change in DeficiencySensitivitySpecificity/Limitations
This compound (3-HIA) UrineSignificant increase (e.g., ~3-fold)[9][10]Early and sensitive indicator of marginal deficiency[5][6][7]Can be affected by smoking and certain medications. Some studies report false negatives[1][8][11][12].
Urinary Biotin UrineSignificant decrease[5][7]Early and sensitive indicator[5][7]Does not distinguish between biotin-depleted and biotin-sufficient individuals effectively[1][11].
Urinary Bisnorbiotin UrineSignificant decrease[5][7]Decreases with biotin deficiency[5][7]Less characterized than other markers.
3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) Urine, PlasmaSignificant increase[9]Early and sensitive indicator[9]May be elevated in other metabolic disorders[13].
Biotinylated Carboxylases (holo-MCC, holo-PCC) LymphocytesSignificant decrease in abundance[1][12][14]Reliably discriminates between deficient and sufficient states[1][12][14]Requires more invasive sampling (blood) and complex analysis.
Serum Biotin SerumNo significant decrease in marginal deficiency[7]Not a sensitive indicator of marginal deficiency[7]Poor correlation with tissue biotin status.

Experimental Validation of 3-HIA as a Biomarker

A common experimental design to validate biotin deficiency markers involves the induction of marginal deficiency in healthy adults, followed by a repletion phase.

Experimental_Workflow cluster_0 Depletion Phase (e.g., 28 days) cluster_1 Repletion Phase Baseline Baseline Sample Collection (24h Urine, Blood) Diet Consume Biotin-Deficient Diet (e.g., Egg White Diet) Baseline->Diet Analysis Biomarker Analysis (GC-MS, LC-MS/MS, etc.) Baseline->Analysis Sampling1 Weekly/Bi-weekly Sample Collection Diet->Sampling1 Replete_Diet General Diet +/- Biotin Supplement Sampling1->Replete_Diet Sampling1->Analysis Sampling2 Follow-up Sample Collection Replete_Diet->Sampling2 Sampling2->Analysis Data Data Analysis (Statistical Comparison) Analysis->Data

Caption: A typical experimental workflow for validating biotin deficiency markers.

Experimental Protocols

1. Induction of Marginal Biotin Deficiency:

  • Subjects: Healthy adult volunteers.

  • Protocol: Subjects consume a diet rich in avidin (B1170675) (e.g., raw egg whites), which binds biotin and prevents its absorption, for a specified period (e.g., 28 days)[5][6].

  • Sample Collection: 24-hour urine and blood samples are collected at baseline and at regular intervals throughout the depletion and repletion phases[5][6][7].

2. Measurement of Urinary this compound:

Several analytical methods are available for the quantification of 3-HIA in urine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A traditional and reliable method[5][6][7].

    • Sample Preparation: Urine samples are subjected to solid-phase extraction.

    • Derivatization: The extracted analytes are derivatized to make them volatile for GC analysis.

    • Analysis: The derivatized sample is injected into the GC-MS system for separation and quantification.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A more modern, high-throughput method with simplified sample preparation[15][10].

    • Sample Preparation: Urine samples are diluted with an internal standard solution[15][10].

    • Chromatography: The diluted sample is injected into a UPLC system for rapid separation on a suitable column[15][10].

    • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer for highly selective and sensitive detection and quantification of 3-HIA[15][10].

  • High-Performance Liquid Chromatography (HPLC): An alternative method involving derivatization[16][17].

    • Derivatization: 3-HIA in urine is derivatized with a suitable agent (e.g., 2-nitrophenylhydrazine (B1229437) hydrochloride)[16][17].

    • Extraction: The derivatized product is extracted into an organic solvent[16][17].

    • Analysis: The extract is separated on a reversed-phase HPLC column for quantification[16][17].

Logical Comparison of Primary Biotin Biomarkers

The choice of a biomarker for assessing biotin status depends on the specific research or clinical question, balancing factors like sensitivity, specificity, and practicality.

Biomarker_Comparison cluster_0 Urine Markers (Non-invasive) cluster_1 Blood Markers (Invasive) HIA 3-HIA (Sensitive, Early) Carboxylases Biotinylated Carboxylases (Highly Specific) HIA->Carboxylases Functional vs. Direct Measurement Biotin_Urine Urinary Biotin (Sensitive, Early) Biotin_Serum Serum Biotin (Not Sensitive for Marginal Deficiency) Biotin_Urine->Biotin_Serum Excretion vs. Circulation HIA_Carnitine 3HIA-Carnitine (Sensitive, Early)

Caption: Logical relationship of primary biotin deficiency biomarkers.

Conclusion

Urinary 3-HIA is a robust and validated biomarker for the early detection of marginal biotin deficiency. Its concentration significantly increases in response to decreased biotin status, reflecting a functional impairment of the biotin-dependent enzyme MCC. While other markers such as urinary biotin and 3HIA-carnitine also demonstrate high sensitivity, and the analysis of biotinylated carboxylases offers high specificity, the measurement of urinary 3-HIA provides a non-invasive, sensitive, and relatively straightforward method for assessing biotin status in research and clinical settings. The choice of analytical method, whether GC-MS, HPLC, or the more rapid UPLC-MS/MS, can be tailored to the specific needs and resources of the laboratory.

References

A Comparative Guide to GC-MS and LC-MS/MS for 3-Hydroxyisovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxyisovaleric acid (3-HIA), a key biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism, is crucial in clinical and research settings. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most suitable method for your analytical needs.

At a Glance: Key Differences

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their physicochemical properties.
Sample Volatility Requires derivatization to increase the volatility of 3-HIA.[1]Ideal for the direct analysis of the non-volatile 3-HIA.
Sample Preparation More complex, involving extraction and mandatory derivatization.[1][2]Simpler, often requiring only protein precipitation and dilution.
Analysis Time Can be longer due to the derivatization step and chromatographic run time.[3]Generally offers higher throughput due to simpler sample preparation and faster analysis times.[3]
Sensitivity Can achieve high sensitivity, but may be limited by derivatization efficiency and potential for analyte degradation.Generally offers higher sensitivity and lower detection limits.[3]
Selectivity High selectivity, particularly with high-resolution mass analyzers.Very high selectivity, especially with tandem MS (MS/MS), which minimizes matrix interference.
Instrumentation Cost Instrumentation can be less expensive than high-end LC-MS/MS systems.Can have higher initial instrument and maintenance costs.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of this compound using GC-MS and LC-MS/MS.

ParameterGC-MS/MSLC-MS/MS
Linearity Range 9 to 708 µmol/L[4]0.1 to 10.0 µg/mL (approx. 0.85 to 84.6 µmol/L)[3]
Limit of Detection (LOD) Not explicitly found0.003 µg/mL (approx. 0.025 µmol/L)[3]
Limit of Quantitation (LOQ) Not explicitly found0.008 µg/mL (approx. 0.068 µmol/L)[3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine/Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Analysis GCMS->Data

GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine/Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Dilution Dilution Precipitation->Dilution LCMSMS LC-MS/MS Analysis Dilution->LCMSMS Data Data Acquisition & Analysis LCMSMS->Data

LC-MS/MS analysis workflow for this compound.

Detailed Experimental Protocols

GC-MS Protocol for this compound

This protocol is a generalized procedure for the analysis of 3-HIA using GC-MS, which necessitates a derivatization step to increase volatility. Silylation is a common and effective derivatization technique for organic acids.

1. Sample Preparation and Extraction:

  • Matrix: Urine or plasma.

  • Extraction: Acidify the sample to a pH of approximately 2-3 with an acid like HCl to protonate the carboxylic acid group. Perform a multi-step liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate.[1][5]

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[5]

2. Derivatization (Silylation):

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a commonly used silylating agent.[1][4] Pyridine can be used as a catalyst.[6][7]

  • Procedure: Reconstitute the dried extract in the derivatization reagent. Heat the mixture at a specific temperature (e.g., 60-75°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups of 3-HIA to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[5][8]

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).[4]

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300-320°C).[4][9]

  • Mass Spectrometer: Operated in electron ionization (EI) mode.[4] Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis to enhance sensitivity and selectivity.[4][10]

LC-MS/MS Protocol for this compound

This protocol is based on a validated method for the direct analysis of 3-HIA in plasma.

1. Sample Preparation:

  • Matrix: Plasma.

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Dilution: Dilute the supernatant with an appropriate solvent before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: An HPLC or UPLC system.

  • Column: A column suitable for polar compounds, such as a Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: A typical flow rate is 0.35 mL/minute.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization: Electrospray ionization (ESI).

  • MRM Transitions: For this compound, the multiple reaction monitoring (MRM) transition is m/z 117.1 → 59.0.[3]

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them will largely depend on the specific requirements of the study.

LC-MS/MS is generally the recommended method for the quantitative analysis of this compound. Its ability to analyze the non-volatile compound directly, coupled with simpler sample preparation, higher throughput, and excellent sensitivity and selectivity, makes it a more efficient and robust choice for most applications, particularly in high-throughput clinical or research settings.[3]

GC-MS remains a viable and valuable technique, especially in laboratories where LC-MS/MS is not available. While the sample preparation is more laborious due to the mandatory derivatization step, GC-MS provides high chromatographic resolution and is a well-established method for organic acid analysis.[2] However, the derivatization step can introduce variability and may not be suitable for thermally labile compounds.

References

A Comparative Guide to the Clinical Validation of Urinary 3-Hydroxyisovaleric Acid Reference Ranges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of urinary 3-Hydroxyisovaleric acid (3-HIA), a key biomarker for assessing biotin (B1667282) (vitamin B7) status. It includes a summary of established reference ranges, detailed experimental protocols, and a comparison of the performance of various analytical techniques.

Introduction: The Significance of this compound

This compound (3-HIA) is an organic acid produced during the metabolism of the branched-chain amino acid leucine.[1][2] An essential step in this metabolic pathway is catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][2] When biotin levels are insufficient, the activity of this enzyme is reduced, leading to an alternative metabolic pathway and a subsequent increase in the production and urinary excretion of 3-HIA.[1][2] Consequently, urinary 3-HIA has been established as an early and sensitive indicator of marginal biotin deficiency.[1][2] Monitoring urinary 3-HIA is particularly relevant in various clinical situations, including pregnancy, and for individuals on long-term anticonvulsant therapy or who smoke, as these factors can accelerate biotin metabolism.[1][2]

Analytical Methodologies for Urinary 3-HIA Quantification

The accurate measurement of urinary 3-HIA is crucial for the clinical assessment of biotin status. The primary analytical methods employed for this purpose are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Method Comparison

Each of these methods offers distinct advantages and disadvantages in terms of sample preparation complexity, throughput, and analytical performance.

FeatureUPLC-MS/MSGC-MSHPLC
Sample Preparation Simplified, direct injection after dilution.[3]Complex, requires multi-step liquid-liquid extraction and derivatization.[4]Requires derivatization and extraction.[5]
Throughput HighLower, due to extensive sample preparation.[6]Moderate
Precision (Intra-assay) < 10% RSD[3]5.27% to 8.9% CV[4]5.89% to 11.27% CV[4]
Precision (Inter-assay) < 10% RSD[3]4.99% to 9.93% CV[4]3.85% to 14.25% CV[4]
Accuracy 89% to 102%[3]105.4% to 106.7%[4]92.56% to 114.31%[4]
Linearity (Correlation Coefficient) 0.96 - 1.00[3]R² = 0.9874[4]Not explicitly stated for 3-HIA
Limit of Quantitation (LOQ) 26 µM in undiluted urine[3]Not explicitly stated for 3-HIA100 nmol/L (for a similar compound)[4]

RSD: Relative Standard Deviation; CV: Coefficient of Variation

A study directly comparing a novel UPLC-MS/MS method with a previously established GC-MS method for urinary 3-HIA analysis found a strong linear relationship between the two, with a correlation coefficient of 0.97.[7] The UPLC-MS/MS method was noted for its simplified sample preparation, which does not require the extraction and derivatization steps characteristic of GC-MS.[3]

Urinary 3-HIA Reference Ranges

The reference ranges for urinary 3-HIA can vary depending on the population studied and the analytical method used. The following table summarizes some of the reported reference ranges.

PopulationAnalytical MethodReference Range (mmol/mol creatinine)
Healthy Adults UPLC-MS/MSMean: 8.5 ± 3.2[3]
Adults with Induced Biotin Deficiency UPLC-MS/MSMean increased threefold from baseline.[3]
General Population (Optimal Range) Not Specified0 - 29[1]
Children and Adolescents Not SpecifiedNot explicitly stated in the provided results.

It is important to note that elevated levels of 3-HIA in pregnant women are considered to reflect a reduced or marginal biotin status.[1][2] However, a specific numerical reference range for a healthy pregnant population was not explicitly available in the reviewed literature.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of results across different laboratories. Below are representative experimental protocols for the analysis of urinary 3-HIA by UPLC-MS/MS and GC-MS.

UPLC-MS/MS Protocol for Urinary 3-HIA

This protocol is based on a validated method for the accurate and precise quantitation of urinary 3-HIA.[3]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 10 seconds.

  • Dilute samples fourfold by mixing 25 µL of urine with 75 µL of deionized water.

  • Add an internal standard to each sample to a final concentration of 25 µM.

2. UPLC-MS/MS Analysis:

  • Inject 1 µL of the prepared sample onto a UPLC system.

  • Column: HSS T3 (2.1×100 mm, 1.8 μm) maintained at 55 °C.

  • Mobile Phases: 0.01% formic acid and methanol.

  • Gradient: Initial mobile phase composition is 0% methanol, held for 1 minute.

  • Detection: Tandem mass spectrometry.

3. Quality Control:

  • Prepare quality control standards at three biologically relevant concentrations in a pooled urine matrix.

  • Analyze QC samples in replicate to assess precision and accuracy.

GC-MS Protocol for Urinary 3-HIA

This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for 3-HIA.[8][9]

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard.

  • Acidify the sample with 5N HCl.

  • Perform a liquid-liquid extraction with 6 mL of ethyl acetate, followed by 3 mL of diethyl ether.

  • Combine the organic phases and dry under a stream of nitrogen at 37 °C.

2. Derivatization:

  • Perform a two-step derivatization:

    • Methoximation: Add 50 µL of MOX-HCl in pyridine (B92270) (20 mg/mL) and incubate at 50 °C for 90 minutes.

    • Silylation: After cooling, add 50 µL of BSTFA with 1% TMCS and incubate at 60 °C for 60 minutes.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Hold at 40 °C for 0.5 min, ramp to 210 °C at 15 °C/min, then to 320 °C at 35 °C/min.

  • Detection: Mass spectrometry in electron impact mode.

Visualizing Methodologies and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

Biotin Deficiency and 3-HIA Production Leucine Leucine Methylcrotonyl_CoA Methylcrotonyl-CoA Leucine->Methylcrotonyl_CoA MCC_Enzyme Methylcrotonyl-CoA Carboxylase (MCC) Methylcrotonyl_CoA->MCC_Enzyme Normal Metabolism Alternate_Pathway Alternate Pathway Methylcrotonyl_CoA->Alternate_Pathway In Biotin Deficiency Biotin_Deficiency Biotin Deficiency Biotin_Deficiency->MCC_Enzyme Reduces Activity HIA_3 This compound (3-HIA) Alternate_Pathway->HIA_3 Urinary_Excretion Increased Urinary Excretion HIA_3->Urinary_Excretion

Caption: Metabolic pathway of 3-HIA production in biotin deficiency.

Urine Sample Analysis Workflow for 3-HIA cluster_UPLC UPLC-MS/MS cluster_GC GC-MS Urine_Sample_UPLC Urine Sample Dilution Dilution & Internal Standard Urine_Sample_UPLC->Dilution Direct_Injection Direct Injection Dilution->Direct_Injection UPLC_MS_Analysis UPLC-MS/MS Analysis Direct_Injection->UPLC_MS_Analysis Data_Analysis Data Analysis & Quantification UPLC_MS_Analysis->Data_Analysis Urine_Sample_GC Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample_GC->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS_Injection Injection Derivatization->GC_MS_Injection GC_MS_Analysis GC-MS Analysis GC_MS_Injection->GC_MS_Analysis GC_MS_Analysis->Data_Analysis

References

Comparative Analysis of 3-Hydroxyisovaleric Acid Across Diverse Patient Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of 3-Hydroxyisovaleric acid (3-HIA) levels reveals significant variations across different patient populations, underscoring its importance as a key biomarker for underlying metabolic disturbances. This guide provides a comparative analysis of 3-HIA concentrations in healthy individuals and various patient cohorts, supported by experimental data and detailed methodologies for its quantification.

This compound, an organic acid produced during the catabolism of the branched-chain amino acid leucine (B10760876), serves as a sensitive indicator of biotin (B1667282) deficiency and several inborn errors of metabolism.[1][2][3] Elevated urinary excretion of 3-HIA is a hallmark of reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[4] This guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of 3-HIA as a biomarker in various clinical contexts.

Quantitative Comparison of Urinary this compound Levels

The following table summarizes the urinary concentrations of this compound across different patient cohorts. These values, normalized to creatinine (B1669602) to account for variations in urine dilution, highlight the distinct metabolic states associated with each condition.

Patient CohortUrinary this compound Level (mmol/mol creatinine)Reference(s)
Healthy Adults ≤ 29[3]
Experimentally Induced Biotin Deficiency Baseline: 8.5 ± 3.2After 28 days of biotin-deficient diet: ~3-fold increase[2][5]
Pregnant Women Elevated levels are observed, reflecting a marginal biotin status. Specific quantitative ranges vary depending on the stage of pregnancy.[3][4]
Smokers Elevated levels are reported due to accelerated biotin metabolism.[3][4]
Patients on Anticonvulsant Therapy Increased levels can occur as certain medications accelerate biotin catabolism.[3][4]
Patients with Multiple Carboxylase Deficiency (e.g., Holocarboxylase Synthetase Deficiency) Markedly elevated levels are a characteristic finding.[1][6]
Patients with Ketoacidosis Increased excretion of 3-HIA can be observed.

Leucine Catabolism and the Role of Biotin

The catabolism of leucine is a critical metabolic pathway for energy production. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. In states of biotin deficiency or in genetic disorders affecting this enzyme or biotin metabolism, this pathway is impaired, leading to the accumulation of 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative pathway, resulting in the formation and subsequent excretion of this compound.

Leucine_Metabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Oxidative decarboxylation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation (Biotin-dependent) HIA This compound Methylcrotonyl_CoA->HIA Alternative Pathway (Biotin Deficiency) HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA

Leucine catabolism pathway highlighting the biotin-dependent step.

Experimental Protocols for 3-HIA Quantification

Accurate quantification of urinary 3-HIA is crucial for its clinical application. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

The GC-MS method typically involves extraction of organic acids from urine, derivatization to increase their volatility, followed by chromatographic separation and mass spectrometric detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Urine_Sample->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General workflow for GC-MS analysis of urinary 3-HIA.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled 3-HIA).

    • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Employ a capillary column suitable for organic acid analysis (e.g., a DB-5ms column).

    • Temperature Program: A typical oven temperature program starts at a lower temperature (e.g., 70°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C) to elute the analytes. A representative program might be: initial temperature of 80°C for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for 3-HIA and the internal standard is often used to enhance sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high throughput and sensitivity for the analysis of 3-HIA, often with simpler sample preparation compared to GC-MS.[2]

Detailed UPLC-MS/MS Protocol: [2]

  • Sample Preparation:

    • Dilute the urine sample with deionized water (e.g., a 1:4 dilution).

    • Add an internal standard (e.g., deuterated 3-HIA).

  • UPLC-MS/MS Analysis:

    • UPLC System: Utilize a high-resolution column, such as a C18 column (e.g., Waters ACQUITY UPLC HSS T3).

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.

    • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for both 3-HIA and its internal standard are monitored. A common transition for 3-HIA is m/z 117 -> 59.[7]

This comparative guide provides a foundational understanding of this compound as a biomarker across various patient populations. The provided data and methodologies can serve as a valuable resource for researchers and clinicians in their investigation of metabolic disorders. Further research is warranted to establish more precise quantitative ranges for 3-HIA in specific patient cohorts to enhance its diagnostic and prognostic utility.

References

Correlation of Plasma and Urine 3-Hydroxyisovaleric Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Hydroxyisovaleric acid (3-HIA), a metabolite of the branched-chain amino acid leucine (B10760876), is a well-established, sensitive biomarker for diagnosing marginal biotin (B1667282) deficiency.[1][2][3] Reduced activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase in the leucine catabolic pathway leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative pathway, resulting in the increased production of 3-HIA.[2][4] While urinary 3-HIA is a commonly used indicator, understanding its correlation with plasma levels is crucial for clinical and research applications. This guide provides a comparative analysis of plasma and urine 3-HIA-related metabolites, supported by experimental data and detailed methodologies.

While direct comparative studies on the correlation between free 3-HIA in plasma and urine are limited in the available literature, a strong correlation has been established between urinary 3-HIA and plasma 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[5] 3HIA-carnitine is formed in the mitochondria to detoxify and transport the accumulating 3-hydroxyisovaleryl moiety out of the cell, eventually appearing in the plasma.[1][5] Therefore, plasma 3HIA-carnitine is considered a robust and sensitive indicator of biotin status, potentially offering advantages over urinary 3-HIA in certain clinical scenarios where renal function may be altered.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the correlation between urinary 3-HIA and plasma 3HIA-carnitine in a human model of experimentally induced biotin deficiency.

ParameterMatrixValueStudy Population
Correlation with Plasma 3HIA-carnitine UrineR² = 0.54 10 healthy adults with induced marginal biotin deficiency
Regression Equation: log(urinary 3-HIA) = 0.69 * log(plasma 3HIA-carnitine) + 0.35
Baseline Concentration UrineMean ± SD: 8.5 ± 3.2 mmol/mol creatinine8 healthy adults before biotin deficiency induction[7][8]
Concentration in Biotin Deficiency UrineApproximately 3-fold increase from baseline8 healthy adults after 28 days of a biotin-deficient diet[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to 3-HIA production and a general experimental workflow for its analysis.

cluster_0 Mitochondrial Leucine Catabolism cluster_1 Cellular Export Leucine Leucine 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Leucine->3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA Methylcrotonyl-CoA Carboxylase (Biotin-dependent) 3-Hydroxyisovaleryl-CoA 3-Hydroxyisovaleryl-CoA 3-Methylcrotonyl-CoA->3-Hydroxyisovaleryl-CoA Alternative Pathway (Biotin Deficiency) 3-HIA This compound (3-HIA) 3-Hydroxyisovaleryl-CoA->3-HIA 3HIA-carnitine 3HIA-carnitine 3-Hydroxyisovaleryl-CoA->3HIA-carnitine Carnitine Acetyltransferase Urine Urine 3-HIA->Urine Excretion Plasma Plasma 3HIA-carnitine->Plasma Export

Caption: Metabolic pathway of this compound (3-HIA) production.

Sample_Collection Sample Collection (Plasma and Urine) Sample_Preparation Sample Preparation (e.g., SPE, Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification, Correlation) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for 3-HIA analysis.

Experimental Protocols

Measurement of 3-HIA in Urine by UPLC-MS/MS

This method offers a simplified and high-throughput alternative to older GC-MS methods.[7]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 10 seconds.

    • Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.

    • Dilute the supernatant fourfold with an internal standard solution (e.g., deuterated 3-HIA in water).

    • Vortex the diluted sample and transfer to an autosampler vial for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography: Utilize a UPLC system with a suitable column (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) is typically used.

    • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

    • Quantification: Monitor the specific precursor-to-product ion transitions for 3-HIA and its internal standard in Multiple Reaction Monitoring (MRM) mode. For 3-HIA, this transition is m/z 117.1 → 59.0.[9]

Measurement of 3-HIA in Urine by GC-MS

This is a traditional and well-validated method.[7][10]

  • Sample Preparation:

    • Perform a multi-step liquid-liquid extraction of 3-HIA and an internal standard (e.g., deuterated 3-HIA) from the urine sample.

    • Synthesize trimethylsilyl (B98337) (TMS) derivatives using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Gas Chromatography: Separate the diTMS-3HIA derivatives on a GC column.

    • Mass Spectrometry: Quantify the derivatives using a mass spectrometer, typically in selected ion monitoring (SIM) mode, against unlabeled 3-HIA calibration standards.

Measurement of 3HIA-carnitine in Plasma by LC-MS/MS

This protocol is for the quantification of the key plasma metabolite correlated with urinary 3-HIA.[6]

  • Sample Preparation:

    • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., d3-3HIA-carnitine).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a UPLC system with a C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.

    • Mass Spectrometry: Use a tandem mass spectrometer with positive electrospray ionization (ESI).

    • Quantification: Perform quantification in MRM mode, monitoring the specific transitions for 3HIA-carnitine and its internal standard.

Conclusion

References

Assessing the Specificity of 3-Hydroxyisovaleric Acid for Biotin Deficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of biotin (B1667282) (vitamin B7) status is crucial. This guide provides a comprehensive comparison of 3-Hydroxyisovaleric acid (3-HIA) with other key biomarkers for biotin deficiency, supported by experimental data and detailed methodologies.

Introduction to Biotin Deficiency and the Role of Biomarkers

Biotin is an essential cofactor for five mammalian carboxylases involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Biotin deficiency, although rare, can lead to serious neurological and dermatological complications. Marginal biotin deficiency is more common, particularly in specific populations such as pregnant women, and may have subtle but significant health implications. The reliable diagnosis of biotin deficiency hinges on the use of sensitive and specific biomarkers. This compound (3-HIA), a metabolite of the amino acid leucine (B10760876), has long been utilized as a key indicator of biotin status. This guide assesses the specificity of 3-HIA and compares its performance with alternative biomarkers.

The Metabolic Basis of 3-HIA as a Biotin Deficiency Marker

The rationale for using 3-HIA as a biomarker lies in its direct connection to a biotin-dependent enzymatic reaction. The catabolism of leucine involves the enzyme methylcrotonyl-CoA carboxylase (MCC), which requires biotin as a cofactor. In a biotin-deficient state, the activity of MCC is impaired. This leads to the accumulation of its substrate, 3-methylcrotonyl-CoA, which is then shunted into an alternative metabolic pathway, resulting in the increased production and subsequent urinary excretion of 3-HIA.

cluster_0 Biotin-Sufficient State cluster_1 Biotin-Deficient State Leucine Leucine 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Leucine->3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA Further Metabolism Further Metabolism 3-Methylglutaconyl-CoA->Further Metabolism 3-Hydroxyisovaleryl-CoA 3-Hydroxyisovaleryl-CoA This compound (3-HIA) This compound (3-HIA) 3-Hydroxyisovaleryl-CoA->this compound (3-HIA) Urinary Excretion Urinary Excretion This compound (3-HIA)->Urinary Excretion

Metabolic pathway of leucine catabolism and 3-HIA production in biotin deficiency.

Comparison of Biomarkers for Biotin Deficiency

While elevated urinary 3-HIA is a sensitive indicator of biotin deficiency, it is not without its limitations. Several other biomarkers have been investigated to provide a more comprehensive and accurate assessment of biotin status.

BiomarkerMatrixPrincipleAdvantagesDisadvantages
This compound (3-HIA) UrineIncreased production due to impaired activity of biotin-dependent methylcrotonyl-CoA carboxylase (MCC).[1][2]Non-invasive sample collection; well-established marker.Can be elevated in other metabolic disorders and is influenced by factors like smoking and certain medications.[1][2] May produce false-negative results in some individuals.[3][4][5][6][7]
3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) Plasma, UrineCarnitine conjugate of 3-hydroxyisovaleryl-CoA, which also increases with impaired MCC activity.[8]May be an earlier and more sensitive indicator than 3-HIA.[2][8] Small sample volume required and good stability.[2]Specificity in various clinical situations is not fully established.[9]
Propionyl-CoA Carboxylase (PCC) Activity LymphocytesDirect measurement of the activity of a biotin-dependent enzyme.Considered a highly sensitive and specific blood-based indicator.[2][8][10]Technically challenging assay, making it less suitable for large-scale population studies.[2][8]
Holo-MCC and Holo-PCC Abundance LymphocytesQuantification of the abundance of the biotinylated (active) forms of MCC and PCC.Considered the most reliable single markers to discriminate between biotin deficiency and sufficiency.[3][5][11]Requires specialized laboratory techniques (Western blotting).

Quantitative Performance of Biotin Deficiency Biomarkers

The following table summarizes the quantitative data on the performance of these biomarkers based on studies involving experimentally induced marginal biotin deficiency.

BiomarkerFold Increase in DeficiencyDiagnostic SensitivityNotes
Urinary 3-HIA ~3-fold[12]Variable; some studies report that not all biotin-deficient individuals show increased excretion.[1]
Plasma 3HIA-carnitine ~3 to 4-fold[8][13]70% by day 14; 90% by day 28 of deficiency induction.[13]
Urinary 3HIA-carnitine ~3.5-fold[1]90% by day 14 of deficiency induction.[14]
Lymphocyte PCC Activity Significant decrease100% by day 14 and 28 of deficiency induction.[1]Considered the most sensitive indicator to date.[1][9]
Holo-MCC and Holo-PCC Abundance Significant decreaseReliably discriminates between deficient and sufficient states.[3][5][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

Measurement of Urinary this compound (3-HIA) by UPLC-MS/MS

This method offers high accuracy and precision with a simplified sample preparation compared to older GC-MS methods.[12]

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex to ensure homogeneity.

  • Dilute a 25 µL aliquot of urine with 75 µL of deionized water.

  • Add an internal standard (e.g., deuterated 3-HIA) to each sample.

  • Vortex for 10 seconds.

Chromatography:

  • System: Waters Acquity UPLC system

  • Column: HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Column Temperature: 55°C

  • Mobile Phase A: 0.01% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 0% B

    • 1-3 min: 0-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-0% B

    • 4.1-5 min: 0% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization: Negative-ion electrospray

  • MRM Transition for 3-HIA: m/z 117 -> 59

  • MRM Transition for Internal Standard: (specific to the standard used)

cluster_0 Sample Preparation cluster_1 Analysis Urine Urine Sample Dilute Dilute with Water Urine->Dilute Add_IS Add Internal Standard Dilute->Add_IS Vortex Vortex Add_IS->Vortex Inject Inject into UPLC Vortex->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for UPLC-MS/MS analysis of urinary 3-HIA.

Measurement of Lymphocyte Propionyl-CoA Carboxylase (PCC) Activity

This assay directly measures the function of a biotin-dependent enzyme.

Principle: The assay measures the incorporation of radiolabeled bicarbonate (¹⁴CO₂) into a non-volatile product, methylmalonyl-CoA, catalyzed by PCC.

Protocol Outline:

  • Lymphocyte Isolation: Isolate peripheral blood lymphocytes (PBLs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis: Lyse the isolated lymphocytes to release intracellular enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Lymphocyte lysate

    • Propionyl-CoA (substrate)

    • ATP

    • MgCl₂

    • NaH¹⁴CO₃ (radiolabeled bicarbonate)

    • Buffer (e.g., Tris-HCl, pH 8.0)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid), which also removes unreacted ¹⁴CO₂.

  • Scintillation Counting: Measure the radioactivity of the acid-stable product using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the lymphocyte lysate to normalize the enzyme activity.

Detection of Holo-Carboxylase Abundance by Western Blot (Streptavidin Blot)

This method quantifies the amount of biotinylated (active) carboxylases.

Protocol Outline:

  • Protein Extraction: Extract total protein from isolated lymphocytes.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., bovine serum albumin or non-fat dry milk).

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate. Streptavidin has a high affinity for biotin and will bind to the biotinylated carboxylases.

  • Washing: Wash the membrane to remove unbound streptavidin-HRP.

  • Detection: Add a chemiluminescent HRP substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the abundance of the biotinylated carboxylases.

cluster_0 Protein Separation cluster_1 Immunodetection Extract Protein Extraction from Lymphocytes Quantify_Protein Protein Quantification Extract->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Incubate Incubate with Streptavidin-HRP Block->Incubate Wash Washing Incubate->Wash Detect Chemiluminescent Detection Wash->Detect

Workflow for Western blot analysis of holocarboxylases.

Conclusion and Recommendations

The assessment of biotin status is multifaceted, and the choice of biomarker depends on the specific research or clinical question, as well as the available resources.

  • Urinary 3-HIA remains a valuable, non-invasive screening tool for biotin deficiency, particularly in large-scale studies. However, its limitations in terms of specificity and the potential for false negatives should be recognized.

  • 3-Hydroxyisovaleryl carnitine (3HIA-carnitine) , measured in either plasma or urine, appears to be a more sensitive early indicator of marginal biotin deficiency than 3-HIA.

  • For the most accurate and reliable assessment of biotin status, especially in research settings, the direct measurement of lymphocyte propionyl-CoA carboxylase (PCC) activity or the quantification of holo-MCC and holo-PCC abundance are the recommended methods. These blood-based assays reflect the functional biotin status at the cellular level.

For drug development professionals, understanding the potential impact of new chemical entities on biotin metabolism is crucial. The use of a panel of these biomarkers can provide a comprehensive picture of any induced biotin deficiency. Researchers investigating the nuances of biotin metabolism and its role in health and disease should consider employing the more specific and sensitive markers, such as PCC activity or holocarboxylase abundance, to ensure the robustness of their findings.

References

A Comparative Guide to the Validation of the Leucine Challenge Test with 3-Hydroxyisovaleric Acid Measurement for Assessing Biotin Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leucine (B10760876) challenge test coupled with 3-Hydroxyisovaleric acid (3-HIA) measurement against other methods for assessing biotin (B1667282) (Vitamin B7) status. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers and methodologies for research and clinical applications.

Introduction to Biotin Status Assessment

Biotin is a crucial coenzyme for five carboxylases that play vital roles in the metabolism of fatty acids, glucose, and amino acids.[1] Accurate assessment of biotin status is critical, as deficiency can lead to various metabolic and clinical abnormalities. While severe biotin deficiency is rare, marginal deficiency may be more common than previously thought.[2][3] One of the key indicators of reduced biotin-dependent enzyme activity is the urinary excretion of this compound (3-HIA), a metabolite of the amino acid leucine.[2][4] A leucine challenge test can be employed to increase the metabolic flux through the leucine catabolism pathway, potentially enhancing the sensitivity of 3-HIA as a biomarker for marginal biotin deficiency.[2][3]

Leucine Metabolism and 3-HIA Production

The catabolism of the branched-chain amino acid leucine involves a critical step catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC).[3] In cases of biotin deficiency, the activity of MCC is reduced. This leads to the shunting of a leucine metabolite, 3-methylcrotonyl-CoA, into an alternative pathway, resulting in the increased production and subsequent urinary excretion of 3-HIA.[4]

Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Normal Pathway HIA_CoA 3-Hydroxyisovaleryl-CoA Methylcrotonyl_CoA->HIA_CoA Alternative Pathway (Increased in Biotin Deficiency) HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate_AcetylCoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_AcetylCoA HIA This compound (3-HIA) HIA_CoA->HIA Urine Urinary Excretion HIA->Urine MCC Methylcrotonyl-CoA Carboxylase (MCC) (Biotin-Dependent) Biotin_Deficiency Biotin Deficiency Biotin_Deficiency->MCC Reduces Activity

Figure 1. Leucine Catabolism and 3-HIA Production Pathway.

The Leucine Challenge Test: Enhancing Diagnostic Sensitivity

The principle behind the leucine challenge test is to transiently increase the substrate load on the biotin-dependent MCC enzyme. In individuals with marginal biotin deficiency, this metabolic challenge is expected to result in a more pronounced increase in 3-HIA excretion compared to baseline levels, thereby improving the diagnostic sensitivity of the biomarker.[3] Studies have shown that urinary excretion of 3-HIA increases significantly after a leucine challenge in individuals with experimentally induced marginal biotin deficiency.[3]

Experimental Protocols

Leucine Challenge Test Protocol

A standardized protocol for an oral leucine challenge test is crucial for obtaining reliable and comparable results. The following is a generalized protocol based on published studies:[2][3]

  • Subject Preparation: Subjects should fast overnight (8-12 hours).

  • Baseline Urine Collection: A 24-hour urine sample is collected prior to the leucine challenge to determine baseline 3-HIA excretion.[2]

  • Leucine Administration: An oral dose of L-leucine is administered. While dosages may vary, a common approach is a weight-based dose.

  • Post-Challenge Urine Collection: A second 24-hour urine collection is initiated immediately following the administration of the leucine dose.[3]

  • Sample Handling and Storage: Urine samples should be kept refrigerated during collection. Upon completion, the total volume should be recorded, and aliquots stored at -20°C or lower until analysis.

cluster_prep Preparation cluster_challenge Challenge cluster_post Post-Challenge Fasting Overnight Fast (8-12 hours) Baseline_Urine 24-hour Baseline Urine Collection Fasting->Baseline_Urine Leucine_Admin Oral L-Leucine Administration Baseline_Urine->Leucine_Admin Post_Urine 24-hour Post-Challenge Urine Collection Leucine_Admin->Post_Urine Analysis Urine Analysis for 3-HIA Post_Urine->Analysis

Figure 2. Experimental Workflow of a Leucine Challenge Test.

Analytical Methods for 3-HIA Measurement

Accurate quantification of 3-HIA in urine is essential. The two most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

GC-MS Protocol Outline: [2]

  • Sample Preparation: Urine samples undergo a multi-step liquid-liquid extraction.

  • Derivatization: The extracted 3-HIA is derivatized to a more volatile form, typically a di-trimethylsilyl (TMS) derivative.

  • GC Separation: The derivatized sample is injected into a gas chromatograph for separation.

  • MS Detection: The separated compounds are detected and quantified by a mass spectrometer.

UPLC-MS/MS Protocol Outline:

  • Sample Preparation: A simplified sample preparation is often sufficient, involving dilution of the urine sample.[5]

  • UPLC Separation: The diluted sample is injected into a UPLC system for rapid separation on a suitable column (e.g., HSS T3).[5]

  • MS/MS Detection: The separated 3-HIA is detected and quantified using a tandem mass spectrometer, which offers high sensitivity and specificity.[5]

Performance Comparison: Leucine Challenge vs. Alternatives

The utility of the leucine challenge test with 3-HIA measurement can be evaluated by comparing its performance against baseline 3-HIA levels and other biomarkers of biotin status, such as lymphocyte propionyl-CoA carboxylase (PCC) activity.

BiomarkerMethodPrincipleAdvantagesDisadvantagesReference
Urinary 3-HIA (Baseline) GC-MS or UPLC-MS/MSMeasures the basal excretion of a leucine metabolite that increases with reduced MCC activity.Non-invasive.May have false negatives in cases of marginal deficiency.[1][2]
Urinary 3-HIA (with Leucine Challenge) GC-MS or UPLC-MS/MSMeasures the increase in 3-HIA excretion after a leucine load, stressing the MCC enzyme.Potentially more sensitive for detecting marginal biotin deficiency.[2][3]Requires a more complex protocol and subject compliance.[2][3]
Lymphocyte Propionyl-CoA Carboxylase (PCC) Activity Enzyme AssayDirectly measures the activity of a biotin-dependent enzyme in isolated lymphocytes.Considered a sensitive and reliable indicator of biotin status.[1][6]Invasive (requires blood draw), technically demanding, and less suitable for large-scale studies.[1]
Quantitative Data Summary

The following table summarizes data from a study where marginal biotin deficiency was induced in healthy adults.

TimepointMean Urinary 3-HIA Excretion (without Leucine Challenge)Mean Urinary 3-HIA Excretion (with Leucine Challenge)
Day 0 (Baseline) ~8.5 mmol/mol creatinine (B1669602)Not significantly different from baseline
Day 28 (Biotin Deficient) ~25.5 mmol/mol creatinine (approx. 3-fold increase)Significant increase (P < 0.002) from baseline challenge response.[2]

Data adapted from a study inducing marginal biotin deficiency.[2]

In another study, the mean urinary excretion of both 3-HIA and 3-hydroxyisovaleryl carnitine (another leucine metabolite) increased more than two-fold by day 14 of a biotin-deficient diet when measured in response to a leucine challenge.[4][7]

Logical Framework for Biomarker Interpretation

The choice of biomarker depends on the specific research or clinical question. The following diagram illustrates the logical relationship between biotin status and the interpretation of biomarker results.

Biotin_Status Biotin Status Sufficient Sufficient Biotin_Status->Sufficient Marginal_Deficiency Marginal Deficiency Biotin_Status->Marginal_Deficiency Severe_Deficiency Severe Deficiency Biotin_Status->Severe_Deficiency Biomarker_Test Biomarker Test Baseline_3HIA Baseline Urinary 3-HIA Biomarker_Test->Baseline_3HIA Leucine_Challenge Leucine Challenge with 3-HIA Biomarker_Test->Leucine_Challenge PCC_Activity Lymphocyte PCC Activity Biomarker_Test->PCC_Activity Normal Normal Baseline_3HIA->Normal Sufficient Elevated Elevated Baseline_3HIA->Elevated Marginal/Severe Leucine_Challenge->Normal Sufficient Significantly_Elevated Significantly Elevated Leucine_Challenge->Significantly_Elevated Marginal/Severe PCC_Activity->Normal Sufficient Decreased_Activity Decreased Activity PCC_Activity->Decreased_Activity Marginal/Severe Result Expected Result

References

Safety Operating Guide

Safe Disposal of 3-Hydroxyisovaleric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxyisovaleric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance requiring careful handling.[1][2][3] Before beginning any disposal procedure, it is imperative to be familiar with its associated hazards and the necessary personal protective equipment (PPE).

Hazard Summary:

Hazard StatementGHS Classification CodeDescription
Harmful if swallowedH302Ingestion may cause adverse health effects.[2]
Causes skin irritationH315Contact with skin may cause redness and irritation.[1][2][3]
Causes serious eye irritationH319Contact with eyes may result in serious damage.[1][2][3]
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: A lab coat is required. For larger spills, consider additional protective clothing.[2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] If ventilation is inadequate, a suitable respirator should be worn.

Step-by-Step Disposal Protocol

Disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect waste this compound in its original container or a clearly labeled, compatible, and sealable hazardous waste container.

  • Liquid Waste: If in solution, collect in a designated container for non-halogenated organic waste. Do not mix with incompatible materials such as strong oxidizing agents.[4]

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, sand, diatomite) must be collected in a sealed bag or container and disposed of as hazardous waste.[1][2]

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid," "Solution in Ethanol").

  • Attach a properly completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep containers tightly closed when not in use.[2]

  • Ensure secondary containment is used to prevent spills.

  • Store away from incompatible chemicals, heat, and ignition sources.[5][6]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Step 5: Disposal of Empty Containers

  • To be considered non-hazardous, a container must be thoroughly emptied of its contents.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • After a triple rinse, air dry the container in a well-ventilated area, such as a fume hood.

  • Once clean and dry, the labels on the container must be completely removed or defaced before disposal in the appropriate recycling or solid waste stream.[5][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Ensure all personnel are in a safe location, especially if the spill is large or in a poorly ventilated area.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Use an absorbent, liquid-binding material such as sand, diatomite, or universal binders to contain the spill.[1][2] Avoid using combustible materials like sawdust on spills of oxidizing materials.

  • Collect: Carefully scoop the absorbed material into a sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated PPE) B Is waste mixed with other chemicals? A->B D Collect in a dedicated, labeled hazardous waste container B->D No H Consult SDS and EHS for compatibility B->H Yes C Segregate into designated waste stream (e.g., non-halogenated organic) E Store in designated hazardous waste accumulation area C->E D->E F Contact EHS for waste pickup E->F G Final Disposal by licensed facility F->G H->C

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyisovaleric acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxyisovaleric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。